Di(naphthalen-2-yl)phosphine oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dinaphthalen-2-yl(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14OP/c21-22(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBHOFPPZWFQKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)[P+](=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447425 | |
| Record name | bis(2-naphthyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78871-05-3 | |
| Record name | bis(2-naphthyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Di(naphthalen-2-yl)phosphine oxide
CAS Number: 78871-05-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Di(naphthalen-2-yl)phosphine oxide, a versatile organophosphorus compound. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in catalysis and materials science, with a perspective on its relevance in drug discovery.
Core Chemical and Physical Properties
This compound is a white to off-white solid organophosphorus compound. Its structure, featuring two bulky naphthalene groups attached to a phosphine oxide core, imparts a unique combination of steric hindrance and electronic properties, making it a valuable ligand in catalysis.[1]
| Property | Value |
| CAS Number | 78871-05-3 |
| Molecular Formula | C₂₀H₁₅OP |
| Molecular Weight | 302.31 g/mol [2][3] |
| Melting Point | 90.4-92.0 °C |
| Boiling Point (Predicted) | 513.9 ± 33.0 °C at 760 mmHg |
| Appearance | Off-white to light yellow solid[4] |
| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2-8°C[3][4] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques. Representative data is summarized below.
Table 2.1: NMR Spectroscopy Data
| Nucleus | Solvent | Representative Chemical Shift (δ) |
| ¹H NMR | CDCl₃ | Aromatic region |
| ¹³C NMR | CDCl₃ | Signals corresponding to the naphthalene carbon skeleton. Carbon atoms directly bonded to phosphorus will show coupling. |
| ³¹P NMR | CDCl₃ | ~30.00 ppm (characteristic for phosphine oxides)[5] |
Table 2.2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Technique | Key Features |
| IR Spectroscopy | A strong absorption band in the region of 1100-1200 cm⁻¹ corresponding to the P=O stretching vibration.[6] |
| Mass Spectrometry | High-resolution mass spectrometry can confirm the molecular formula through an accurate mass measurement of the molecular ion peak [M]⁺ or the protonated molecular ion [M+H]⁺.[6] |
Experimental Protocols
Synthesis of this compound
The following protocol is a common method for the synthesis of this compound, employing a Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine (catalytic amount)
-
1,2-Dibromoethane (small amount)
-
2-Bromonaphthalene
-
Diethyl phosphite
-
Tetrahydrofuran (THF), anhydrous
-
Toluene
-
6 M Hydrochloric acid
-
5% aqueous Sodium Bicarbonate solution
-
5% aqueous Sodium Chloride solution
-
Anhydrous Magnesium Sulfate
-
Diisopropyl ether
-
Heptane
Procedure:
-
Under an argon atmosphere, a mixture of magnesium, a catalytic amount of iodine, and a small amount of 1,2-dibromoethane in anhydrous THF is stirred at room temperature for 1 hour to activate the magnesium.
-
The mixture is warmed to 35°C, and a solution of 2-bromonaphthalene in THF is added slowly. The reaction is then stirred at 40°C for 30 minutes to form the Grignard reagent.
-
The reaction is cooled to 5°C, and a solution of diethyl phosphite in THF is added dropwise, maintaining the temperature at 5°C. The mixture is stirred for an additional 3 hours at this temperature.
-
Upon completion of the reaction, water is added at 3°C, followed by toluene and 6 M hydrochloric acid. The mixture is then stirred at room temperature for 30 minutes.
-
The organic phase is separated and washed sequentially with water, 5% aqueous sodium bicarbonate solution, and 5% aqueous sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting residue is recrystallized from a diisopropyl ether-heptane mixed solvent to yield white crystals of this compound.[4]
Diagram 1: Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Applications in Catalysis
This compound is a highly effective ligand in transition metal-catalyzed reactions, largely owing to its unique steric and electronic properties.[1] A prime example of its application is in the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The bulky naphthyl groups can enhance catalytic turnover and influence selectivity.[1]
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: A representative catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Potential in Materials Science and Drug Discovery
The inherent stability and electronic characteristics of this compound make it a promising candidate for applications in materials science, particularly in the development of high-performance polymers and components for organic electronic devices.[1]
In the realm of drug discovery, while specific biological activities of this compound are not extensively documented, the phosphine oxide functional group is gaining traction. Phosphine oxides are recognized for their ability to act as strong hydrogen bond acceptors. Incorporating this moiety into a drug candidate can increase its polarity, which may in turn improve aqueous solubility and metabolic stability.[7] This is a critical consideration in optimizing the pharmacokinetic profile of a potential therapeutic agent.
Diagram 3: Role of Phosphine Oxides in Drug Properties
Caption: Logical flow demonstrating the potential benefits of incorporating a phosphine oxide group in drug design.
Safety Information
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This technical guide is intended for informational purposes for research and development professionals. All experimental work should be conducted in a suitably equipped laboratory and by trained personnel.
References
An In-depth Technical Guide to the Physicochemical Properties of Di(naphthalen-2-yl)phosphine oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(naphthalen-2-yl)phosphine oxide is an organophosphorus compound that has garnered interest within the scientific community for its potential applications in catalysis, materials science, and as a synthetic intermediate. Its rigid, bulky naphthyl groups and the polar phosphine oxide moiety bestow upon it unique steric and electronic properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its current and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. The data has been compiled from various sources, and where experimental values are not available, predicted values are provided.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₅OP | [1] |
| Molecular Weight | 302.31 g/mol | [1][2] |
| CAS Number | 78871-05-3 | [2] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 90.4-92.0 °C | [3] |
| Boiling Point | 513.9 ± 33.0 °C (Predicted) | [3] |
| Solubility | Low solubility in organic solvents; requires solvents like hexane or dichloromethane for dissolution. Quantitative data not available. | [4] |
| Storage Temperature | 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [3][5] |
Spectroscopic Data
The structural integrity of this compound is typically confirmed through a combination of spectroscopic techniques. While specific, detailed spectra are not widely published in publicly accessible literature, the methods used for its characterization are well-documented.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is used to confirm the presence of the naphthalene ring protons.
-
¹³C NMR : The carbon NMR spectrum provides information on the carbon framework of the molecule.
-
³¹P NMR : The phosphorus-31 NMR spectrum is characteristic for phosphine oxides and confirms the oxidation state of the phosphorus atom. The structure of the product is confirmed by nuclear magnetic resonance hydrogen (1H-NMR, 300 MHz, CDCl3, TMS), carbon (13C-NMR, 75 MHz, CDCl3) and phosphorus (31P-NMR, 121 MHz, CDCl3, 85% H3PO4) spectra[6].
-
-
Infrared (IR) Spectroscopy : A key feature in the IR spectrum of this compound is the strong absorption band corresponding to the P=O stretching vibration, which is characteristic of phosphine oxides[2].
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, confirming its elemental composition.
Experimental Protocols
Synthesis of this compound
The most commonly cited method for the synthesis of this compound is through a Grignard reaction, followed by reaction with diethyl phosphite and subsequent workup.
Materials:
-
Magnesium turnings
-
Iodine (catalytic amount)
-
1,2-Dibromoethane (small amount)
-
Tetrahydrofuran (THF), anhydrous
-
2-Bromonaphthalene
-
Diethyl phosphite
-
Toluene
-
6 M Hydrochloric acid
-
5% aqueous Sodium Bicarbonate solution
-
5% aqueous Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
-
Diisopropyl ether
-
Heptane
Procedure:
-
A mixture of magnesium turnings (1.0 eq.), a catalytic amount of iodine, and a small amount of 1,2-dibromoethane in anhydrous THF is stirred at room temperature for 1 hour under an inert atmosphere (Argon or Nitrogen) to activate the magnesium.
-
The mixture is then warmed to 35 °C, and a solution of 2-bromonaphthalene (1.0 eq.) in anhydrous THF is added slowly. The reaction mixture is then stirred at 40 °C for 30 minutes to form the Grignard reagent.
-
The reaction is cooled to 5 °C, and a solution of diethyl phosphite (0.5 eq.) in anhydrous THF is added dropwise, maintaining the temperature at 5 °C. The mixture is stirred for an additional 3 hours at this temperature.
-
Upon completion of the reaction, the mixture is quenched by the addition of water at 3 °C, followed by the addition of toluene and 6 M hydrochloric acid. The mixture is then stirred at room temperature for 30 minutes.
-
The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed sequentially with water, 5% aqueous sodium bicarbonate solution, and 5% aqueous sodium chloride solution[6].
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is recrystallized from a diisopropyl ether-heptane mixed solvent to afford this compound as white crystals[6].
The synthesis workflow is depicted in the following diagram:
Caption: Synthesis of this compound.
Applications
Ligand in Catalysis
This compound's steric bulk and electronic properties make it a candidate as a ligand in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The bulky naphthyl groups can influence the coordination sphere of the metal center, potentially enhancing catalytic activity and selectivity.
A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction where a phosphine oxide ligand could be employed is outlined below.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To an oven-dried reaction vessel, the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst precursor (e.g., Pd(OAc)₂, 1-5 mol%) are added.
-
This compound (as ligand, 2-10 mol%) is then added.
-
The vessel is sealed and evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Degassed solvent (e.g., toluene, dioxane, or DMF/water mixture) is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
The logical relationship for its role in the Suzuki-Miyaura catalytic cycle is illustrated below:
Caption: Role in Suzuki-Miyaura Catalytic Cycle.
Materials Science
The rigid and planar structure of the naphthalene moieties, combined with the thermal stability of the phosphine oxide group, makes this compound a person of interest as a building block for advanced materials. It has been suggested as a component in the development of next-generation polymers and materials for electronic devices, where thermal stability and specific electronic properties are crucial.
Biological Activity and Signaling Pathways
While naphthalene derivatives and phosphine oxides as classes of compounds have shown promise in medicinal chemistry, there is currently no specific, publicly available research detailing the biological activity or the impact on intracellular signaling pathways of this compound. Studies on other naphthalene-containing compounds have indicated potential for anticancer activity through various mechanisms, including the induction of apoptosis via ROS-mediated pathways, but these findings have not been directly linked to this compound. Further research is required to elucidate any potential therapeutic applications and the underlying mechanisms of action for this specific molecule.
Conclusion
This compound is a well-defined organophosphorus compound with established synthetic routes and promising, yet largely unexplored, potential in catalysis and materials science. This guide provides a foundational understanding of its core physicochemical properties and serves as a starting point for researchers and scientists interested in further investigating this molecule. The lack of detailed biological data highlights a significant research gap and an opportunity for future studies to explore its potential in drug development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | 78871-05-3 | Benchchem [benchchem.com]
- 3. This compound CAS#: 78871-05-3 [m.chemicalbook.com]
- 4. Cas 13440-07-8,di(naphthalen-1-yl)phosphine oxide | lookchem [lookchem.com]
- 5. This compound | 78871-05-3 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Grignard Reagent-Based Synthesis of Di-2-naphthalenyl Phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-2-naphthalenyl phosphine oxide is an organophosphorus compound of significant interest in medicinal chemistry and materials science. Its rigid, bulky diarylphosphine oxide core serves as a valuable scaffold in the design of catalysts, ligands for transition metal-catalyzed reactions, and as an intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the synthesis of di-2-naphthalenyl phosphine oxide utilizing a Grignard reagent-based approach, a robust and widely applicable method for the formation of carbon-phosphorus bonds. This document outlines the reaction mechanism, a detailed experimental protocol, and expected quantitative outcomes based on analogous synthetic procedures.
Reaction Principle
The synthesis of diarylphosphine oxides via the Grignard pathway typically involves the reaction of a Grignard reagent with a suitable phosphorus electrophile, most commonly phosphorus oxychloride (POCl₃) or a dialkyl phosphonate. The nucleophilic carbon of the Grignard reagent attacks the electrophilic phosphorus center, displacing chloride or alkoxy groups. For the synthesis of di-2-naphthalenyl phosphine oxide, 2-naphthylmagnesium bromide is the Grignard reagent of choice, prepared from the reaction of 2-bromonaphthalene with magnesium metal.
The reaction with phosphorus oxychloride proceeds in a stepwise manner. To favor the formation of the diarylphosphine oxide and minimize the formation of the triarylphosphine oxide byproduct, the stoichiometry and reaction conditions must be carefully controlled. A common strategy involves the slow addition of the Grignard reagent to a solution of phosphorus oxychloride at low temperatures.[1] Subsequent hydrolysis of the reaction intermediate yields the desired phosphinic acid, which can be further purified.
Experimental Protocol
This protocol is a synthesized methodology based on established procedures for the preparation of diarylphosphine oxides using Grignard reagents.[1][2]
Materials:
-
2-Bromonaphthalene (97%)[3]
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Phosphorus oxychloride (POCl₃)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Benzene or Toluene
-
Pentane or Hexane
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization
Procedure:
-
Preparation of 2-Naphthylmagnesium Bromide (Grignard Reagent):
-
Under an inert atmosphere, place magnesium turnings (1.1 equivalents) in a dry three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium surface.[4]
-
Add a solution of 2-bromonaphthalene (1.0 equivalent) in anhydrous diethyl ether or THF dropwise from the dropping funnel. The initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color.
-
After the initial exothermic reaction subsides, the mixture may be gently heated to maintain a steady reflux until most of the magnesium has been consumed. The resulting dark-colored solution is the 2-naphthylmagnesium bromide reagent.
-
-
Reaction with Phosphorus Oxychloride:
-
In a separate three-necked flask under an inert atmosphere, prepare a dilute solution of phosphorus oxychloride (0.5 equivalents) in anhydrous diethyl ether.
-
Cool this solution in an ice-salt bath to approximately -10 °C to 0 °C.
-
Slowly add the prepared 2-naphthylmagnesium bromide solution (2.0 equivalents) dropwise to the cooled POCl₃ solution with vigorous stirring. Maintaining a low temperature is crucial to control the reaction selectivity.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and carefully hydrolyze it by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.[5]
-
Transfer the mixture to a separatory funnel. Separate the ethereal layer, and extract the aqueous layer with additional portions of diethyl ether.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude solid product can be purified by recrystallization from a suitable solvent system, such as a mixture of benzene and pentane or toluene and hexane, to yield di-2-naphthalenyl phosphine oxide as a crystalline solid.
-
Quantitative Data
The following table summarizes typical yields for the synthesis of diarylphosphine oxides using Grignard reagents and related phosphorus compounds, providing an expected range for the synthesis of di-2-naphthalenyl phosphine oxide.
| Product | Phosphorus Source | Grignard Reagent | Solvent | Yield (%) | Reference |
| Di-n-butylphosphine oxide | Phosphorus oxychloride | n-Butylmagnesium bromide | Ether | 47.5 | [6] |
| Diphenylphosphine oxide | Diphenylphosphinic chloride | Aryl Grignard | Ether | Good | [5] |
| 2-Ethylhexyl dioctylphosphinate | Phosphorus oxychloride | Octylmagnesium bromide | Ether | 58 | [1][2] |
| Diphenylphosphine oxide | Diethyl phosphonate | Phenylmagnesium bromide | - | - | [7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of di-2-naphthalenyl phosphine oxide.
Conclusion
The Grignard reagent-based synthesis offers a reliable and versatile route to di-2-naphthalenyl phosphine oxide. Careful control of reaction parameters, particularly stoichiometry and temperature, is essential for achieving good yields and minimizing side products. The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this and related organophosphorus compounds for applications in drug development and catalysis.
References
- 1. Selective Substitution of POCl 3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. 2-Bromonaphthalene 97 580-13-2 [sigmaaldrich.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Uses and Synthesis of Diphenylphosphine oxide_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Electronic and Steric Properties of Di(naphthalen-2-yl)phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(naphthalen-2-yl)phosphine oxide (DNPO) is an organophosphorus compound that has garnered significant attention for its unique structural and electronic characteristics. Its utility as a ligand in transition metal catalysis and as a building block in materials science stems from the distinct properties conferred by the bulky naphthyl substituents attached to the phosphine oxide core.[1][2] This guide provides a comprehensive overview of the electronic and steric properties of DNPO, details its synthesis, and explores its current and potential applications.
Synthesis and Characterization
The synthesis of this compound is well-established, with common methods involving Grignard reagents followed by oxidation.[1] The meticulous control over reaction conditions is crucial to ensure the high purity and consistent quality required for its applications.[1]
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is outlined below, based on established methodologies.
Materials:
-
Magnesium turnings
-
Iodine (catalytic amount)
-
1,2-dibromoethane (catalytic amount)
-
2-bromonaphthalene
-
Diethyl phosphite
-
Tetrahydrofuran (THF), anhydrous
-
Toluene
-
6 M Hydrochloric acid
-
5% aqueous Sodium Bicarbonate
-
5% aqueous Sodium Chloride
-
Anhydrous Magnesium Sulfate
-
Diisopropyl ether
-
Heptane
Procedure:
-
Grignard Reagent Formation: A mixture of magnesium turnings, a catalytic amount of iodine, and a small amount of 1,2-dibromoethane in anhydrous THF is stirred under an inert argon atmosphere at room temperature for one hour. The mixture is then warmed to 35°C. A solution of 2-bromonaphthalene in anhydrous THF is added slowly, and the reaction mixture is stirred at 40°C for 30 minutes.
-
Reaction with Diethyl Phosphite: The reaction mixture is cooled to 5°C. A solution of diethyl phosphite in anhydrous THF is added dropwise, ensuring the temperature is maintained at 5°C. The mixture is stirred for an additional 3 hours at this temperature.
-
Workup and Purification: Upon completion of the reaction, water is added at 3°C, followed by toluene and 6 M hydrochloric acid. The mixture is stirred at room temperature for 30 minutes. The organic phase is separated and washed sequentially with water, 5% aqueous sodium bicarbonate, and 5% aqueous sodium chloride.
-
Isolation and Recrystallization: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is recrystallized from a diisopropyl ether-heptane mixed solvent to yield white crystals of this compound.
Characterization: The structure and purity of the synthesized this compound are typically confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are used to confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic P=O stretching frequency.
Electronic Properties
The electronic properties of this compound are largely dictated by the interplay between the electron-withdrawing nature of the aryl substituents and the polar phosphine oxide group. The naphthalene moieties, being more electronegative than alkyl groups, influence the electrophilicity of the phosphorus atom and the polarity of the P=O bond.[2]
Computational studies using Density Functional Theory (DFT) can provide valuable insights into the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These calculations would help in quantifying the electronic effects and predicting the reactivity of DNPO. However, specific published DFT calculations for DNPO are scarce.
Table 1: Summary of Electronic Properties of this compound
| Property | Description |
| Nature of Substituents | Two naphthalen-2-yl groups, which are aromatic and generally considered electron-withdrawing. |
| Phosphine Oxide Core | The P=O bond is highly polar, making the oxygen atom a strong Lewis base and a hydrogen bond acceptor. |
| HOMO-LUMO Gap | Expected to be influenced by the extended π-system of the naphthalene rings. Specific calculated values are not readily available. |
| Tolman Electronic Parameter (TEP) | Not experimentally determined in the reviewed literature. Expected to reflect the electron-withdrawing nature of the naphthyl groups. |
| Coordination Chemistry | Acts as a hard Lewis base, coordinating to metal centers primarily through the phosphoryl oxygen.[2] |
Steric Properties
The steric bulk of this compound is a defining feature, primarily due to the two large and rigid naphthalene rings. This steric hindrance plays a crucial role in its applications, particularly in catalysis, where it can influence the coordination geometry around a metal center and provide steric protection.[2]
A quantitative measure of the steric bulk of a ligand is its cone angle. However, the cone angle for DNPO has not been reported. The absence of a published single-crystal X-ray diffraction analysis for DNPO means that precise bond lengths and angles for the solid-state structure are not available in public crystallographic databases. Such a study would be invaluable for accurately determining its steric profile.
Based on analogous aromatic phosphine oxides like triphenylphosphine oxide, DNPO is expected to adopt a distorted tetrahedral geometry around the phosphorus atom. The larger size of the naphthalen-2-yl groups compared to phenyl groups would likely result in a wider C-P-C bond angle.
Table 2: Summary of Steric Properties of this compound
| Property | Description |
| Overall Steric Demand | High, due to the two bulky and rigid naphthalene substituents. |
| Cone Angle | Not reported in the literature. Expected to be large, reflecting its significant steric bulk. |
| Molecular Geometry | Predicted to be a distorted tetrahedral geometry around the phosphorus atom. |
| Bond Lengths and Angles | No experimental data from a crystal structure is currently available. Hypothetical values suggest a P=O bond length of approximately 1.49 Å and a C-P-C bond angle around 108.5°.[2] |
Applications
The unique combination of electronic and steric properties makes this compound a valuable compound in several fields.
-
Catalysis: It serves as an effective ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura couplings, where it can enhance catalytic turnover.[1] Its steric bulk can influence selectivity in reactions like hydrogenation and hydroformylation.[1]
-
Materials Science: The inherent stability and electronic characteristics of DNPO make it a promising component for the development of advanced materials, including high-performance polymers and materials for electronic devices.[3]
-
Drug Discovery: While less explored, the phosphine oxide moiety and naphthalene derivatives have shown promise in medicinal chemistry. Studies have indicated potential antibacterial and cytotoxic effects for some phosphine oxides, suggesting that DNPO could be a lead compound for further investigation.[3]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a compound of significant interest due to its pronounced steric bulk and distinct electronic properties. While its synthesis is well-documented and its utility in catalysis and materials science is recognized, a comprehensive quantitative understanding of its steric and electronic parameters is still lacking. Future research, particularly computational studies and single-crystal X-ray diffraction, would be highly beneficial to fully elucidate its properties and pave the way for the rational design of new catalysts and materials based on this versatile molecule.
References
Di(naphthalen-2-yl)phosphine Oxide: A Technical Guide to Solubility and Stability for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the known solubility and stability characteristics of Di(naphthalen-2-yl)phosphine oxide. Where specific experimental data for this compound is not publicly available, this guide furnishes detailed, generalized experimental protocols for its determination.
This compound is a tertiary phosphine oxide recognized for its applications in materials science and as a ligand in catalysis.[1][2] Its robust chemical nature is a key attribute for these applications. This guide summarizes the available data on its solubility and stability and provides methodologies for further investigation.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 78871-05-3 | [1] |
| Molecular Formula | C₂₀H₁₅OP | [1] |
| Molecular Weight | 302.31 g/mol | [1] |
| Melting Point | 90.4-92.0 °C | [3] |
| Predicted Boiling Point | 513.9 ± 33.0 °C | [3] |
| Appearance | Off-white to light yellow solid | [3] |
Solubility Profile
Table of Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Method |
| Methanol | 25 | Data Not Available | - |
| Ethanol | 25 | Data Not Available | - |
| Acetone | 25 | Data Not Available | - |
| Toluene | 25 | Data Not Available | - |
| Tetrahydrofuran (THF) | 25 | Data Not Available | - |
| Dichloromethane | 25 | Data Not Available | - |
| Water | 25 | Data Not Available | - |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The following is a standard protocol for determining the solubility of a solid compound like this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker bath
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
-
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Stability Profile
Phosphine oxides are generally considered to be among the most thermally stable classes of organophosphorus compounds.[4] The inherent stability of the P=O bond contributes to this robustness.
Thermal Stability: Qualitative assessments indicate that this compound possesses a stable structure.[1] For phosphine oxides in general, oxidative degradation pathways become significant at elevated temperatures, typically above 150°C.[4]
Hydrolytic and Photochemical Stability: Specific data on the hydrolytic and photochemical stability of this compound is not available in the reviewed literature.
Table of Stability Data
| Stability Type | Condition | Outcome | Method |
| Thermal | >150 °C (general for phosphine oxides) | Oxidative degradation may occur | TGA/DSC |
| Hydrolytic | Acidic (e.g., pH 2) | Data Not Available | HPLC |
| Hydrolytic | Neutral (e.g., pH 7) | Data Not Available | HPLC |
| Hydrolytic | Basic (e.g., pH 10) | Data Not Available | HPLC |
| Photochemical | UV-A (320-400 nm) | Data Not Available | HPLC |
| Photochemical | UV-C (200-280 nm) | Data Not Available | HPLC |
Experimental Protocol: Stability Assessment
The following protocols outline methods for evaluating the thermal, hydrolytic, and photochemical stability of this compound.
Thermal Stability (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of this compound.
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
Inert gas (e.g., Nitrogen) and an oxidizing gas (e.g., Air)
Procedure:
-
Accurately weigh a small sample (typically 5-10 mg) of this compound into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Continuously monitor the sample weight as a function of temperature.
-
Perform the analysis under both an inert (Nitrogen) and an oxidizing (Air) atmosphere to assess thermal and thermo-oxidative stability, respectively.
-
The onset temperature of weight loss indicates the beginning of decomposition.
Workflow for Thermal Stability Analysis
Caption: Workflow for TGA-based thermal stability assessment.
Hydrolytic Stability
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
Aqueous buffer solutions (e.g., pH 2, 7, and 10)
-
Thermostatically controlled incubator
-
HPLC system
-
Vials
Procedure:
-
Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.
-
Spike a small aliquot of the stock solution into the buffer solutions at different pH values to a final concentration within the analytical range.
-
Incubate the solutions at a constant temperature (e.g., 50 °C to accelerate potential degradation).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to quantify the remaining concentration of this compound.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Photochemical Stability
Objective: To assess the degradation of this compound upon exposure to light.
Materials:
-
This compound
-
A suitable solvent (e.g., acetonitrile or methanol)
-
Quartz cuvettes or vials
-
Photoreactor with controlled light source (e.g., UV-A or UV-C lamps)
-
Radiometer to measure light intensity
-
HPLC system
-
Control samples wrapped in aluminum foil
Procedure:
-
Prepare a solution of this compound in the chosen solvent.
-
Fill several quartz cuvettes with the solution.
-
Wrap a subset of the cuvettes in aluminum foil to serve as dark controls.
-
Place the cuvettes in the photoreactor and expose them to the light source at a constant temperature.
-
At various time points, withdraw samples from both the exposed and dark control cuvettes.
-
Analyze the samples by HPLC to determine the concentration of this compound.
-
Compare the degradation in the exposed samples to the dark controls to determine the extent of photodegradation.
Logical Relationship for Stability Assessment
Caption: Logical flow for assessing the stability of this compound.
References
Thermal Stability of Di(naphthalen-2-yl)phosphine Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di(naphthalen-2-yl)phosphine oxide is a molecule of significant interest in materials science and catalysis, prized for its unique electronic and structural properties. A critical parameter for its application in advanced materials, particularly those subjected to high-temperature processing or operational environments, is its thermal stability. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, drawing upon data from analogous aromatic phosphine oxide compounds due to the absence of specific public domain data for the title compound. This document outlines the typical experimental protocols for assessing thermal stability and discusses the general characteristics observed in related molecules.
Introduction to the Thermal Stability of Aromatic Phosphine Oxides
Aromatic phosphine oxides are a class of organophosphorus compounds known for their remarkable thermal and oxidative stability. This robustness is attributed to the strong, polar phosphorus-oxygen (P=O) bond and the inherent stability of the aromatic rings. These characteristics make them valuable components in the design of flame retardants, high-performance polymers, and ligands for catalysis that operate under demanding thermal conditions. Polymers incorporating arylene ether phosphine oxide backbones, for instance, exhibit excellent thermal stabilities with decomposition temperatures often exceeding 490°C.[1]
The thermal stability of a material is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the amount of residual char. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about phase transitions such as melting and glass transitions.
Expected Thermal Properties of this compound
Thermogravimetric Analysis (TGA) Data for Representative Aromatic Phosphine Oxides
The following table summarizes TGA data for various aromatic phosphine oxide-containing polymers, which serve as a proxy to estimate the thermal stability of this compound. The data typically includes the onset temperature of decomposition (Tonset), the temperature at which 5% or 10% weight loss occurs (Td5 or Td10), and the percentage of char yield at a high temperature (e.g., 800°C).
| Polymer System Containing Aromatic Phosphine Oxide | Td5 (°C) in N2 | Td10 (°C) in N2 | Char Yield at 800°C (%) in N2 |
| Poly(arylene ether phosphine oxide) | ~490 | >500 | High |
| Poly(arylene ether ketone) with phosphine oxide | 536 - 554 | - | 57 - 62 |
Note: This table presents data from polymers containing aromatic phosphine oxide moieties to provide an indication of the expected high thermal stability. The exact values for the small molecule this compound may differ but are expected to be in a similarly high range.
Differential Scanning Calorimetry (DSC) Data for Representative Aromatic Phosphine Oxides
DSC analysis of aromatic phosphine oxides would reveal their melting point (Tm) and any glass transition temperatures (Tg) if the material can exist in an amorphous state. For crystalline solids like this compound, a sharp endothermic peak corresponding to its melting point would be expected. Polymers containing these moieties exhibit high glass transition temperatures, often above 200°C.[1]
| Compound/Polymer System | Glass Transition Temperature (Tg) (°C) |
| Poly(arylene ether phosphine oxide)s | 198 - 281 |
| Poly(arylene ether ketone) with phosphine oxide | 209 - 255 |
Experimental Protocols for Thermal Stability Analysis
To empirically determine the thermal stability of this compound, the following standard experimental protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the decomposition temperature and char yield of the sample.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Place a 5-10 mg sample of this compound into a platinum or alumina TGA pan.
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from room temperature (e.g., 25°C) to a final temperature of 800-1000°C at a constant heating rate of 10°C/min.
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at specific weight loss percentages, and the final char yield.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and other phase transitions of the sample.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature to a temperature above its expected melting point at a constant rate of 10°C/min under a nitrogen purge.
-
Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating cycle under the same conditions as the first to observe the behavior of the melt-quenched material.
-
Analyze the DSC thermogram to identify the melting point (peak of the endotherm) and any other thermal events.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the workflow for thermal analysis and the logical relationship between the structure of this compound and its expected thermal properties.
Caption: Workflow for the thermal analysis of this compound.
Caption: Relationship between structure and thermal properties.
Conclusion
References
In-Depth Technical Guide to the Health and Safety of Di(naphthalen-2-yl)phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information currently available for di(naphthalen-2-yl)phosphine oxide (CAS No: 78871-05-3). It is intended to inform researchers, scientists, and professionals in drug development about the potential hazards, handling procedures, and emergency measures associated with this compound. Due to the limited availability of in-depth toxicological data, a precautionary approach is strongly advised when handling this chemical.
Chemical and Physical Properties
This compound is an organophosphorus compound with the molecular formula C₂₀H₁₅OP.[1] It is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two naphthyl groups. This structure imparts specific chemical and physical properties that are relevant to its handling and potential biological activity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 78871-05-3 |
| Molecular Formula | C₂₀H₁₅OP |
| Molecular Weight | 302.31 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C, under inert atmosphere |
Hazard Identification and Classification
Based on available data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
Signal Word: Warning [2]
Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Table 2: GHS Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Toxicological Information
While no specific studies on the cytotoxicity or antibacterial activity of this compound were identified, some sources suggest that phosphine oxides and naphthalene derivatives, in general, may possess such biological activities.[7] However, without specific data for this compound, this information should be treated with caution.
Experimental Protocols
Handling and Storage
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, full-body protection may be necessary.
-
Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator is required.[8]
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated area.[8]
-
The recommended storage temperature is between 2-8°C under an inert atmosphere.[2]
Synthesis Protocol
A common method for the synthesis of this compound involves a Grignard reaction. The following is a generalized protocol based on available literature:
Diagram 1: Synthesis Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Methodology:
-
Grignard Reagent Formation: 2-Bromonaphthalene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the Grignard reagent, 2-naphthylmagnesium bromide.
-
Phosphinylation: The freshly prepared Grignard reagent is then reacted with diethyl phosphite.
-
Hydrolysis: The reaction mixture is quenched with an acidic solution to hydrolyze the intermediate and yield the crude product.
-
Purification: The crude product is purified by extraction and subsequent crystallization to obtain this compound.
First-Aid Measures
In case of exposure to this compound, the following first-aid measures should be taken immediately:
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8] |
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Arising from the Chemical: In a fire, hazardous decomposition products such as carbon oxides and phosphorus oxides may be formed.
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
Personal Precautions:
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment (see Section 4.1).
-
Avoid breathing dust and contact with skin and eyes.
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains.
Methods for Cleaning Up:
-
For small spills, carefully sweep up the material and place it in a suitable container for disposal.
-
For large spills, contain the spill and collect the material using a method that does not generate dust.
-
Dispose of the collected material in accordance with local, state, and federal regulations.
Logical Relationships in Hazard Management
The management of hazards associated with this compound follows a logical progression from identification to control.
Diagram 2: Hazard Management Flowchart
Caption: A flowchart illustrating the logical steps in managing the hazards of this compound.
This guide is based on the currently available information. As new data becomes available, this document will be updated. It is the responsibility of the user to ensure that all safety precautions are followed and that the handling of this chemical is in accordance with all applicable regulations.
References
- 1. This compound | 78871-05-3 | Benchchem [benchchem.com]
- 2. This compound | 78871-05-3 [sigmaaldrich.com]
- 3. Mechanisms of Phosphine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gov.uk [gov.uk]
- 6. Phosphine toxicity: a story of disrupted mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
Discovery and history of organophosphorus compounds
An in-depth technical guide on the discovery and history of organophosphorus compounds for researchers, scientists, and drug development professionals.
Abstract
Organophosphorus (OP) compounds represent a class of organic chemicals containing phosphorus that have had a profound and multifaceted impact on science and society. Their history is a compelling narrative that intertwines academic discovery, agricultural innovation, military application as nerve agents, and therapeutic development. This document provides a comprehensive overview of the pivotal moments in the discovery and history of OP compounds, details the experimental methodologies that were foundational to their study, presents key quantitative data, and visualizes the core signaling pathways and experimental workflows associated with their action.
The Dawn of Organophosphorus Chemistry: Early Syntheses and Foundational Reactions
The journey into the world of organophosphorus chemistry began in the mid-19th century with foundational synthetic work in France. While early chemists synthesized the first OP compounds, the significance of their biological potency was not immediately understood.
The First Synthesis: de Clermont and Wurtz
The first documented synthesis of an organophosphate ester is credited to French chemist Philippe de Clermont in 1854, working in the laboratory of Adolphe Wurtz . By reacting silver pyrophosphate with ethyl iodide, he successfully synthesized tetraethyl pyrophosphate (TEPP). This pioneering work laid the groundwork for future explorations into this chemical class.
The Arbuzov Reaction: A Synthetic Revolution
A pivotal moment in organophosphorus chemistry arrived in 1905 with the work of Russian chemist Aleksandr Arbuzov . He discovered a general method for synthesizing phosphonates from trialkyl phosphites and alkyl halides. This reaction, now known as the Michaelis-Arbuzov reaction , proved to be a robust and versatile method for forming a carbon-phosphorus bond, opening the door to the synthesis of a vast array of new OP compounds. Its importance to the field is so significant that Arbuzov is often hailed as the "father of organophosphorus chemistry."
Experimental Protocols: Foundational Syntheses
The methodologies employed in these early discoveries were foundational. Below are generalized protocols representative of the key synthetic reactions of the era.
This protocol is based on the principles of nucleophilic substitution used by de Clermont.
Objective: To synthesize tetraethyl pyrophosphate (TEPP) from silver pyrophosphate and ethyl iodide.
Materials:
-
Silver pyrophosphate (Ag₄P₂O₇)
-
Ethyl iodide (C₂H₅I)
-
Anhydrous diethyl ether (solvent)
Procedure:
-
A suspension of finely powdered silver pyrophosphate is prepared in anhydrous diethyl ether in a reaction flask equipped with a reflux condenser.
-
Ethyl iodide is added dropwise to the suspension with constant stirring.
-
The reaction mixture is gently heated to reflux for several hours to ensure complete reaction. The progress can be monitored by the formation of a silver iodide precipitate. Reaction: Ag₄P₂O₇ + 4 C₂H₅I → [(C₂H₅O)₂P(O)]₂O + 4 AgI
-
After cooling, the silver iodide precipitate is removed by filtration.
-
The diethyl ether is removed from the filtrate by distillation under reduced pressure.
-
The remaining crude TEPP, a colorless oil, can be further purified by vacuum distillation.[1]
This generalized protocol illustrates the synthesis of a dialkyl alkylphosphonate.[2][3][4]
Objective: To synthesize a dialkyl alkylphosphonate via the reaction of a trialkyl phosphite with an alkyl halide.
Materials:
-
Trialkyl phosphite (e.g., triethyl phosphite, P(OC₂H₅)₃)
-
Alkyl halide (e.g., methyl iodide, CH₃I)
Procedure:
-
The trialkyl phosphite is placed in a reaction flask fitted with a reflux condenser and a dropping funnel.
-
The alkyl halide is added slowly to the phosphite. The reaction is often exothermic, and the rate of addition should be controlled to maintain a steady temperature.
-
Following the addition, the reaction mixture is heated to drive the reaction to completion. Typical temperatures range from 120-160°C.[3]
-
The reaction proceeds via an Sₙ2 attack of the phosphorus on the alkyl halide to form a phosphonium salt intermediate.[2][3][4]
-
The halide ion then attacks one of the alkoxy groups on the phosphorus, displacing the phosphonate product and forming a new alkyl halide.[2][3]
-
The resulting dialkyl alkylphosphonate is purified by distillation, often under reduced pressure. The lower boiling points of the by-product alkyl halide and any excess starting material allow for their removal.
Logical Workflow of the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction follows a clear, two-step logical progression involving nucleophilic attack and subsequent dealkylation.
The Dual-Use Dilemma: Insecticides and Chemical Warfare Agents
The 20th century witnessed a dramatic shift in organophosphorus research, driven by the quest for effective pesticides. This research, however, led directly to the development of the most potent chemical warfare agents known.
Gerhard Schrader and the Dawn of Nerve Agents
The pivotal figure in this chapter is the German chemist Gerhard Schrader . While working for IG Farben in the 1930s with the objective of creating new insecticides, he synthesized a series of highly toxic OP compounds. His work led to the discovery of tabun (GA) in 1936 and sarin (GB) in 1938.[5] These compounds were potent and irreversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function. The Nazi regime quickly weaponized these discoveries, classifying them as "G-series" nerve agents. Schrader's team later synthesized soman (GD) in 1944.
Post-War Developments and the V-Series
After World War II, Allied nations captured German research, leading to further development in two directions. Firstly, less toxic analogues such as parathion and malathion were developed and widely deployed as agricultural insecticides, contributing significantly to increased crop yields. Secondly, research into more potent nerve agents continued, leading to the discovery of the "V-series" agents in the 1950s by Ranajit Ghosh at the British firm ICI. The most notorious of these, VX , is significantly more toxic than the G-series agents.
Quantitative Toxicology Data
The toxicity of these compounds is typically expressed as the median lethal dose (LD₅₀), the dose required to kill half the members of a tested population.
| Compound | Class | LD₅₀ (mg/kg, human est.) | Primary Route of Exposure |
| Tabun (GA) | Nerve Agent | ~14 (skin), ~1 (inhalation) | Skin, Inhalation |
| Sarin (GB) | Nerve Agent | ~24 (skin), ~0.07 (inhalation) | Skin, Inhalation |
| Soman (GD) | Nerve Agent | ~5 (skin), ~0.035 (inhalation) | Skin, Inhalation |
| VX | Nerve Agent | ~0.14 (skin), ~0.0004 (inhalation) | Skin, Inhalation |
| Parathion | Insecticide | ~3-13 (oral) | Oral, Dermal |
| Malathion | Insecticide | ~1000-10000 (oral) | Oral, Dermal |
Note: Human LD₅₀ values are estimates extrapolated from animal data.
Mechanism of Action: The Cholinergic System
The primary mechanism of toxicity for the most potent OP compounds is the inhibition of acetylcholinesterase (AChE).
Acetylcholinesterase and Synaptic Transmission
In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly hydrolyzed and inactivated by AChE. This rapid breakdown is essential for terminating the signal and allowing the synapse to reset.
Inhibition by Organophosphates
OP compounds act as irreversible inhibitors of AChE. The phosphorus atom of the OP molecule covalently bonds to a serine residue in the active site of the AChE enzyme, rendering it non-functional. This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of cholinergic receptors. This overstimulation results in a cholinergic crisis, characterized by a range of symptoms from salivation and muscle twitching to convulsions, respiratory failure, and death.
Signaling Pathway Diagram
The following diagram illustrates the disruption of the cholinergic synapse by an organophosphate inhibitor.
Therapeutic Applications: The Other Side of the Coin
The same mechanism of AChE inhibition, when carefully controlled and targeted, can be harnessed for therapeutic benefit.
From Poisons to Medicines
By modulating acetylcholine levels, certain OP compounds and related drugs can treat diseases characterized by a deficit in cholinergic signaling.
-
Glaucoma: Long-acting AChE inhibitors like echothiophate are used as eye drops to constrict the pupil, which facilitates the drainage of aqueous humor and reduces intraocular pressure.
-
Myasthenia Gravis: This autoimmune disease involves the destruction of ACh receptors. AChE inhibitors increase the concentration and residence time of ACh in the neuromuscular junction, improving muscle function.
-
Alzheimer's Disease: A number of AChE inhibitors are used to manage the cognitive symptoms of Alzheimer's, which is associated with the loss of cholinergic neurons.
-
Antidotes: Oximes, such as pralidoxime (2-PAM) , are a critical component of treatment for OP poisoning. They function by reactivating the phosphorylated AChE, but must be administered quickly before the enzyme-inhibitor complex "ages" into a permanently inactive state.
Experimental Protocol: AChE Inhibition Assay (Ellman's Assay)
The Ellman's assay is a simple, colorimetric method widely used to measure AChE activity and screen for inhibitors.
Objective: To determine the inhibitory potential (IC₅₀) of an OP compound on AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine (ATCh) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Buffer solution (e.g., phosphate buffer, pH 8.0)
-
Test organophosphorus compound
-
96-well microplate and plate reader
Procedure:
-
Prepare serial dilutions of the OP compound in the buffer.
-
In a 96-well plate, add the AChE solution, the buffer, and the various concentrations of the OP compound to respective wells. Include control wells with no inhibitor.
-
Incubate the plate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding DTNB and the substrate (ATCh) to all wells.
-
AChE hydrolyzes ATCh to thiocholine and acetate. Thiocholine then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product over time at 412 nm using a microplate reader. The rate of color change is proportional to AChE activity.
-
Calculate the percentage of inhibition for each concentration of the OP compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Experimental Workflow for IC₅₀ Determination
Conclusion
The history of organophosphorus compounds is a powerful illustration of the dual nature of chemical discovery. From their origins in academic synthesis to their development as devastating nerve agents and essential agricultural tools, and their ultimate application in medicine, the trajectory of these compounds is a testament to the continuous evolution of scientific understanding. For researchers today, this history underscores the critical importance of understanding fundamental mechanisms of action, which can unlock both therapeutic potential and toxicological risk. The foundational experimental protocols and quantitative data from this field continue to inform the development of new drugs, pesticides, and antidotes, making the legacy of organophosphorus chemistry as relevant today as it was a century ago.
References
- 1. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
The Core Reactivity of the Phosphine Oxide Functional Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphine oxide functional group, characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to three organic substituents (R₃P=O), is a versatile and increasingly important moiety in modern chemistry. Its unique electronic structure and reactivity have led to its widespread application in organic synthesis, catalysis, coordination chemistry, and medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental reactivity of the phosphine oxide group, with a focus on its synthesis, key transformations, and practical applications relevant to researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
The phosphorus-oxygen bond in phosphine oxides is highly polar and strong, contributing to their characteristic properties. They are generally crystalline solids with high melting points and are often more stable than their corresponding phosphines. Their polarity significantly influences their solubility, making them soluble in polar organic solvents but generally insoluble in nonpolar solvents like hexane.[1][2] This property is crucial in purification processes, particularly in separating phosphine oxide byproducts from less polar reaction products.
Table 1: Physicochemical Properties of Triphenylphosphine Oxide (TPPO)
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅OP | [2] |
| Molar Mass | 278.28 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 154-158 °C | [1] |
| Boiling Point | 360 °C | [1] |
| Density | 1.212 g/cm³ | [1] |
| Water Solubility | Slightly soluble | [2] |
Spectroscopically, phosphine oxides are readily identified by ³¹P NMR and IR spectroscopy. The ³¹P NMR chemical shift of a phosphine oxide typically appears downfield compared to its corresponding phosphine. The strong P=O bond gives rise to a characteristic stretching vibration in the IR spectrum, usually in the range of 1150-1300 cm⁻¹.
Synthesis of Phosphine Oxides
Phosphine oxides can be synthesized through various methods, with the oxidation of tertiary phosphines being the most common. Other significant routes include the Arbuzov reaction and cross-coupling reactions.
Oxidation of Tertiary Phosphines
Tertiary phosphines are susceptible to oxidation to form phosphine oxides. This can occur with various oxidizing agents, including molecular oxygen (air), hydrogen peroxide, and other peroxides.[3] While often an undesired side reaction, it can be a straightforward synthetic route.
Table 2: Selected Methods for the Synthesis of Phosphine Oxides
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Triphenylphosphine | H₂O₂, CH₂Cl₂, rt | Triphenylphosphine oxide | >95 | [3] |
| Diaryl/alkyl phosphines | Air, rt or elevated temp. | Diaryl/alkyl phosphine oxides | Variable | [3] |
| Secondary Phosphine Oxides | Diaryliodonium salts, Cu catalyst | Tertiary Phosphine Oxides | High | [4] |
| Arylboronic acids | H-phosphites, H-phosphinates, or H-phosphine oxides, Ni catalyst | Aryl-phosphorus compounds | Very Good | [4] |
Experimental Protocol: Oxidation of Triphenylphosphine with Hydrogen Peroxide
-
Dissolve triphenylphosphine (1.0 g, 3.81 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (0.43 mL, 4.19 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford triphenylphosphine oxide as a white solid.
Key Reactions of the Phosphine Oxide Group
The reactivity of the phosphine oxide functional group is dominated by the strong P=O bond. Key reactions include its reduction to phosphines and its participation in olefination reactions.
Reduction to Phosphines
The deoxygenation of phosphine oxides to regenerate the corresponding phosphines is a crucial transformation, particularly for recycling phosphine reagents used in stoichiometric reactions like the Wittig and Mitsunobu reactions. A variety of reducing agents can accomplish this, with silanes being among the most common.[3]
Table 3: Comparison of Methods for the Reduction of Phosphine Oxides
| Phosphine Oxide | Reagents and Conditions | Product | Yield (%) | Reference |
| Triphenylphosphine oxide | Trichlorosilane (HSiCl₃), Triethylamine (NEt₃), Toluene, reflux | Triphenylphosphine | High | [1] |
| Various tertiary phosphine oxides | Oxalyl chloride, then Hexamethyldisilane (Si₂Me₆) | Corresponding phosphines | 89-98 | [5] |
| Various phosphine oxides | Tetramethyldisiloxane (TMDS), InBr₃ (cat.), 100 °C | Corresponding phosphines | 70-99 | [6] |
| Tertiary and secondary phosphine oxides | TMDS, Ti(OiPr)₄ (cat.) | Corresponding phosphines | High | [7] |
| Triphenylphosphine oxide | Iodine (cat.), Phosphonic acid, solvent-free | Triphenylphosphine | Good | [7] |
Experimental Protocol: Reduction of Triphenylphosphine Oxide with Trichlorosilane
-
To a solution of triphenylphosphine oxide (5.0 g, 17.9 mmol) in dry toluene (50 mL) under an inert atmosphere, add triethylamine (5.0 mL, 35.8 mmol).
-
Add trichlorosilane (3.6 mL, 35.8 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the mixture to room temperature and quench by the slow addition of 20% aqueous sodium hydroxide.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude triphenylphosphine can be purified by recrystallization from ethanol.
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes. It involves the reaction of a phosphonate carbanion with an aldehyde or ketone. While the primary reactant is a phosphonate ester, the phosphine oxide moiety is conceptually related and understanding this reaction provides insight into phosphorus-based olefination chemistry. The reaction generally favors the formation of (E)-alkenes.[8] However, modifications to the phosphonate and reaction conditions can lead to high (Z)-selectivity.[9]
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the phosphonate ester (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C.
-
Add a strong base such as n-butyllithium (1.1 equiv) dropwise and stir the mixture for 30 minutes to generate the phosphonate carbanion.
-
Add a solution of the aldehyde (1.0 equiv) in THF dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting alkene by flash column chromatography.
Role in Catalysis and Coordination Chemistry
Phosphine oxides are not merely byproducts; they play active roles in catalysis and coordination chemistry.
Ligands in Coordination Chemistry
The oxygen atom of the phosphine oxide group is a hard Lewis base, making it an excellent ligand for hard metal centers.[10] They can form stable coordination complexes with a variety of transition metals and lanthanides.
Catalysis
While tertiary phosphines are ubiquitous ligands in homogeneous catalysis, phosphine oxides themselves can act as catalysts or pre-catalysts. In some cases, they can be activated in situ to generate the active catalytic species.[11] For instance, phosphine oxide-catalyzed amidation reactions have been developed.
Applications in Drug Development
The phosphine oxide functional group has gained traction in medicinal chemistry due to its favorable physicochemical properties. Its high polarity can enhance aqueous solubility and metabolic stability of drug candidates.[12] A notable example is the FDA-approved drug Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor, which incorporates a dimethylphosphine oxide moiety.
Visualized Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes involving the phosphine oxide functional group.
Conclusion
The phosphine oxide functional group, once primarily regarded as a byproduct, has emerged as a valuable and versatile entity in its own right. Its fundamental reactivity, encompassing synthesis via oxidation and key transformations such as reduction and participation in olefination reactions, provides chemists with a powerful set of tools. For researchers, scientists, and drug development professionals, a thorough understanding of the core principles outlined in this guide is essential for leveraging the full potential of phosphine oxides in designing novel synthetic routes, developing innovative catalysts, and discovering next-generation therapeutics. The continued exploration of phosphine oxide chemistry promises to unlock even more applications in the future.
References
- 1. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 4. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Phosphine synthesis by reduction [organic-chemistry.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Triphenylphosphine_oxide [chemeurope.com]
- 11. epfl.ch [epfl.ch]
- 12. Synthesis of P-stereogenic diarylphosphinic amides by directed lithiation: transformation into tertiary phosphine oxides via methanolysis, aryne chemistry and complexation behaviour toward zinc(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Di(naphthalen-2-yl)phosphine Oxide: A Versatile Ligand for Catalysis
Introduction
Di(naphthalen-2-yl)phosphine oxide is a sterically bulky and electron-rich organophosphorus compound that has emerged as a highly effective ligand in transition metal-catalyzed cross-coupling reactions. Its unique structural and electronic properties, characterized by the two large naphthalene moieties attached to a phosphine oxide core, contribute to its ability to enhance catalytic activity and stability. This allows for efficient bond formation under milder conditions and with lower catalyst loadings, making it a valuable tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and experimental protocols for the use of this compound in key catalytic transformations.
Key Applications in Catalysis
This compound has demonstrated significant utility as a ligand in several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The steric hindrance provided by the naphthyl groups is believed to promote the formation of monoligated, highly active palladium(0) species, which is a key intermediate in many catalytic cycles.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This compound, in conjunction with a palladium precursor, forms a highly active catalyst for the coupling of aryl halides with arylboronic acids. The bulky nature of the ligand is particularly beneficial for the coupling of challenging substrates, such as sterically hindered aryl chlorides.[2]
Heck Reaction
The Heck reaction enables the arylation of alkenes. The use of this compound as a ligand can improve the efficiency and selectivity of this transformation. The ligand's electronic properties can influence the regioselectivity of the reaction, while its steric bulk can prevent catalyst deactivation.[1][3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The application of this compound as a ligand can facilitate the coupling of a wide range of amines with aryl halides, including challenging combinations that are often problematic with less bulky ligands.[4][5]
Quantitative Data Summary
While specific quantitative data for this compound is not extensively tabulated in the readily available literature, the performance of analogous bulky secondary phosphine oxide ligands in palladium-catalyzed cross-coupling reactions provides a strong indication of its potential efficacy. The following tables summarize representative data for similar catalytic systems, which can be used as a starting point for optimization with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides with a Bulky Phosphine Oxide Ligand System
| Entry | Aryl Chloride | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | L1 (2) | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (0.5) | L1 (1.5) | Cs₂CO₃ | Dioxane | 110 | 16 | 88 |
| 3 | 1-Chloro-4-nitrobenzene | 3-Tolylboronic acid | Pd(OAc)₂ (1.5) | L1 (3) | K₂CO₃ | DMF | 80 | 8 | 92 |
L1 represents a generic bulky secondary phosphine oxide ligand. This data is representative and serves as a guideline.
Table 2: Representative Conditions for Heck Reaction of Aryl Halides with Olefins using a Secondary Phosphine Oxide Ligand System
| Entry | Aryl Halide | Olefin | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Styrene | Pd(OAc)₂ (2) | L2 (4) | K₂CO₃ | DMF | 60 | 12 | 92 |
| 2 | Iodobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (1) | L2 (2) | Et₃N | Acetonitrile | 80 | 10 | 85 |
| 3 | 4-Chlorobenzonitrile | 1-Octene | Pd₂(dba)₃ (1) | L2 (3) | NaOAc | DMA | 120 | 24 | 78 |
L2 represents a generic secondary phosphine oxide ligand. This data is representative and serves as a guideline.[6]
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with a Bulky Phosphine Ligand System
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1) | L3 (2) | NaOtBu | Toluene | 100 | 6 | 98 |
| 2 | 2-Chlorotoluene | Aniline | Pd(OAc)₂ (2) | L3 (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 85 |
| 3 | 1-Bromo-3,5-dimethylbenzene | n-Hexylamine | [Pd(allyl)Cl]₂ (0.5) | L3 (1.5) | K₃PO₄ | t-BuOH | 90 | 12 | 91 |
L3 represents a generic bulky biaryl phosphine ligand. This data is representative and serves as a guideline.[7][8]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic method involving a Grignard reaction.[9][10][11]
Materials:
-
Magnesium turnings
-
Iodine (catalytic amount)
-
1,2-Dibromoethane (catalytic amount)
-
2-Bromonaphthalene
-
Diethyl phosphite
-
Tetrahydrofuran (THF), anhydrous
-
Toluene
-
Hydrochloric acid (6 M)
-
5% Aqueous sodium bicarbonate
-
5% Aqueous sodium chloride
-
Anhydrous magnesium sulfate
-
Diisopropyl ether
-
Heptane
Procedure:
-
To a dry flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.0 eq.), a crystal of iodine, and a few drops of 1,2-dibromoethane in anhydrous THF.
-
Stir the mixture at room temperature until the color of iodine disappears, indicating the activation of magnesium.
-
Slowly add a solution of 2-bromonaphthalene (2.0 eq.) in anhydrous THF to the activated magnesium. Maintain the temperature to initiate the Grignard reaction, which is exothermic. After the initial reaction subsides, the mixture can be gently heated to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of diethyl phosphite (1.0 eq.) in anhydrous THF to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water, followed by toluene and 6 M hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, 5% aqueous sodium bicarbonate, and 5% aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system such as diisopropyl ether/heptane to afford this compound as a solid.
General Protocol for Palladium-Catalyzed Cross-Coupling Reactions
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Aryl halide
-
Coupling partner (e.g., arylboronic acid, olefin, amine)
-
Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precursor, this compound, the base, and a magnetic stir bar.
-
Add the aryl halide and the coupling partner to the reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired coupled product.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Di(naphthalen-2-yl)phosphine Oxide in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and substituted aromatic structures prevalent in pharmaceuticals and functional materials. The efficiency and scope of this palladium-catalyzed reaction are critically dependent on the choice of ligand coordinated to the palladium center. Di(naphthalen-2-yl)phosphine oxide has emerged as a compound of significant interest in catalysis. Its unique structural characteristics, featuring two bulky naphthyl groups attached to a phosphine oxide core, provide a combination of steric hindrance and electronic properties that can enhance catalytic turnover and efficiency in Suzuki-Miyaura couplings.[1]
This document provides an overview of the role of secondary phosphine oxides (SPOs) like this compound as pre-ligands in Suzuki-Miyaura coupling, a representative experimental protocol, and relevant data to guide researchers in its application.
The Role of this compound as a Pre-Ligand
This compound belongs to the class of secondary phosphine oxides (SPOs). SPOs exist in equilibrium with their tautomeric form, phosphinous acids (R₂P-OH). In the presence of a palladium(II) precursor, the phosphinous acid form can coordinate to the metal center. This complex can then be reduced in situ to the active Pd(0) species, which is the competent catalyst for the Suzuki-Miyaura reaction. The bulky and electron-rich nature of the di(naphthalen-2-yl)phosphine ligand, generated from the phosphine oxide, is believed to stabilize the catalytically active monoligated palladium(0) species, which is crucial for efficient oxidative addition of the aryl halide to the catalytic cycle.
Experimental Protocols
While specific, detailed protocols for the use of this compound are not extensively documented in publicly available literature, a representative protocol can be adapted from studies using structurally similar and well-documented bulky secondary phosphine oxide pre-ligands, such as di(1-adamantyl)phosphine oxide. The following protocol for the Suzuki-Miyaura coupling of aryl chlorides is provided as a template and may require optimization for specific substrates when using this compound.
Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid
This protocol is adapted from the use of a di(1-adamantyl)phosphine oxide-ligated palladium precatalyst.[2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Potassium tert-butoxide (KOtBu) or Cesium Fluoride (CsF) (3.0 mmol)
-
Anhydrous, degassed 1,4-dioxane or toluene (5 mL)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%), this compound (e.g., 0.01 mmol, 1 mol%), the aryl chloride (1.0 mmol), and the arylboronic acid (1.5 mmol).
-
Add the base (KOtBu or CsF, 3.0 mmol) to the tube.
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 95-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. A typical reaction time might be 0.5 to 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Quantitative Data
No specific quantitative data for a substrate scope using this compound in Suzuki-Miyaura coupling is readily available in the reviewed literature. However, for context and as a guide for expected performance with bulky phosphine oxide ligands, the following table summarizes the results for the coupling of various aryl chlorides with arylboronic acids using a di(1-adamantyl)phosphine oxide-ligated palladium precatalyst.[2] These reactions were generally completed within 0.5 hours at 95 °C.
| Entry | Aryl Chloride | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 99 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 92 |
| 3 | 2-Chlorotoluene | Phenylboronic acid | 2-Methyl-1,1'-biphenyl | 95 |
| 4 | 2-Chloro-m-xylene | Phenylboronic acid | 2',6'-Dimethyl-1,1'-biphenyl | 91 |
| 5 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 99 |
| 6 | 4-Chlorobenzonitrile | 4-Tolylboronic acid | 4'-Methyl-[1,1'-biphenyl]-4-carbonitrile | 75 (with CsF) |
| 7 | 4-Chloroacetophenone | Phenylboronic acid | 1-(4'-Phenyl-[1,1'-biphenyl]-4-yl)ethan-1-one | 78 (with CsF) |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for a Suzuki-Miyaura cross-coupling reaction using a palladium/phosphine oxide catalyst system.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Phosphine Oxide Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligands coordinated to the palladium center. While phosphine ligands have traditionally dominated the field, there is growing interest in the use of phosphine oxides as robust, air-stable, and effective ligands or pre-catalyst components.
This document provides detailed application notes and experimental protocols for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving phosphine oxide ligands. These protocols are intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development where efficient and reliable synthetic methods are paramount.
The Role of Phosphine Oxide Ligands
Phosphine oxides can participate in palladium-catalyzed cross-coupling reactions in several key ways:
-
Stabilizing Ligands: They can act as ligands to stabilize palladium(0) nanoparticles, preventing their agglomeration into inactive palladium black and thereby extending the catalyst's lifetime and activity.[1][2]
-
In Situ Formation: In many cases, phosphine ligands are oxidized to their corresponding phosphine oxides during the reaction. This in situ formation can be crucial for the reduction of the Pd(II) precatalyst to the active Pd(0) species, initiating the catalytic cycle.[3]
-
Recyclable Catalysis: The use of phosphine oxide ligands can facilitate the development of recyclable catalyst systems, enhancing the sustainability and cost-effectiveness of cross-coupling reactions.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, vinylarenes, and polyenes. The use of phosphine oxide ligands can offer advantages in terms of catalyst stability and efficiency.
A. Protocol for Suzuki-Miyaura Coupling using Triphenylphosphine Oxide as a Stabilizing Ligand
This protocol is adapted from a procedure for the cross-coupling of potassium aryldimethylsilanolates with aryl bromides.[1][2]
Reaction Scheme:
Ar-Br + Ar'-Si(Me)₂OK → Ar-Ar'
Materials:
-
Palladium catalyst precursor (e.g., Allylpalladium chloride dimer, [Pd(allyl)Cl]₂)
-
Triphenylphosphine oxide (Ph₃P=O)
-
Aryl bromide
-
Potassium aryldimethylsilanolate
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
General Experimental Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 equiv), potassium aryldimethylsilanolate (1.3 equiv), and triphenylphosphine oxide (5 mol%).
-
Add anhydrous toluene to the flask.
-
In a separate vial, prepare a stock solution of the palladium precatalyst.
-
Add the appropriate amount of the palladium precatalyst solution (e.g., 2.5 mol% of [Pd(allyl)Cl]₂) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for the specified time (see Table 1).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
Table 1: Suzuki-Miyaura Coupling of Potassium (4-methoxyphenyl)dimethylsilanolate with Various Aryl Bromides using Pd/[Pd(allyl)Cl]₂/Ph₃P=O. [2]
| Entry | Aryl Bromide | Time (h) | Yield (%) |
| 1 | 4-Bromobenzotrifluoride | 0.5 | 79 |
| 2 | 4-Bromotoluene | 1 | 85 |
| 3 | 4-Bromoanisole | 1 | 90 |
| 4 | 4-Bromochlorobenzene | 1 | 82 |
| 5 | 3-Bromopyridine | 1 | 75 |
| 6 | 2-Bromonaphthalene | 1 | 88 |
Mandatory Visualization:
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application of Di(naphthalen-2-yl)phosphine Oxide in Hydrogenation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(naphthalen-2-yl)phosphine oxide is an organophosphorus compound characterized by its bulky naphthyl groups, which impart unique steric and electronic properties.[1] These characteristics make it a promising ligand for transition metal-catalyzed reactions, including hydrogenations. While specific literature detailing the direct application of this compound in hydrogenation reactions is emerging, the broader class of phosphine oxides has demonstrated significant utility as ligands in various catalytic hydrogenation processes. This document provides an overview of the potential applications of this compound in hydrogenation, drawing upon established protocols for structurally related phosphine oxide ligands. The data and protocols presented herein serve as a guide for researchers looking to explore the catalytic potential of this and similar bulky phosphine oxide ligands.
General Principles
Phosphine oxides, traditionally considered byproducts, are now recognized as valuable ligands in catalysis.[2] The phosphoryl group (P=O) can act as a hard Lewis base, coordinating to a metal center.[2] In the context of hydrogenation, phosphine oxide ligands can influence the activity and selectivity of the catalyst through:
-
Steric Hindrance: The bulky naphthyl groups of this compound can create a sterically demanding environment around the metal center, potentially influencing substrate approach and enantioselectivity in asymmetric hydrogenations.
-
Electronic Effects: The electronic properties of the aryl groups attached to the phosphorus atom can modulate the electron density at the metal center, thereby affecting its catalytic activity.
-
Secondary Interactions: In some cases, the phosphine oxide moiety can participate in hydrogen bonding with the substrate, leading to enhanced reactivity and selectivity.[3][4]
Applications in Hydrogenation Reactions
Based on studies of analogous secondary phosphine oxides and phosphine oxide-based supramolecular ligands, this compound is a promising candidate for use in various hydrogenation reactions, including:
-
Transfer Hydrogenation of Ketones: Particularly with rhodium and iridium catalysts.
-
Asymmetric Hydrogenation of Alkenes: In combination with chiral backbones or as part of supramolecular catalytic systems.
Data Presentation
The following tables summarize quantitative data from representative studies on the application of phosphine oxide ligands in hydrogenation reactions.
Table 1: Rhodium-Catalyzed Transfer Hydrogenation of Acetophenone with a Chiral Secondary Phosphine Oxide Ligand
| Entry | Ligand Loading (mol%) | Substrate/Catalyst Ratio | Base | Time (h) | Conversion (%) | ee (%) |
| 1 | 3.0 | 200:1 | tBuOK | 24 | >99 | 92 (S) |
| 2 | 2.5 | 200:1 | tBuOK | 24 | 98 | 91 (S) |
| 3 | 3.5 | 200:1 | tBuOK | 24 | >99 | 92 (S) |
| 4 | 3.0 | 1000:1 | tBuOK | 24 | 85 | 90 (S) |
Data adapted from a study on a chiral dinaphthophosphepine oxide ligand.[5]
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Alkenes with Phosphine Oxide-Based Supramolecular Ligands
| Substrate | Ligand System | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) |
| Methyl 2-acetamidoacrylate | Bisphosphine monoxide + Phosphoramidite | 5 | 16 | >99 | 98 |
| Methyl (Z)-2-acetamidocinnamate | Bisphosphine monoxide + Phosphoramidite | 20 | 16 | >99 | 96 |
| Itaconic acid dimethyl ester | Bisphosphine monoxide + Phosphoramidite | 40 | 16 | >99 | 95 |
Data adapted from a study on supramolecular ligands formed by a bisphosphine monoxide and a phosphoramidite.[3][4]
Experimental Protocols
The following are detailed protocols for hydrogenation reactions using phosphine oxide ligands, which can be adapted for use with this compound.
Protocol 1: General Procedure for Rhodium-Catalyzed Transfer Hydrogenation of Ketones
This protocol is based on the transfer hydrogenation of acetophenone using a rhodium catalyst and a secondary phosphine oxide ligand.[5]
Materials:
-
[Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
This compound (or other phosphine oxide ligand)
-
Potassium tert-butoxide (tBuOK)
-
Acetophenone (or other ketone substrate)
-
Anhydrous isopropanol
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation:
-
In a glovebox or under a stream of inert gas, add [Rh(COD)Cl]₂ and the phosphine oxide ligand to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous isopropanol to the flask.
-
Stir the mixture at 80 °C for 1 hour under an inert atmosphere to form the catalyst precursor.
-
-
Hydrogenation Reaction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., 40 °C).
-
In a separate flask, prepare a solution of the ketone substrate and potassium tert-butoxide in anhydrous isopropanol.
-
Add the substrate/base solution to the catalyst precursor solution via syringe.
-
Stir the reaction mixture at the specified temperature for the desired time (e.g., 24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, quench the reaction by adding a small amount of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the conversion and enantiomeric excess (for chiral products) by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.
-
Protocol 2: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Alkenes
This protocol is based on the asymmetric hydrogenation of functionalized alkenes using a rhodium catalyst with a phosphine oxide-based supramolecular ligand system.[3][4]
Materials:
-
[Rh(COD)₂]BF₄
-
This compound (as part of a potential supramolecular system)
-
Co-ligand (e.g., a phosphoramidite)
-
Alkene substrate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
High-pressure autoclave
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation:
-
In a glovebox, charge a reaction vessel suitable for the autoclave with [Rh(COD)₂]BF₄, this compound, and the co-ligand.
-
Add the alkene substrate to the vessel.
-
Add anhydrous dichloromethane.
-
-
Hydrogenation:
-
Seal the reaction vessel and place it in the autoclave.
-
Purge the autoclave three times with hydrogen gas (e.g., 5 bar).
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 5-40 bar).
-
Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 16 hours).
-
-
Work-up and Analysis:
-
Carefully release the pressure from the autoclave.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Determine the conversion by ¹H NMR spectroscopy of the crude product.
-
Determine the enantiomeric excess by GC or HPLC on a chiral stationary phase.
-
Mandatory Visualization
References
The Role of Di(naphthalen-2-yl)phosphine Oxide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(naphthalen-2-yl)phosphine oxide is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two naphthyl groups. Its unique structural features, including significant steric bulk and distinct electronic properties imparted by the large aromatic naphthyl substituents, make it a compound of increasing interest in modern organic synthesis.[1] This document provides an overview of its applications, particularly as a ligand in transition metal-catalyzed cross-coupling reactions, and includes generalized experimental protocols. While specific quantitative data for a broad range of substrates using this particular phosphine oxide is not widely available in publicly accessible literature, the following sections detail its established roles and provide representative experimental setups based on analogous phosphine oxide ligands.
Core Properties and Applications
This compound's utility in organic synthesis stems from its function as a highly effective ligand in transition metal catalysis.[1] The key attributes contributing to its performance include:
-
Steric Hindrance: The bulky naphthyl groups can influence the coordination sphere of the metal center, promoting reductive elimination and preventing catalyst deactivation.
-
Electronic Effects: The electron-donating nature of the phosphine oxide can modulate the reactivity of the metal catalyst.
-
Stability: Phosphine oxides are generally air-stable and robust, which simplifies handling and reaction setup compared to their phosphine counterparts.
The primary applications of this compound are in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Hirao couplings, which are fundamental for the formation of carbon-carbon and carbon-phosphorus bonds, respectively.[1][2][3] These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound. This compound can serve as a stabilizing ligand for the palladium catalyst, enhancing its activity and longevity.
General Reaction Scheme:
Data Presentation
Specific quantitative data for a wide range of substrates using this compound as a ligand in Suzuki-Miyaura coupling is not extensively documented in publicly available literature. The following table provides a generalized representation of typical results that can be expected based on the performance of similar bulky phosphine oxide ligands.
| Entry | Aryl Halide (Ar-X) | Boronic Acid/Ester (Ar'-B(OR)2) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K2CO3 | Toluene | 100 | Good-Exc. |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Cs2CO3 | Dioxane | 110 | Good-Exc. |
| 3 | 2-Bromopyridine | Naphthalene-2-boronic acid | K3PO4 | DMF | 120 | Good-Exc. |
Note: "Good-Exc." indicates that good to excellent yields are anticipated based on the general efficacy of such catalytic systems.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the base (e.g., K2CO3, 2.0 mmol), the palladium source (e.g., Pd(OAc)2, 2 mol%), and this compound (4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or DMF, 5 mL).
-
Reaction Execution: Stir the mixture at the specified temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application in Hirao Cross-Coupling Reactions
The Hirao reaction is a palladium-catalyzed C-P bond formation between an aryl halide and a compound containing a P-H bond, such as a secondary phosphine oxide. This reaction is a powerful tool for the synthesis of tertiary phosphine oxides, which are valuable intermediates in organic synthesis and can be reduced to the corresponding phosphines.
General Reaction Scheme:
Data Presentation
Similar to the Suzuki-Miyaura coupling, specific quantitative data for the Hirao reaction using this compound as a ligand is scarce. The table below illustrates a general scope for this type of transformation.
| Entry | Aryl Halide (Ar-X) | Secondary Phosphine Oxide (R2P(O)H) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Diphenylphosphine oxide | Et3N | Toluene | 110 | Good-Exc. |
| 2 | 1-Bromonaphthalene | Dibutylphosphine oxide | DBU | DMF | 130 | Good-Exc. |
| 3 | 3-Bromobenzonitrile | Bis(4-fluorophenyl)phosphine oxide | i-Pr2NEt | Dioxane | 110 | Good-Exc. |
Note: "Good-Exc." indicates that good to excellent yields are anticipated based on the general efficacy of such catalytic systems.
Experimental Protocol: General Procedure for Hirao Coupling
-
Reaction Setup: In a sealed tube under an inert atmosphere, combine the aryl halide (1.0 mmol), the secondary phosphine oxide (1.1 mmol), the palladium catalyst (e.g., Pd(OAc)2, 5 mol%), and this compound (10 mol%).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., toluene or DMF, 3 mL) followed by the base (e.g., triethylamine, 1.5 mmol).
-
Reaction Execution: Seal the tube and heat the mixture with stirring at the indicated temperature (typically 110-140 °C) for the required time, monitoring by TLC or 31P NMR.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography.
Role in C-H Activation
The bulky and electron-donating nature of this compound makes it a potential ancillary ligand in transition metal-catalyzed C-H activation reactions.[4] In this context, the phosphine oxide can stabilize the active catalytic species and influence the regioselectivity of the C-H functionalization. Research in this area is ongoing, with the aim of developing novel synthetic methodologies for the direct functionalization of unactivated C-H bonds.
Application in Medicinal Chemistry and Drug Development
Phosphine oxides are gaining attention in medicinal chemistry due to their ability to act as strong hydrogen bond acceptors, which can improve aqueous solubility and metabolic stability of drug candidates. While this compound itself is not a therapeutic agent, its derivatives or molecules synthesized using it as a ligand could have potential applications in drug discovery. The naphthalene moiety is a common scaffold in many bioactive molecules.
Visualizations
Synthesis of this compound
Caption: Synthetic pathway for this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Logical Workflow for a Catalytic Reaction
Caption: Experimental workflow for a typical cross-coupling reaction.
Conclusion
This compound is a promising and effective ligand for transition metal-catalyzed reactions, particularly in the realm of palladium-catalyzed cross-coupling. Its steric and electronic properties contribute to enhanced catalytic efficiency. While detailed quantitative data across a broad spectrum of substrates remains to be consolidated in the literature, the general protocols and principles outlined here provide a solid foundation for its application in the synthesis of complex organic molecules. Further research into its catalytic activity is warranted and expected to expand its utility in organic synthesis, materials science, and drug discovery.
References
Application Notes and Protocols for Di(naphthalen-2-yl)phosphine Oxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the experimental setup for reactions involving di(naphthalen-2-yl)phosphine oxide. It includes its application as a ligand in catalysis and a comprehensive protocol for its use as a reagent in a metal-free radical cascade reaction.
Introduction: Properties and Catalytic Applications
This compound is an organophosphorus compound recognized for its utility in both catalysis and materials science.[1][2] Its chemical and physical properties are summarized in Table 1. The compound's structure, which includes two bulky naphthyl groups attached to a phosphine oxide core, imparts unique steric and electronic characteristics.[1][2] These features make it an effective ligand in various transition metal-catalyzed reactions, such as Suzuki-Miyaura couplings, hydrogenation, and hydroformylation, where it has been shown to improve catalytic turnover.[1][2] Its stability and electronic properties also make it a valuable component in the development of advanced materials like high-performance polymers and electronic devices.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 78871-05-3 |
| Molecular Formula | C₂₀H₁₅OP |
| Molecular Weight | 302.31 g/mol |
| Physical Form | Solid |
| Storage | Inert atmosphere, 2-8°C |
Synthesis Overview
The synthesis of this compound can be achieved through traditional methods, such as those involving Grignard reagents followed by oxidation.[1] Newer, metal-free approaches are also being explored to provide greener and more efficient synthetic routes.[1]
Experimental Protocol: Metal-Free Radical Cascade Reaction
The following protocol details the use of this compound as a reagent in a metal-free radical cascade reaction for the synthesis of diphosphonyl xanthene derivatives. This reaction proceeds under mild conditions with straightforward operation.[1][3]
Reaction Scheme:
A general representation of the radical cascade reaction between a 2-aryloxy phenylacetylene and this compound to yield a diphosphonyl xanthene derivative.
Materials and Equipment:
-
This compound
-
2-Aryloxy phenylacetylene derivative
-
Potassium persulfate (K₂S₂O₈)
-
Acetonitrile (CH₃CN)
-
Schlenk tube or round-bottom flask with a condenser
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon) is recommended for optimal results, although the reaction can proceed under an air atmosphere.[1][3]
Procedure:
-
To a Schlenk tube, add the 2-aryloxy phenylacetylene (0.2 mmol, 1.0 equiv.), this compound (0.6 mmol, 3.0 equiv.), and potassium persulfate (0.6 mmol, 3.0 equiv.).
-
Add acetonitrile (2.0 mL) to the tube.
-
Stir the reaction mixture at 70 °C.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel to obtain the desired diphosphonyl xanthene derivative.
Table 2: Reaction Parameters and Yields for the Synthesis of Diphosphonyl Xanthene Derivatives
| Entry | 2-Aryloxy Phenylacetylene Substrate | This compound (equiv.) | K₂S₂O₈ (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-(Naphthalen-2-yloxy)-2-(phenylethynyl)benzene | 3.0 | 3.0 | CH₃CN | 70 | 12 | 75 |
| 2 | 1-(Phenoxy)-2-(phenylethynyl)benzene | 3.0 | 3.0 | CH₃CN | 70 | 12 | 82 |
| 3 | 1-(4-Methoxyphenoxy)-2-(phenylethynyl)benzene | 3.0 | 3.0 | CH₃CN | 70 | 12 | 78 |
Note: The data in this table is representative and may vary based on the specific substrates and reaction conditions used.
Visualizations
Caption: Workflow for the synthesis of diphosphonyl xanthenes.
Caption: Proposed mechanism for the radical cascade reaction.
References
Application Notes and Protocols for the Characterization of Phosphine Oxide Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of phosphine oxide compounds. Detailed experimental protocols are provided to guide researchers in obtaining high-quality data for structural elucidation, purity assessment, and physicochemical property determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the characterization of phosphine oxides, providing detailed information about the molecular structure and electronic environment of the phosphorus atom and adjacent organic moieties. Both ³¹P and ¹H NMR are routinely employed.
Quantitative Data
| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Reference |
| Triphenylphosphine oxide (TPPO) | - | 28.6 | - | [1] |
| Tricyclohexylphosphine oxide | - | 35 | - | [2] |
| Trivinylphosphine oxide (TVPO) | CDCl₃ | 17.45 | 6.07–6.31 (m, 9H) | [3] |
| Me₃P=O | - | - | - | [4][5] |
| Bu₃P=O | - | - | - | [4][5] |
| Oct₃P=O | - | - | - | [4][5] |
| Ph₂(Me)P=O | - | - | - | [6] |
Experimental Protocol: ³¹P NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the phosphine oxide sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in an NMR tube. Ensure the sample is fully dissolved.
-
If required, add an internal standard.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Set the spectrometer to the ³¹P nucleus frequency.
-
-
Data Acquisition:
-
Acquire the ³¹P NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45°
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-128 (depending on sample concentration)
-
-
Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum using an external standard (e.g., 85% H₃PO₄ at 0 ppm) or an internal standard.
-
Integrate the signals if quantitative analysis is required.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of phosphine oxides, aiding in their identification and structural elucidation.
Quantitative Data
| Compound | Ionization Method | Key m/z values | Fragmentation Pattern | Reference |
| Triphenylphosphine oxide (TPPO) | Electron Impact (EI) | 278 (M⁺) | Loss of phenyl groups | [7][8] |
| Acylphosphine oxides | - | - | Photolysis products can be monitored | [9] |
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the phosphine oxide in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the low ppm to ppb range.
-
-
Instrument Setup:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with gas chromatography).
-
Set the ion source to electron impact mode.
-
Typical EI energy is 70 eV.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range to include the expected molecular ion and fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to deduce the structure of the compound. Common fragmentation pathways for phosphine oxides include the loss of substituent groups.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline phosphine oxides, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.
Quantitative Data
| Compound | P=O Bond Length (Å) | P-C Bond Length (mean, Å) | Crystal System | Space Group | Reference |
| Triphenylphosphine oxide (TPPO) | 1.46 | 1.76 | Orthorhombic | Pbca | [10] |
| Trivinylphosphine oxide (TVPO) | 1.486 (2) | - | - | - | [3] |
| [Cy₃P=O·(H₂O₂)]₂ | - | - | - | - | [4][5] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the phosphine oxide compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[3]
-
-
Crystal Mounting:
-
Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).
-
Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect the diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain accurate bond lengths, angles, and other crystallographic parameters.[3]
-
Chromatography
Chromatographic techniques, particularly gas chromatography (GC) and liquid chromatography (LC), are used for the separation, identification, and quantification of phosphine oxides in complex mixtures.
Experimental Protocol: Gas Chromatography (GC)
-
Sample Preparation:
-
Prepare a solution of the phosphine oxide in a volatile solvent.
-
If necessary, derivatize the phosphine oxide to increase its volatility.
-
-
Instrument Setup:
-
Install a suitable GC column (e.g., a non-polar or medium-polarity column).
-
Set the injector and detector temperatures. A nitrogen-phosphorous detector (NPD) is highly selective for phosphorus-containing compounds.[11]
-
Program the oven temperature ramp.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
Acquire the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to the phosphine oxide based on its retention time.
-
Quantify the amount of phosphine oxide by comparing its peak area to that of a known standard.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized or isolated phosphine oxide compound.
Caption: A general workflow for the characterization of phosphine oxide compounds.
References
- 1. Phosphine and phosphine oxide groups in metal–organic frameworks detected by P K-edge XAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP05151C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Beyond absorption: online photoreactor mass spectrometry assessment of new acylphosphine oxide photoinitiators - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Crystal and molecular structure of triphenylphosphine oxide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 11. A gas chromatographic analysis of phosphine in biological material in a case of suicide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Di(naphthalen-2-yl)phosphine oxide as a Versatile Building Block
Introduction
Di(naphthalen-2-yl)phosphine oxide (DNPO), CAS 78871-05-3, is an organophosphorus compound that has emerged as a significant building block in the synthesis of fine chemicals.[1] Its molecular structure, which features two bulky naphthalen-2-yl groups attached to a polar phosphine oxide core, imparts a unique combination of steric hindrance and electronic properties.[1] These characteristics make it a valuable precursor and ligand in diverse fields, including catalysis, materials science, and pharmaceutical research.[1][2] This document provides an overview of its applications, key physicochemical data, and a detailed protocol for its synthesis.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below, making it suitable for various synthetic applications that require high thermal stability and specific solubility profiles.
| Property | Value | Reference(s) |
| CAS Number | 78871-05-3 | [1][3][4] |
| Molecular Formula | C₂₀H₁₅OP | [5][6] |
| Molecular Weight | 302.31 g/mol | [6][7] |
| Appearance | White crystals / Light Yellow Powder | [4][7] |
| Melting Point | 98.3 °C | [4] |
| Boiling Point | 513.9 °C at 760 mmHg | [7] |
| Purity | ≥97% - >99% | [3][5] |
| Storage Conditions | 2-8°C, under inert gas | [6][7] |
Key Applications
1. Ligand in Homogeneous Catalysis
The phosphine oxide group in DNPO functions as a hard Lewis base, readily coordinating to metal centers through its phosphoryl oxygen atom.[8] This property, combined with the steric bulk of the naphthalene moieties, makes DNPO and its derivatives effective ligands in transition metal-catalyzed reactions.[1][8] It has been investigated for use in critical organic transformations such as:
-
Suzuki-Miyaura Couplings: The ligand can enhance catalytic turnover and stability.[1]
-
Hydrogenation and Hydroformylation: Its electronic and steric properties can influence the efficiency and selectivity of these reactions.[1]
-
Palladium-Catalyzed Cross-Coupling: Phosphine oxides can act as stabilizing ligands, improving reaction rates and yields in processes like the coupling of potassium aryldimethylsilanolates with aryl bromides.[8]
Caption: Logical diagram of DNPO's role as a ligand in catalysis.
2. Precursor in Materials Science
DNPO's inherent thermal stability and electronic characteristics make it a promising building block for advanced materials.[1][2]
-
Organic Light-Emitting Diodes (OLEDs): It serves as a key precursor in the synthesis of phosphorescent materials essential for OLEDs and other optoelectronic devices.[7] Its structure facilitates efficient electron transport and charge balancing within these devices.[7]
-
High-Performance Polymers: Incorporation of the DNPO moiety into polymer chains can enhance thermal stability and durability, making it suitable for creating advanced, high-performance plastics.[1][2]
3. Intermediate for Fine Chemicals
DNPO is classified as a key intermediate for a variety of applications in synthetic organic chemistry, including the development of pharmaceuticals, agrochemicals, pesticides, and dyes.[2][3] Its potential biological activities, such as antibacterial properties or cytotoxicity against cancer cell lines, also position it as a potential lead compound in drug discovery efforts.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of DNPO from 2-bromonaphthalene and diethyl phosphite, adapted from established methodologies.[4]
Materials & Reagents
| Reagent | Formula | M.W. | Quantity | Moles (eq.) |
| Magnesium Turnings | Mg | 24.31 | 2.94 g | 0.121 (1.0) |
| 2-Bromonaphthalene | C₁₀H₇Br | 207.07 | 25.0 g | 0.121 (1.0) |
| Diethyl Phosphite | C₄H₁₁O₃P | 138.10 | 9.77 g | 0.0708 (0.5) |
| Iodine | I₂ | 253.81 | small crystal | catalytic |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | small amount | catalytic |
| Tetrahydrofuran (THF) | C₄H₈O | - | 60 mL | solvent |
| Toluene | C₇H₈ | - | 60 mL | solvent |
| 6 M Hydrochloric Acid | HCl | - | 20 mL | workup |
| Diisopropyl ether | C₆H₁₄O | - | as needed | recrystallization |
| Heptane | C₇H₁₆ | - | as needed | recrystallization |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Procedure
-
Grignard Reagent Formation:
-
To a flask containing magnesium turnings (2.94 g), add a small crystal of iodine, a small amount of 1,2-dibromoethane, and THF (30 mL) under an argon atmosphere.[4]
-
Stir the mixture at room temperature for 1 hour to activate the magnesium.[4]
-
Warm the mixture to 35 °C and slowly add a solution of 2-bromonaphthalene (25 g) in THF (20 mL).[4]
-
Stir the reaction mixture at 40 °C for 30 minutes to ensure the formation of the Grignard reagent.[4]
-
-
Reaction with Diethyl Phosphite:
-
Workup and Purification:
-
Upon completion, carefully add water (20 mL) while keeping the temperature below 3 °C.[4]
-
Add toluene (60 mL) followed by 6 M hydrochloric acid (20 mL) and stir the mixture at room temperature for 30 minutes.[4]
-
Transfer the mixture to a separatory funnel and separate the organic phase.[4]
-
Wash the organic layer sequentially with water (10 mL), 5% aqueous sodium bicarbonate (10 mL), and 5% aqueous sodium chloride (10 mL).[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Recrystallize the resulting residue from a diisopropyl ether-heptane mixed solvent to yield the final product.[4]
-
Expected Results
-
Product: 2,2'-bis-(2-naphthalenyl)phosphine oxide (this compound).[4]
-
Yield: 9.62 g (53.0%).[4]
-
Appearance: White crystals.[4]
-
Melting Point: 98.3 °C.[4]
-
Characterization: The structure should be confirmed by ¹H-NMR, ¹³C-NMR, and ³¹P-NMR spectroscopy.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [synhet.com]
- 4. This compound | 78871-05-3 [chemicalbook.com]
- 5. This compound D590190 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound [myskinrecipes.com]
- 8. This compound | 78871-05-3 | Benchchem [benchchem.com]
Exploring the Biological Frontier: Application Notes for Di(naphthalen-2-yl)phosphine Oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential biological activities of di(naphthalen-2-yl)phosphine oxide derivatives. While specific research on the bioactivity of these exact compounds is emerging, the broader classes of phosphine oxides and naphthalene derivatives have shown significant promise in medicinal chemistry.[1][2] These notes offer detailed protocols for evaluating the anticancer and antibacterial potential of novel compounds within this chemical space, alongside data on related structures to guide future research.
Introduction to this compound Derivatives
This compound and its derivatives are organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two naphthalene moieties. The phosphine oxide group is a key structural feature, acting as a strong hydrogen bond acceptor and often improving the polarity, aqueous solubility, and metabolic stability of parent compounds—all desirable traits in drug design.[3] The naphthalene groups provide a large, rigid, and lipophilic scaffold that can be readily functionalized to modulate biological activity.[4] While extensively used as ligands in catalysis and in materials science, the exploration of their therapeutic potential is a promising and active area of research.[2][5]
Current State of Research and Data Presentation
Direct quantitative biological data for this compound derivatives is not extensively documented in publicly available literature, highlighting a significant research opportunity.[2] However, studies on structurally related phosphine oxide and naphthalene-containing compounds have demonstrated potent biological effects, particularly as anticancer and antimicrobial agents. The following table summarizes the cytotoxic activity of selected analogous compounds to provide a benchmark for screening efforts.
| Compound Class | Specific Compound/Derivative | Cell Line | Assay Type | IC50 (µM) |
| Aziridine Phosphine Oxides | (S)-1-((R)-1-phenylethyl)-2-phenylaziridin-2-yl)diphenylphosphine oxide | HeLa (Cervical Cancer) | MTT | 6.4 |
| Ishikawa (Endometrial Cancer) | MTT | 4.6 | ||
| (S)-1-((R)-1-(naphthalen-2-yl)ethyl)-2-phenylaziridin-2-yl)diphenylphosphine oxide | HeLa (Cervical Cancer) | MTT | 7.1 | |
| Ishikawa (Endometrial Cancer) | MTT | 10.5 | ||
| Naphthalene-1,4-dione Analogues | Imidazole Derivative (Compound 44) | HEC1A (Endometrial Cancer) | MTT | 6.4 |
| Naphthalene-substituted Triazole Spirodienones | Compound 6a | MDA-MB-231 (Breast Cancer) | MTT | Data not specified |
Table 1: In Vitro Cytotoxicity of Phosphine Oxide and Naphthalene Derivatives. Data sourced from studies on related compound classes to inform potential activity.[6][7]
Experimental Workflow for Biological Activity Screening
The following diagram outlines a general workflow for the initial biological evaluation of newly synthesized this compound derivatives.
Application Note 1: Anticancer Cytotoxicity Screening
Protocol: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[6]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Potential Signaling Pathway in Naphthalene-Containing Anticancer Agents
Some naphthalene-based compounds have been found to induce cancer cell-specific cytotoxicity by targeting cellular metabolism, a phenomenon known as the Warburg effect.[7][8] A potential target in this process is the Keap1 protein, a key regulator of the cellular response to oxidative stress.[7][8] Inhibition of Keap1 can lead to an increase in reactive oxygen species (ROS), disrupting cancer cell metabolism and inducing cell death.
Application Note 2: Antibacterial Activity Screening
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
96-well round-bottom plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Multichannel pipette
-
Plate shaker/incubator
Procedure:
-
Compound Preparation:
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Well 12 receives 50 µL of sterile MHB instead of inoculum.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
The structural motifs of this compound derivatives suggest a high potential for biological activity. The protocols and comparative data provided herein offer a robust framework for initiating the exploration of these compounds as novel therapeutic agents. Future research should focus on the synthesis of a diverse library of derivatives, followed by systematic screening to establish structure-activity relationships (SAR). Promising lead compounds should then be subjected to more advanced secondary assays to elucidate their mechanism of action and evaluate their potential for further development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 78871-05-3 | Benchchem [benchchem.com]
- 3. This compound CAS#: 78871-05-3 [m.chemicalbook.com]
- 4. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Metal-Free Synthesis of Aryl Phosphine Oxides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of robust and environmentally benign synthetic methods is a cornerstone of modern chemistry, particularly within the pharmaceutical and materials sciences. Aryl phosphine oxides are a critical class of compounds, serving as key intermediates, ligands in catalysis, and possessing inherent biological activity. Traditionally, their synthesis has often relied on transition-metal-catalyzed cross-coupling reactions. While effective, these methods can suffer from drawbacks such as residual metal contamination in the final products, which is a significant concern in drug development.
This document provides detailed application notes and experimental protocols for several contemporary metal-free methods for the synthesis of aryl phosphine oxides. These approaches offer milder reaction conditions, broader functional group tolerance, and eliminate the risk of metal contamination, aligning with the principles of green chemistry.
P-Arylation of Secondary Phosphine Oxides with Diaryliodonium Salts
This method provides a direct and efficient route to triarylphosphine oxides through the reaction of a secondary phosphine oxide with a diaryliodonium salt. This approach is characterized by its mild conditions and tolerance of a wide range of functional groups.
Data Presentation
| Entry | Secondary Phosphine Oxide | Diaryliodonium Salt | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diphenylphosphine oxide | Diphenyliodonium triflate | K₂CO₃ | MeCN | 80 | 12 | 95 |
| 2 | Di(p-tolyl)phosphine oxide | Diphenyliodonium triflate | K₂CO₃ | MeCN | 80 | 12 | 92 |
| 3 | Diphenylphosphine oxide | Bis(4-fluorophenyl)iodonium tetrafluoroborate | Cs₂CO₃ | Dioxane | 100 | 16 | 88 |
| 4 | Di(n-butyl)phosphine oxide | Diphenyliodonium triflate | K₂CO₃ | MeCN | 80 | 12 | 75 |
| 5 | Phenylphosphine oxide | Diphenyliodonium triflate | K₂CO₃ | MeCN | 80 | 12 | 85 (mixture) |
Experimental Protocol
General Procedure for the P-Arylation of Secondary Phosphine Oxides:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the secondary phosphine oxide (1.0 mmol), the diaryliodonium salt (1.2 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with the addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired triarylphosphine oxide.
Logical Relationship Diagram
Troubleshooting & Optimization
Technical Support Center: Synthesis of Di(naphthalen-2-yl)phosphine Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of di(naphthalen-2-yl)phosphine oxide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the Grignard reaction method.
Q1: My Grignard reagent formation is sluggish or fails to initiate. What are the possible causes and solutions?
A1: Difficulty in initiating the Grignard reaction is a common issue. Here are the primary causes and troubleshooting steps:
-
Moisture or Impurities: Grignard reagents are highly sensitive to moisture and protic solvents. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). The solvent (typically THF) must be anhydrous. The magnesium turnings should be fresh and activated if necessary (e.g., by gentle heating under vacuum or by adding a small crystal of iodine).
-
Inactive Magnesium Surface: The surface of the magnesium turnings can have an oxide layer that prevents the reaction. Gently crush the magnesium turnings before use to expose a fresh surface.
-
Initiation Difficulty: To initiate the reaction, a small amount of 1,2-dibromoethane can be added to the magnesium suspension. The subsequent formation of ethene and magnesium bromide will activate the magnesium surface.
Q2: The yield of this compound is lower than expected. How can I improve it?
A2: Low yields can result from several factors throughout the experimental process. Consider the following to optimize your yield:
-
Incomplete Grignard Formation: Ensure the Grignard reagent has formed completely before adding the diethyl phosphite. This can be monitored by the disappearance of the magnesium turnings.
-
Side Reactions: The Grignard reagent can react with the ester functionality of diethyl phosphite in undesired ways. To minimize this, the diethyl phosphite should be added slowly to the Grignard reagent at a low temperature (e.g., 0-5 °C) to control the reaction exotherm.
-
Work-up and Extraction: During the aqueous work-up, ensure the pH is acidic enough to protonate the phosphine oxide and dissolve the magnesium salts. Thorough extraction with a suitable organic solvent is crucial to recover all the product.
-
Purification Losses: this compound is a solid. Losses can occur during recrystallization. Ensure the correct solvent system is used and that the product is fully precipitated before filtration.
Q3: I am observing the formation of triphenylphosphine oxide or other unexpected byproducts. Why is this happening?
A3: The formation of byproducts can complicate purification and reduce the yield of the desired product.
-
Over-alkylation: While less common with diethyl phosphite, Grignard reagents can potentially react further with the initial product. Controlling the stoichiometry and maintaining a low reaction temperature can help mitigate this.
-
Oxidation: If the corresponding phosphine is formed as an intermediate, it can be readily oxidized to the phosphine oxide by air. Maintaining an inert atmosphere throughout the reaction and work-up is important.[1]
-
Hydrolysis of Intermediates: Incomplete reaction or improper work-up can lead to the formation of various phosphorus-containing impurities.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is a common and effective method for purifying solid this compound. A mixed solvent system of diisopropyl ether and heptane has been reported to yield white crystals of the product.[2] Column chromatography can also be employed if recrystallization does not provide the desired purity.
Comparison of Synthetic Methods
While the Grignard reaction with diethyl phosphite is a widely used method, other synthetic routes for arylphosphine oxides exist. The choice of method may depend on the availability of starting materials, scale, and desired purity.
| Synthetic Method | Starting Materials | General Reaction Conditions | Reported Yield for this compound | Advantages | Disadvantages |
| Grignard Reaction | 2-Bromonaphthalene, Magnesium, Diethyl phosphite | Anhydrous THF, inert atmosphere, low temperature addition, acidic work-up. | 53.0%[2] | Readily available starting materials, one-pot synthesis. | Sensitive to moisture and air, potential for side reactions. |
| Hirao Reaction | This compound, Aryl halide | Palladium or Nickel catalyst, base, high temperature. | Not specifically reported | Good functional group tolerance. | Requires a pre-synthesized secondary phosphine oxide, catalyst cost. |
| Oxidation of Di(naphthalen-2-yl)phosphine | Di(naphthalen-2-yl)phosphine, Oxidizing agent (e.g., H₂O₂) | Organic solvent, controlled temperature. | Not specifically reported | High-yielding if the phosphine is available. | The precursor phosphine can be air-sensitive and difficult to handle. |
| Reaction with Dichlorophosphine Oxide | Naphthyl Grignard reagent, Phenylphosphonic dichloride | Anhydrous solvent, inert atmosphere. | Not specifically reported | Can be adapted for various substituted phosphine oxides. | Phenylphosphonic dichloride is corrosive and moisture-sensitive. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction[2]
Materials:
-
Magnesium turnings (2.94 g, 1.0 eq.)
-
Iodine (a small crystal)
-
1,2-Dibromoethane (a few drops)
-
Anhydrous Tetrahydrofuran (THF, 30 mL + 20 mL + 10 mL)
-
2-Bromonaphthalene (25 g, 0.121 mol)
-
Diethyl phosphite (9.77 g, 0.5 eq.)
-
Water (20 mL)
-
Toluene (60 mL)
-
6 M Hydrochloric acid (20 mL)
-
Anhydrous magnesium sulfate
-
Diisopropyl ether
-
Heptane
Procedure:
-
To a dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings, a small crystal of iodine, and 30 mL of anhydrous THF.
-
Stir the mixture at room temperature for 1 hour under an argon atmosphere.
-
Warm the mixture to 35 °C and slowly add a solution of 2-bromonaphthalene in 20 mL of anhydrous THF.
-
After the addition is complete, stir the reaction mixture at 40 °C for 30 minutes.
-
Cool the reaction mixture to 5 °C in an ice bath.
-
Slowly add a solution of diethyl phosphite in 10 mL of anhydrous THF dropwise, maintaining the temperature at 5 °C.
-
Continue stirring at 5 °C for 3 hours.
-
After the reaction is complete, cautiously add 20 mL of water at 3 °C, followed by 60 mL of toluene and 20 mL of 6 M hydrochloric acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Separate the organic layer, and wash it sequentially with water (10 mL), 5% aqueous sodium bicarbonate (10 mL), and 5% aqueous sodium chloride (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting residue from a diisopropyl ether-heptane mixed solvent to afford this compound as white crystals.
Visualizing the Workflow and Troubleshooting
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of Crude Di(naphthalen-2-yl)phosphine Oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with di(naphthalen-2-yl)phosphine oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and commonly employed purification techniques for crude this compound are recrystallization and flash column chromatography. Recrystallization from a mixed solvent system like diisopropyl ether-heptane is known to yield high-purity crystalline material.[1][2] Flash column chromatography using a silica gel stationary phase with a solvent system such as petroleum ether/ethyl acetate is also a viable method for purification.[3]
Q2: What are the typical impurities found in crude this compound?
A2: Crude this compound, often synthesized via a Grignard reaction, may contain several impurities. These can include unreacted starting materials such as 2-bromonaphthalene and diethyl phosphite, byproducts from the Grignard reagent formation, and residual acidic or basic compounds from the workup procedure. The workup often involves washing with aqueous solutions of sodium bicarbonate and sodium chloride, which helps to remove some of these impurities.[1][2]
Q3: What is the expected melting point of pure this compound?
A3: The melting point of purified this compound is reported to be in the range of 90.4-98.3 °C.[1][2] A sharp melting point within this range is a good indicator of high purity.
Q4: How can I confirm the purity and identity of the purified product?
A4: The purity and identity of this compound can be confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 31P NMR, is essential for structural confirmation.[1][2] The melting point determination is a straightforward method to assess purity.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling. | The solution is not saturated (too much solvent was added). | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. 2. Add a seed crystal of pure this compound. 3. If the above fails, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[4] |
| The product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated with impurities. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a solvent in which the compound is more soluble to lower the saturation point. 3. Ensure the cooling process is slow to allow for proper crystal lattice formation.[5] |
| Low recovery yield after recrystallization. | Too much solvent was used, leading to significant product loss in the mother liquor. The product is partially soluble in the cold solvent. | 1. Minimize the amount of hot solvent used to dissolve the crude product. 2. Cool the solution in an ice bath to maximize crystal precipitation. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[4] |
| Crystals appear discolored or impure. | Impurities were co-precipitated with the product. | 1. Ensure the crude material is fully dissolved in the minimum amount of hot solvent. 2. Consider a hot filtration step to remove insoluble impurities. 3. If the discoloration is significant, a preliminary purification by passing the crude material through a short silica plug might be necessary before recrystallization.[6] |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | Inappropriate solvent system (eluent) polarity. | 1. Optimize the eluent system using thin-layer chromatography (TLC) beforehand. 2. A common starting point for phosphine oxides is a mixture of a non-polar solvent (e.g., petroleum ether or hexane) and a more polar solvent (e.g., ethyl acetate).[3] 3. A gradient elution, gradually increasing the polarity of the eluent, may improve separation. |
| Product is not eluting from the column. | The eluent is not polar enough. | 1. Gradually increase the polarity of the eluent. For instance, increase the percentage of ethyl acetate in a petroleum ether/ethyl acetate mixture. |
| Streaking or tailing of the product band on the column. | The compound may be interacting too strongly with the silica gel. The column may be overloaded. | 1. Add a small percentage of a more polar solvent like methanol to the eluent. 2. Ensure the crude material is loaded onto the column in a minimal volume of solvent. 3. Do not overload the column; use an appropriate amount of silica gel for the amount of crude product. |
| Product degradation on the silica gel column. | Some organophosphorus compounds can be sensitive to the acidic nature of silica gel. | 1. Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the eluent. 2. Run the chromatography as quickly as possible. |
Quantitative Data Summary
| Purification Method | Solvent/Eluent System | Yield (%) | Purity/Melting Point (°C) | Reference |
| Recrystallization | Diisopropyl ether-heptane | 53.0 | 98.3 | [1][2] |
| Flash Column Chromatography | Petroleum ether/EtOAc = 4/1 | 49 | White Solid | [3] |
| Flash Column Chromatography | Petroleum ether/EtOAc = 3/1 | 77 | White Solid | [3] |
| Flash Column Chromatography | Petroleum ether/EtOAc = 2/1 | 61 | White Solid | [3] |
Experimental Protocols
Protocol 1: Recrystallization from Diisopropyl Ether-Heptane
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of hot diisopropyl ether to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add heptane to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the white crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold heptane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial eluent (e.g., petroleum ether/ethyl acetate 9:1).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., petroleum ether/ethyl acetate 9:1).
-
Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., to 4:1, 2:1 petroleum ether/ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Troubleshooting low catalytic turnover in phosphine oxide-mediated reactions
Welcome to the technical support center for phosphine oxide-mediated reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of phosphine oxides in catalysis?
A1: Phosphine oxides can function in several distinct roles. In many palladium-catalyzed reactions, they are not merely byproducts but can act as crucial ligands that stabilize the active catalytic species.[1][2] Specifically, bis-phosphine mono-oxides (BPMO) can be critical for successful transformations, sometimes proving superior to the parent bis-phosphine ligands.[3][4] In other contexts, such as redox-neutral organocatalysis (e.g., Mitsunobu reactions), phosphine oxides themselves are the catalysts, activated in situ to mediate transformations.[5][6][7]
Q2: My reaction shows low or no conversion. What are the most common causes?
A2: Low conversion is often linked to issues with the active catalyst. The most common culprits include:
-
Inefficient Pre-catalyst Activation: The reduction of the metal pre-catalyst (e.g., Pd(II)) to the active catalytic species (e.g., Pd(0)) may be incomplete or slow.[3][4][8]
-
Catalyst Decomposition: The active catalyst can be unstable, leading to the formation of inactive species like palladium black.[1]
-
Inhibition: The reaction may be inhibited by an excess of a reagent, such as the phosphine ligand or the catalyst itself at high concentrations.[2][7]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and even the order of reagent addition can significantly impact catalyst performance.[3][8]
Q3: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A3: The formation of palladium black signifies the agglomeration of the Pd(0) catalyst into inactive bulk metal. This is a common catalyst decomposition pathway. Phosphine oxide additives, such as triphenylphosphine oxide (Ph₃P(O)), can serve as labile, stabilizing ligands that prevent this precipitation, thereby maintaining a constant, active catalyst concentration throughout the reaction.[1] Under rigorously anaerobic conditions, the effect of these additives may be less pronounced, suggesting that oxygen contamination can accelerate catalyst decomposition.[1]
Q4: How does the pre-catalyst structure affect the reaction outcome?
A4: The choice of pre-catalyst is critical. For instance, in some Pd-catalyzed C-N couplings, rationally designed bis-phosphine mono-oxide (BPMO)-ligated Pd(II) pre-catalysts demonstrate more reliable and complete activation compared to pre-catalysts formed in situ from a Pd(II) source and a bis-phosphine ligand.[3][4] Inefficient activation of in situ systems can lead to the formation of less active complexes, thereby reducing the overall reaction rate.[3]
Q5: What is "redox-driven" vs. "redox-neutral" phosphine oxide catalysis?
A5: These are two distinct strategies for recycling the phosphorus species:
-
Redox-Driven Catalysis: A phosphine (P(III)) reacts with a substrate to form a P(V) intermediate, which then reacts with a second substrate to yield the product and a phosphine oxide byproduct. To complete the catalytic cycle, a stoichiometric amount of a reductant (commonly a silane) is required to reduce the phosphine oxide back to the active phosphine.[5][6]
-
Redox-Neutral Catalysis: The phosphine oxide (P(V)) is activated in situ to form a reactive P(V) intermediate. This intermediate engages with the substrates and regenerates the initial phosphine oxide catalyst without a net change in the phosphorus oxidation state, thus avoiding the need for an external reductant.[5][6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to low catalytic turnover.
Problem: Low Catalytic Turnover or Stalled Reaction
The logical workflow below outlines a step-by-step process for troubleshooting.
Caption: Troubleshooting workflow for low catalytic turnover.
Data Presentation
Table 1: Effect of Phosphine Oxide Additive on a Pd-Catalyzed Cross-Coupling Reaction
This table summarizes the impact of adding triphenylphosphine oxide (Ph₃P(O)) as a stabilizing ligand in the cross-coupling of potassium (4-methoxyphenyl)dimethylsilanolate with various aryl bromides.
| Entry | Aryl Bromide | Ph₃P(O) (mol%) | Time (min) | Yield (%) |
| 1 | 4-Bromobenzotrifluoride | 5 | 30 | 79 |
| 2 | 4-Bromoanisole | 5 | 60 | 85 |
| 3 | 4-Bromotoluene | 5 | 60 | 90 |
| 4 | Bromobenzene | 5 | 120 | 75 |
| 5 | 4-Bromobenzonitrile | 0 | 180 | Variable (low) |
| 6 | 4-Bromobenzotrifluoride | 0 | 100 | ~80 (but irreproducible) |
Data adapted from studies on the stabilizing effects of phosphine oxides in palladium-catalyzed reactions. The results demonstrate that the addition of Ph₃P(O) leads to shorter reaction times and more reproducible, high yields, likely by preventing catalyst decomposition.[1]
Key Experimental Protocols
Protocol 1: General Procedure for a Pd/BPMO-Catalyzed C-N Coupling Reaction
This protocol is based on best practices for achieving reliable catalyst activation and high turnover.
-
Vessel Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the rationally designed BPMO-ligated Pd(II) pre-catalyst (e.g., 1-2 mol%).
-
Reagent Addition: Add the aryl halide (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath and stir vigorously for the specified reaction time.
-
Monitoring: The reaction progress can be monitored by taking aliquots at various time points and analyzing them by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues. Concentrate the filtrate and purify the crude product by column chromatography.
Note: The order of addition can be crucial; adding the pre-catalyst first to the solid reagents before solvent addition is often recommended.[3]
Protocol 2: Monitoring Pre-catalyst Activation via ³¹P NMR Spectroscopy
This technique is invaluable for diagnosing issues with the formation of the active catalyst.
-
Sample Preparation: In a glovebox, prepare a J. Young NMR tube. Add the Pd(II) pre-catalyst (e.g., 3-5 mol%), the base, and any other additives to the tube.
-
Initial Spectrum: Dissolve the solids in the deuterated reaction solvent, and acquire an initial ³¹P NMR spectrum. This will show the signal(s) for the starting pre-catalyst.
-
Initiation: Add the remaining reagents (e.g., substrate) required for activation.
-
Time-Course Monitoring: Acquire ³¹P NMR spectra at regular intervals (e.g., every 5-10 minutes) at the reaction temperature.
-
Analysis: Observe the disappearance of the pre-catalyst signal and the appearance of new signals corresponding to the active Pd(0)-BPMO species or any off-cycle, inactive complexes.[3][4] This analysis can reveal if the pre-catalyst is failing to activate or is being converted to an undesired species.
Visualized Mechanisms and Relationships
Catalytic Cycle and Points of Failure
The diagram below illustrates a generalized catalytic cycle for a phosphine oxide-mediated cross-coupling reaction, highlighting common points where low turnover can originate.
Caption: Generalized catalytic cycle with potential failure points.
References
- 1. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorus-Based Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Suzuki Coupling with Phosphine Oxide Ligands
Welcome to the technical support center for Suzuki coupling reactions utilizing phosphine oxide ligands. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are phosphine oxide ligands and how do they function in Suzuki coupling?
Phosphine oxides, particularly secondary phosphine oxides (SPOs), serve as stable, air-tolerant pre-ligands in Suzuki-Miyaura coupling reactions.[1] In the presence of a palladium precatalyst, they are believed to exist in equilibrium with their tautomeric form, phosphinous acid (PA). This phosphinous acid is the active ligand that coordinates to the palladium center, initiating the catalytic cycle. The use of bulky phosphine oxide pre-ligands can enhance catalytic activity, especially for challenging substrates like aryl chlorides.[1]
Q2: My reaction is sluggish or gives a low yield. What are the common causes?
Low yields in Suzuki coupling with phosphine oxide ligands can stem from several factors:
-
Inefficient Precatalyst Activation: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst. This can be influenced by the choice of base, solvent, and temperature.[2][3]
-
Catalyst Decomposition: The formation of palladium black is a common indicator of catalyst decomposition, where the active palladium species agglomerates and precipitates out of the reaction mixture, leading to a loss of catalytic activity.[4] This can be caused by impurities, high temperatures, or an inappropriate ligand-to-metal ratio.
-
Side Reactions: Competing reactions such as protodeboronation (hydrolysis of the boronic acid) or homocoupling of the starting materials can consume the reactants and reduce the yield of the desired product.[5]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial for the success of the reaction and must be optimized for the specific substrates and phosphine oxide ligand being used.
Q3: How do I choose the appropriate phosphine oxide ligand for my reaction?
The choice of phosphine oxide ligand depends on the steric and electronic properties of your substrates.
-
Bulky Ligands: For sterically hindered aryl halides or boronic acids, bulky phosphine oxide ligands like those derived from di(1-adamantyl)phosphine oxide (SPO-Ad) can be effective.[1] The steric bulk can promote the reductive elimination step and stabilize the active catalytic species.[6][7]
-
Electron-Rich Ligands: Electron-rich phosphine ligands generally accelerate the oxidative addition step, which is often the rate-determining step, particularly with less reactive aryl chlorides.[6][7]
A screening of different phosphine oxide ligands may be necessary to identify the optimal choice for a specific transformation.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Precatalyst Activation | * Ensure you are using an appropriate base and solvent combination. For some bis-phosphine mono-oxide (BPMO) pre-catalysts, an in situ activation with an arylboronic acid partner can be effective.[2] * Consider a pre-activation step where the Pd(II) precatalyst and phosphine oxide ligand are stirred together under the reaction conditions for a short period before adding the substrates. | The active Pd(0) catalyst needs to be efficiently generated from the more stable Pd(II) precatalyst for the catalytic cycle to begin. |
| Poor Substrate Reactivity | * For unreactive aryl chlorides, consider using a bulkier and more electron-rich phosphine oxide ligand, such as one derived from di(1-adamantyl)phosphine oxide (SPO-Ad).[1] * Increase the reaction temperature. A temperature screen can help identify the optimal condition without causing catalyst decomposition.[8] | More challenging substrates require more active catalyst systems and potentially more forcing conditions to proceed at a reasonable rate. |
| Incorrect Stoichiometry | * Verify the purity and exact stoichiometry of your starting materials, especially the boronic acid, which can be prone to dehydration to form boroxines. An excess of the boronic acid (typically 1.1-1.5 equivalents) is often used. | Inaccurate stoichiometry can lead to incomplete conversion of the limiting reagent. |
Issue 2: Formation of Palladium Black
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Decomposition | * Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. * Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) species. * Check the purity of your reagents and solvents. Impurities can sometimes poison the catalyst. | Palladium black formation indicates that the active, soluble Pd(0) species is aggregating into an inactive, insoluble form. |
| Incorrect Ligand-to-Metal Ratio | * An excess of the phosphine oxide ligand can sometimes be detrimental to the reaction, leading to the formation of inactive, over-ligated palladium species. An optimal ligand-to-palladium ratio (often 1:1 or 2:1) should be determined experimentally. | The ligation state of the palladium catalyst is critical for its activity. Too much or too little ligand can shut down the catalytic cycle. |
Issue 3: Presence of Significant Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Homocoupling of Boronic Acid | * Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. The presence of oxygen can promote homocoupling. * Use a less reactive base or lower the reaction temperature. | Homocoupling is often an oxidative process that competes with the desired cross-coupling reaction. |
| Protodeboronation | * Use a non-aqueous solvent system or minimize the amount of water present. * Employ a milder base. Strong bases can accelerate the hydrolysis of the boronic acid. * Consider using a more stable boronic acid derivative, such as a pinacol ester. | Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct. |
Data and Protocols
Table 1: Effect of Base and Solvent on Suzuki Coupling with POPd-Ad Precatalyst
This table summarizes the conversion of phenyl chloride with 4-tolylboronic acid using the POPd-Ad precatalyst under various conditions.
| Entry | Base | Solvent | Temperature (°C) | Conversion (%) |
| 1 | CsF | Acetonitrile | 65 | 7 |
| 2 | K₃PO₄ | 1,4-Dioxane | 65 | 55 |
| 3 | KOtBu | 1,4-Dioxane | 65 | 85 |
| 4 | KOtBu | Toluene | 65 | 78 |
| 5 | KOtBu | 1,4-Dioxane | 85 | 68 (after 2h) |
| 6 | KOtBu | 1,4-Dioxane | 95 | 75 (after 2h) |
| 7 | KOtBu | 1,4-Dioxane | 95 | 99 (after 0.5h, 1.5 equiv. boronic acid) |
Data adapted from a study on bulky di(1-adamantyl)phosphinous acid-ligated Pd(II) precatalysts.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with a Phosphine Oxide Ligand
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, dissolve the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine oxide ligand (0.04 mmol) in the chosen solvent (e.g., 1,4-dioxane, 5 mL).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction Initiation: Add the catalyst solution to the Schlenk tube via syringe.
-
Heating and Monitoring: Place the reaction mixture in a preheated oil bath at the desired temperature and stir. Monitor the progress of the reaction by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This is a general guideline and may require optimization for specific substrates and ligands.
Visual Guides
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05472B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
How to prevent oxidation of phosphine ligands during synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with air-sensitive phosphine ligands. The focus is on preventing and addressing the common issue of oxidation during synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and handling of phosphine ligands.
Q1: I've isolated my final product, but NMR analysis shows a significant amount of the corresponding phosphine oxide. What went wrong?
A1: The presence of phosphine oxide is a clear indicator of unwanted oxidation. This typically occurs due to exposure to an oxidant, most commonly atmospheric oxygen.[1] Several factors during your workflow could be the cause. Use the following logical diagram to troubleshoot potential sources of contamination.
Q2: How can I ensure my solvents are sufficiently free of dissolved oxygen?
A2: Removing dissolved oxygen from solvents is critical.[2] There are three common methods, each with varying levels of effectiveness. The "Freeze-Pump-Thaw" method is the most rigorous and recommended for highly sensitive phosphines.
| Degassing Method | Description | Effectiveness | Best For |
| Purging / Sparging | Bubbling an inert gas (N₂ or Ar) through the solvent for an extended period (30-60 minutes).[3] | Least effective; suitable for roughly degassing large volumes.[4] | Reactions that are not extremely air-sensitive. |
| Sonication with Vacuum | Repeatedly sonicating the solvent under a light vacuum for 0.5-1 minute, followed by backfilling with inert gas (5-10 cycles).[4][5] | Moderately effective; faster than purging. | Preparing solvents for HPLC and some moderately air-sensitive reactions.[4] |
| Freeze-Pump-Thaw | The solvent is frozen (liquid N₂), a vacuum is applied to the headspace, the flask is sealed, and the solvent is thawed. Repeated 3x.[2] | Most effective method for thoroughly removing dissolved gases.[4][5] | Highly air-sensitive reactions, particularly those involving electron-rich alkylphosphines or metal catalysts.[2] |
Q3: My synthesis involves multiple steps. How can I avoid cumulative oxidation of my phosphine-containing intermediate?
A3: For multi-step syntheses, a common and effective strategy is to protect the phosphine by intentionally oxidizing it to the more stable phosphine oxide.[6][7] The phosphine oxide is generally more robust and air-stable, allowing for subsequent reactions and purifications to be performed without stringent inert atmosphere techniques.[7] In the final step, the phosphine oxide is reduced back to the desired phosphine.[6][7]
Another strategy is the formation of a phosphine-borane adduct. These adducts are significantly more stable towards air and can be carried through multiple synthetic steps before the borane protecting group is removed.[8]
Frequently Asked Questions (FAQs)
Q1: Why are phosphine ligands so susceptible to oxidation?
A1: Trivalent phosphorus compounds, like phosphine ligands, are strong nucleophiles and are easily oxidized.[9] The lone pair of electrons on the phosphorus atom is readily attacked by electrophiles, including oxygen.[9] Many phosphines, especially trialkylphosphines, can be pyrophoric and may ignite spontaneously upon contact with air.[6][9] The stability of a phosphine is highly dependent on its steric and electronic properties; electron-donating alkyl groups increase sensitivity to oxidation, while bulkier and electron-withdrawing aryl groups tend to increase air stability.[10]
Q2: What is the best way to handle and store phosphine ligands?
A2: All manipulations should be carried out under an inert atmosphere, such as nitrogen or argon.[7][11] This can be achieved using a glovebox or by employing Schlenk line techniques.[11][12] For storage, solid phosphines should be kept in a sealed container under an inert atmosphere, preferably in a freezer or refrigerator to slow down any potential decomposition pathways.[10] Solutions of phosphines should be prepared using properly degassed solvents and stored in sealed flasks, such as those with a Young's tap, which provide a better seal than standard Schlenk flasks.[12]
Q3: I have a batch of phosphine ligand that has been partially oxidized. Can I reverse it?
A3: Yes, the reduction of phosphine oxides back to the corresponding phosphine is a well-established process.[13] A variety of reducing agents can be employed, though the choice depends on the specific phosphine oxide and the presence of other functional groups.[14][15] Common reagents include silanes, such as trichlorosilane (SiHCl₃) or hexachlorodisilane, often in the presence of a base.[1][14] Other methods utilize reagents like DIBAL-H or LiAlH₄.[16][17] It is important to note that reaction conditions can affect the stereochemistry at the phosphorus center if it is a stereogenic atom.[13][17]
Experimental Protocols & Workflows
General Workflow for Preventing Phosphine Oxidation
The following diagram outlines a standard workflow for synthesizing and handling phosphine ligands to minimize oxidation.
Protocol: Solvent Degassing via Freeze-Pump-Thaw
This protocol describes the most effective method for removing dissolved gases from a solvent.[2][4]
Materials:
-
Schlenk flask or heavy-walled flask capable of withstanding a high vacuum.
-
Schlenk line with a high-vacuum pump.
-
Dewar flask.
-
Liquid nitrogen.
-
Solvent to be degassed.
Procedure:
-
Pour the solvent into the Schlenk flask. Do not fill more than half-full to allow for expansion upon freezing.
-
Attach the flask to the Schlenk line. Ensure the flask's stopcock is closed.
-
Place the Dewar filled with liquid nitrogen around the flask to completely freeze the solvent. The solvent should be a solid block with no liquid remaining.[12]
-
Once the solvent is completely frozen, open the flask's stopcock to the vacuum manifold of the Schlenk line. Allow the headspace to evacuate for 3-5 minutes.[2]
-
Close the flask's stopcock, isolating it from the vacuum.[12]
-
Remove the Dewar and allow the solvent to thaw completely. You may carefully warm it with a water bath.
-
Repeat steps 3-6 two more times for a total of three cycles.[2]
-
After the final thaw, backfill the flask with an inert gas (N₂ or Ar). The solvent is now degassed and ready for use. It should be stored under a positive pressure of inert gas.[4] Degassed solvent in a sealed Schlenk flask can typically be kept for 1-2 days.[2][4]
References
- 1. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. How To [chem.rochester.edu]
- 3. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 13. Reduction of secondary and tertiary phosphine oxides to phosphines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Phosphine synthesis by reduction [organic-chemistry.org]
Managing side reactions in Grignard-based phosphine oxide synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of phosphine oxides using Grignard reagents.
Troubleshooting Guide
Q: My Grignard reaction fails to initiate. What are the common causes and solutions?
A: Failure to initiate is a frequent issue, typically stemming from the passivation of the magnesium surface or insufficient activation energy.
-
Magnesium Passivation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction.
-
Solution 1: Mechanical Activation: Before the reaction, crush the magnesium turnings in a mortar and pestle or stir them vigorously under an inert atmosphere to expose a fresh surface.
-
Solution 2: Chemical Activation: Use a small initiator to clean the magnesium surface. Common activators include a single crystal of iodine (the purple color will disappear upon initiation), or a few drops of 1,2-dibromoethane[1].
-
-
System Contamination: Traces of water in the glassware or solvent will quench the Grignard reagent as it forms.
-
Low Reactivity of Halide: Some organic halides are less reactive and may require heating to initiate the reaction.
-
Solution: Gently warm a small portion of the reaction mixture. Once initiated, the reaction is exothermic, and the remaining halide should be added at a rate that maintains a controlled temperature[3].
-
Q: My reaction yield is low and I've isolated a significant amount of an R-R coupled byproduct. How can I minimize this?
A: The formation of a homo-coupled (R-R) product is characteristic of the Wurtz or Wurtz-type coupling side reaction[4][5]. This occurs when the Grignard reagent (RMgX) reacts with the unreacted organic halide (RX)[6].
-
High Local Concentration: Adding the organic halide too quickly creates high local concentrations, favoring the Wurtz coupling reaction.
-
Solution 1: Slow Addition: Add the organic halide dropwise to the magnesium suspension over an extended period. This keeps the halide concentration low and minimizes the side reaction[1][6].
-
Solution 2: High Dilution: Using a larger volume of solvent can also help reduce the concentration of reactants.
-
-
Elevated Temperature: The reaction to form the Grignard reagent is exothermic. If the temperature rises too high, the rate of Wurtz coupling increases.
-
Process Control: Batch processes can have poor mixing and temperature control, leading to side reactions.
Q: The reaction mixture turned dark brown or black, and the desired product yield is poor. What could be the cause?
A: A dark, cloudy, or black appearance, especially after prolonged heating, often indicates decomposition or significant side reactions.
-
Prolonged Heating: Heating the Grignard reagent for an extended period can lead to decomposition. For many primary alkyl halides, refluxing for several hours may be excessive[2].
-
Wurtz Coupling: As noted above, this side reaction is a major contributor to reduced yields of the desired Grignard reagent[4][5].
-
Air (Oxygen) Contamination: A leak in the reaction setup can introduce oxygen, which reacts with the Grignard reagent to form alkoxides, and can lead to complex side products and discoloration[1].
-
Solution: Ensure all joints in the glassware are properly sealed and maintain a positive pressure of inert gas throughout the entire process, including the quench and workup stages[1].
-
Q: My final phosphine oxide product is contaminated with unreacted starting material or other phosphorus species. How can I improve the reaction's completion and selectivity?
A: Incomplete reaction or the formation of alternative phosphorus products often points to issues with stoichiometry or reaction temperature during the second stage of the synthesis.
-
Stoichiometry: An insufficient amount of Grignard reagent will lead to incomplete consumption of the phosphorus electrophile (e.g., chlorodiphenylphosphine).
-
Solution: Use a slight excess of the Grignard reagent (e.g., 1.1 to 2.5 equivalents) to ensure the complete conversion of the phosphorus starting material[7]. It can be beneficial to titrate the Grignard solution before use to determine its exact concentration.
-
-
Reaction Temperature: The addition of the Grignard reagent to the phosphorus electrophile should be carefully temperature-controlled to prevent side reactions.
Data Summary
The following table summarizes the impact of key experimental parameters on the synthesis of tertiary phosphine oxides via Grignard reagents.
| Parameter | Condition | Effect on Main Reaction (R₃P=O) | Effect on Wurtz Coupling (R-R) |
| Temperature | Low (e.g., 0 °C to -10 °C) | Favorable, increases selectivity[7] | Minimized[6] |
| High (e.g., Reflux) | May decrease yield due to side reactions | Significantly Increased[1] | |
| Addition Rate | Slow (Dropwise) | Favorable, better process control | Minimized[6] |
| Fast (Bulk Addition) | Can lead to exothermic runaway, lower yield | Significantly Increased | |
| Concentration | Dilute | Favorable for selectivity | Minimized |
| Concentrated | Faster reaction, but higher risk of side reactions | Increased | |
| Solvent | THF | Generally preferred, stabilizes Grignard reagent[2][9] | N/A |
| Diethyl Ether | Effective, but lower boiling point and less stabilizing | N/A | |
| Mg Purity | High (Shavings) | High yield and reactivity | N/A |
| Low (Oxide coated) | Poor or no reaction initiation[1] | N/A |
Visualized Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for phosphine oxide synthesis.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield issues.
Reaction Pathways
Caption: Desired reaction pathway vs. common side reactions.
Experimental Protocols
General Protocol for the Synthesis of an Alkyl- or Aryldiphenylphosphine Oxide
This protocol is adapted from literature procedures for the synthesis of mixed tertiary phosphines, followed by oxidation which often occurs during workup if not explicitly controlled[7].
1. Preparation of Glassware and Reagents:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel sealed with a rubber septum.
-
Flame-dry the entire apparatus under a high vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Anhydrous tetrahydrofuran (THF) should be used as the solvent.
-
The phosphorus electrophile (e.g., chlorodiphenylphosphine) should be handled under inert gas.
2. Grignard Reagent Formation:
-
To the reaction flask, add magnesium turnings (1.2 equivalents).
-
Add a small portion of the total anhydrous THF.
-
In the dropping funnel, prepare a solution of the organic halide (R-X, 1.1 equivalents) in anhydrous THF.
-
Add a small amount of the halide solution to the magnesium suspension. If the reaction does not start (indicated by bubbling or a gentle reflux), add a small crystal of iodine.
-
Once initiated, add the remainder of the organic halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
3. Reaction with Chlorodiphenylphosphine:
-
In a separate flame-dried flask, prepare a solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -10 °C using an ice-salt bath.
-
Slowly transfer the prepared Grignard reagent solution to the chlorodiphenylphosphine solution via cannula or dropping funnel, maintaining the temperature at -10 °C[7].
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours[7].
4. Quenching and Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a half-saturated aqueous solution of ammonium chloride (NH₄Cl)[7].
-
Dilute the mixture with ethyl acetate and stir for 15 minutes[7].
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash the aqueous layer with ethyl acetate (3 x 15 mL)[7].
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄)[7].
-
Filter and concentrate the solvent under reduced pressure.
5. Purification:
-
The crude product is typically an oil or solid. Purify the crude material using flash column chromatography on silica gel to obtain the pure tertiary phosphine oxide. The phosphine formed in the reaction is often readily oxidized to the corresponding phosphine oxide during the aqueous workup and purification steps.
Frequently Asked Questions (FAQs)
-
Why is THF often preferred over diethyl ether as a solvent? THF is a better Lewis base than diethyl ether and is more effective at solvating and stabilizing the Grignard reagent, particularly through the Schlenk equilibrium. This can lead to more reliable and sometimes faster reactions[2][9].
-
Can I use an alkyl chloride, or are bromides and iodides necessary? Alkyl chlorides can be used, but they are generally less reactive than the corresponding bromides and iodides. They may require more forcing conditions or longer reaction times to initiate and go to completion[2].
-
How do I know if my Grignard reagent has formed successfully before adding my phosphorus compound? Visual cues include the disappearance of the metallic magnesium and a change in the solution's appearance to a cloudy grey or brownish color. For a quantitative assessment, a small aliquot of the Grignard solution can be taken, quenched, and titrated against a standard acid (with an indicator) to determine its molarity.
-
What is the purpose of quenching with ammonium chloride instead of water or strong acid? Saturated or half-saturated ammonium chloride is a mild proton source. It effectively hydrolyzes the magnesium alkoxide intermediates without being strongly acidic, which could cause degradation of acid-sensitive functional groups on the desired product[7][10].
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Synthesis method of triphenylphosphine derivative tri-(R-phenyl) phosphine - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 7. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Di(naphthalen-2-yl)phosphine oxide degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with di(naphthalen-2-yl)phosphine oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organophosphorus compound featuring a phosphine oxide core bonded to two naphthyl groups.[1][2] Its inherent stability and specific electronic and steric properties make it a valuable ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura cross-couplings, where it can enhance catalytic turnover.[1] It also finds applications in materials science as a component for advanced polymers and electronic devices.[2]
Q2: What are the general stability characteristics of this compound?
This compound is generally considered a thermally stable compound.[3] Phosphine oxides as a class are among the most thermally stable organophosphorus compounds.[4] The bulky naphthalene groups may also contribute to its stability by sterically hindering reactions at the phosphorus center.
Q3: How should I properly handle and store this compound?
To ensure the integrity of this compound, it should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[5] For air-sensitive solids, it is recommended to handle them in a glove box to prevent oxidation.[6] If a glove box is not available, minimize air exposure by working quickly and purging the container with an inert gas before sealing.[6]
Q4: What are the potential impurities in commercially available this compound?
Potential impurities could arise from the synthesis process. A common synthesis involves the reaction of a Grignard reagent derived from 2-bromonaphthalene with diethyl phosphite.[7] Potential impurities could include unreacted starting materials, byproducts from side reactions, or residual solvents like THF, toluene, diisopropyl ether, and heptane.[7] The final product is often purified by recrystallization.[7]
Troubleshooting Guides
Issue 1: Unexpected Side Products or Low Yield in Catalytic Reactions (e.g., Suzuki-Miyaura Coupling)
Possible Cause: Degradation of the this compound ligand. While generally stable, prolonged exposure to harsh reaction conditions could lead to degradation.
Troubleshooting Steps:
-
Verify Ligand Integrity: Before use, check the purity of the this compound by a suitable analytical method like 31P NMR or HPLC.
-
Optimize Reaction Conditions:
-
Temperature: Avoid excessively high temperatures. While phosphine oxides are thermally stable, prolonged heating can promote degradation.
-
Reaction Time: Minimize reaction time where possible.
-
Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation.[1]
-
-
Use Freshly Purified Ligand: If impurities are suspected, repurify the ligand by recrystallization as described in the literature.[7]
Issue 2: Inconsistent Reaction Performance
Possible Cause: Variability in the quality of the this compound used.
Troubleshooting Steps:
-
Source a High-Purity Grade: Ensure you are using a high-purity grade of the compound.
-
Characterize Before Use: Characterize the incoming material using techniques like NMR (1H, 13C, 31P), mass spectrometry, and melting point to confirm its identity and purity.[8]
-
Standardize Storage: Implement and adhere to strict storage protocols as outlined in the FAQs.
Degradation Pathways and Prevention
While this compound is a stable molecule, it can degrade under specific stress conditions. Understanding these potential pathways is crucial for preventing unwanted degradation during experiments.
1. Oxidative Degradation:
-
Pathway: At elevated temperatures (e.g., >150°C) in the presence of an oxidant, the primary degradation pathway for similar phosphine oxides is believed to proceed through a five-coordinate phosphadioxirane intermediate. This can lead to the formation of phosphinates as minor byproducts.[4]
-
Prevention:
-
Maintain an inert atmosphere during reactions, especially at elevated temperatures.[1]
-
Avoid the use of strong oxidizing agents unless they are a required part of the reaction chemistry.
-
2. Hydrolytic Degradation:
-
Pathway: While phosphine oxides are generally resistant to hydrolysis, degradation can occur under harsh acidic or basic conditions. The mechanism would likely involve nucleophilic attack of water or hydroxide on the phosphorus atom.
-
Prevention:
-
Avoid prolonged exposure to strong acids or bases.
-
Use anhydrous solvents and reagents when possible.
-
3. Photodegradation:
-
Pathway: The naphthalene moiety is a chromophore and can absorb UV light. While specific studies on this compound are limited, polycyclic aromatic hydrocarbons are known to undergo photochemical degradation.[9] This could potentially lead to complex degradation products.
-
Prevention:
-
Protect the compound and reaction mixtures from direct light, especially UV light. Use amber vials or wrap glassware in aluminum foil.
-
Summary of Potential Degradation Pathways and Prevention Strategies
| Degradation Pathway | Potential Conditions | Potential Degradation Products | Prevention Strategies |
| Oxidative | High temperature (>150°C), presence of oxidants | Phosphinates, other oxidized species | Maintain inert atmosphere, avoid strong oxidants |
| Hydrolytic | Strong acidic or basic conditions | Phosphinic acids, naphthalene | Avoid strong acids/bases, use anhydrous solvents |
| Photochemical | Exposure to UV or high-energy light | Complex mixture of photoproducts | Protect from light (amber vials, foil) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Acids (e.g., 0.1 M HCl)
- Bases (e.g., 0.1 M NaOH)
- Oxidizing agent (e.g., 3% H2O2)
- Photostability chamber
- Thermostatically controlled oven
- HPLC-UV/MS system
2. Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or heat gently for a defined period.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H2O2. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Place the solid compound in an oven at an elevated temperature (e.g., 100°C) for a defined period.
-
Photodegradation: Expose a solution of the compound to UV light in a photostability chamber for a defined period.
3. Analysis:
-
Analyze the stressed samples at various time points by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS/MS) to separate and identify the parent compound and any degradation products.[10]
Protocol 2: HPLC-MS Method for a Stability-Indicating Assay
This is a general starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (determined by UV scan) and Mass Spectrometry (ESI+)
-
Gradient Program (Example):
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to 90% A, 10% B and equilibrate
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Synthesis of Di(naphthalen-2-yl)phosphine Oxide
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of di(naphthalen-2-yl)phosphine oxide. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.
Experimental Protocol: Grignard-based Synthesis
This section details a common and scalable method for preparing this compound.
Reaction Scheme:
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromonaphthalene | C₁₀H₇Br | 207.07 | 25.0 g | 0.121 |
| Magnesium Turnings | Mg | 24.31 | 2.94 g | 0.121 |
| Diethyl Phosphite | (C₂H₅O)₂POH | 138.10 | 9.77 g | 0.071 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 60 mL | - |
| Toluene | C₇H₈ | 92.14 | 60 mL | - |
| 6M Hydrochloric Acid | HCl | 36.46 | 20 mL | - |
| Iodine | I₂ | 253.81 | small crystal | - |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | small amount | - |
Procedure:
-
Grignard Reagent Formation:
-
Under an inert argon atmosphere, charge a reaction vessel with magnesium turnings, a crystal of iodine, and a small amount of 1,2-dibromoethane in THF.
-
Stir the mixture at room temperature for 1 hour to activate the magnesium.
-
Warm the mixture to 35°C and slowly add a solution of 2-bromonaphthalene in THF.
-
Maintain the reaction temperature at 40°C for 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Diethyl Phosphite:
-
Cool the Grignard solution to 5°C.
-
Slowly add a solution of diethyl phosphite in THF, ensuring the temperature does not exceed 5°C.
-
Continue stirring at this temperature for 3 hours.
-
-
Workup and Isolation:
-
Quench the reaction by carefully adding water at 3°C, followed by toluene and 6M hydrochloric acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Separate the organic phase and wash sequentially with water, 5% aqueous sodium bicarbonate, and 5% aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude residue from a diisopropyl ether-heptane mixed solvent to yield this compound as white crystals.[1]
-
Process Workflow:
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete Grignard reagent formation due to moisture or unreactive magnesium. - Low purity of starting materials. | - Ensure all glassware is thoroughly dried and the reaction is conducted under a strict inert atmosphere.[2] - Activate magnesium with iodine and 1,2-dibromoethane. - Use high-purity, dry solvents and reagents. |
| Formation of Byproducts | - Wurtz coupling of the Grignard reagent. - Reaction of the Grignard reagent with residual water or oxygen. | - Maintain a controlled temperature during Grignard formation. - Ensure a strict inert atmosphere is maintained throughout the process. |
| Difficulty in Product Isolation/Crystallization | - Presence of impurities that inhibit crystallization. - Incorrect solvent system for recrystallization. | - Perform an additional wash of the organic layer during workup. - Experiment with different solvent systems for recrystallization (e.g., toluene/heptane, ethyl acetate/hexane). |
| Runaway Reaction | - Too rapid addition of 2-bromonaphthalene or diethyl phosphite. - Inefficient heat dissipation. | - Add reagents slowly and monitor the internal temperature closely. - Ensure adequate cooling and stirring. For large-scale reactions, consider using a reactor with a cooling jacket. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for scaling up this synthesis?
A1: The primary hazards are associated with the Grignard reagent, which is highly flammable and water-reactive.[3][4] Key safety measures include:
-
Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) to prevent contact with air and moisture.[4]
-
Dry Glassware and Solvents: All equipment and solvents must be scrupulously dry to avoid violent reactions and quenching of the Grignard reagent.[2]
-
Controlled Addition: The addition of 2-bromonaphthalene and diethyl phosphite must be slow and controlled to manage the exothermic nature of the reaction.[3]
-
Emergency Preparedness: Have appropriate fire extinguishing agents (Class D for magnesium fires) and spill control materials readily available.
-
Personal Protective Equipment (PPE): Use fire-resistant lab coats, safety glasses, and appropriate gloves.[4]
Q2: Are there alternative, potentially "greener," synthesis routes?
A2: Yes, modern cross-coupling reactions offer alternatives to the Grignard method.[5] These include:
-
Palladium or Nickel-catalyzed C-P bond formation: These methods can couple aryl halides or triflates with secondary phosphine oxides or H-phosphinates, often under milder conditions.[5]
-
Visible light-induced reactions: Emerging research shows the potential for photocatalytic methods for C-P bond formation.[6] These alternatives may offer improved functional group tolerance and avoid the use of highly reactive organometallic reagents.
Q3: How can I monitor the progress of the reaction?
A3: For industrial-scale synthesis, in-situ monitoring is recommended.
-
FTIR Spectroscopy: Can be used to monitor the consumption of the aryl halide during Grignard formation, confirming initiation and reaction progress.[7]
-
Reaction Calorimetry: Helps in understanding the reaction's thermal profile, which is crucial for safe scale-up.
-
TLC or GC/LC-MS: For smaller scale or periodic sampling to check for the disappearance of starting materials and the appearance of the product.
Logical Troubleshooting Flow:
References
Technical Support Center: High-Purity Di(naphthalen-2-yl)phosphine Oxide Protocols
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of high-purity di(naphthalen-2-yl)phosphine oxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method is the Grignard reaction. This involves the reaction of a Grignard reagent derived from 2-bromonaphthalene with diethyl phosphite.[1][2] This method is favored for its reliability and scalability.
Q2: What are the critical parameters to control during the Grignard reaction?
A2: Meticulous control over reaction conditions is crucial for high yield and purity.[3] Key parameters include maintaining an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the Grignard reagent, precise temperature management during reagent addition, and the use of anhydrous solvents.[2][4]
Q3: What are the expected spectroscopic characteristics of pure this compound?
A3: The purity and structure of the final product are typically confirmed by nuclear magnetic resonance (NMR) spectroscopy.[2] You can expect characteristic signals in the aromatic region of the ¹H NMR spectrum.[1] The ³¹P NMR spectrum should show a single peak indicative of the phosphine oxide.[5] Further confirmation can be obtained from ¹³C NMR spectroscopy.[1]
Q4: What is the typical melting point of high-purity this compound?
A4: The reported melting point for this compound can vary slightly, but it is generally in the range of 90-99 °C. One source reports a melting point of 98.3 °C after recrystallization, while another indicates a range of 90.4-92.0 °C.[2][4] A sharp melting point range is indicative of high purity.
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Grignard Reagent Formation | Ensure magnesium turnings are fresh and activated. A small amount of iodine or 1,2-dibromoethane can be used to initiate the reaction.[2][4] Use anhydrous THF as the solvent. |
| Quenching of Grignard Reagent | Dry all glassware thoroughly before use. Ensure a continuous flow of inert gas (argon or nitrogen) throughout the reaction.[4] |
| Suboptimal Reaction Temperature | Maintain the specified temperature during the addition of diethyl phosphite (e.g., cooling to 5 °C).[2][4] Allowing the temperature to rise can lead to side reactions. |
| Impure Starting Materials | Use freshly distilled or high-purity 2-bromonaphthalene and diethyl phosphite. |
Product Purification Issues
| Potential Cause | Troubleshooting Step |
| Oily Product Instead of Crystalline Solid | Ensure complete removal of the reaction solvent (THF) and any workup solvents (e.g., toluene) under reduced pressure.[2][4] The presence of residual solvent can inhibit crystallization. |
| Difficulty in Recrystallization | Experiment with different solvent systems. A mixed solvent system of diisopropyl ether and heptane has been reported to be effective.[2] Toluene/hexane is another potential recrystallization solvent system.[6] |
| Persistent Impurities After Recrystallization | If impurities co-crystallize with the product, column chromatography may be necessary. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) can be effective.[7] |
| Hygroscopic Nature of Phosphine Oxides | Phosphine oxides can absorb water from the atmosphere. Drying the purified product under vacuum over a desiccant like P₂O₅ can remove residual moisture.[8] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from documented procedures.[2][4]
Materials:
-
Magnesium turnings
-
Iodine (catalytic amount)
-
1,2-dibromoethane (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Bromonaphthalene
-
Diethyl phosphite
-
Toluene
-
6 M Hydrochloric acid
-
5% aqueous Sodium Bicarbonate
-
5% aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Under an argon atmosphere, charge a flame-dried round-bottom flask with magnesium turnings, a crystal of iodine, and a small amount of 1,2-dibromoethane in anhydrous THF.
-
Stir the mixture at room temperature for 1 hour to activate the magnesium.
-
Warm the mixture to 35 °C and slowly add a solution of 2-bromonaphthalene in anhydrous THF.
-
Stir the reaction mixture at 40 °C for 30 minutes to ensure the formation of the Grignard reagent.
-
Cool the reaction mixture to 5 °C in an ice bath.
-
Add a solution of diethyl phosphite in anhydrous THF dropwise, maintaining the temperature at 5 °C.
-
Continue stirring at 5 °C for 3 hours.
-
Quench the reaction by the slow addition of water at 3 °C.
-
Add toluene and 6 M hydrochloric acid and stir at room temperature for 30 minutes.
-
Separate the organic phase and wash sequentially with water, 5% aqueous sodium bicarbonate, and 5% aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as diisopropyl ether-heptane.[2]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator to maximize crystal formation.
-
Collect the white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold heptane.
-
Dry the crystals under vacuum to remove residual solvent.
Visualized Workflows
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting decision tree for synthesis and purification issues.
References
- 1. This compound | 78871-05-3 | Benchchem [benchchem.com]
- 2. This compound | 78871-05-3 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 78871-05-3 [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Handling Air-Sensitive Organophosphorus Reagents
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with air-sensitive organophosphorus reagents.
Frequently Asked Questions (FAQs)
Q1: What makes organophosphorus reagents "air-sensitive"?
A1: Organophosphorus compounds, particularly phosphines (PR₃), are sensitive to components of the air, primarily oxygen and moisture. The phosphorus atom in phosphines has a lone pair of electrons, making it susceptible to oxidation. This reaction forms the corresponding phosphine oxide (R₃P=O), which is often a stable but undesired byproduct in many synthetic applications.[1] Additionally, some organophosphorus reagents can react with water (hydrolysis), leading to decomposition and loss of reactivity.
Q2: Which is better for my experiment: a Schlenk line or a glovebox?
A2: The choice between a Schlenk line and a glovebox depends on the scale of your reaction, the sensitivity of your reagents, and the specific manipulations required. A glovebox provides a highly controlled inert atmosphere (typically <1 ppm O₂ and H₂O) and is ideal for handling highly air-sensitive solids and performing complex manipulations.[2] A Schlenk line is a versatile and more economical option suitable for many solution-phase reactions under an inert atmosphere.[3] While a Schlenk line can effectively exclude air and moisture, the level of atmospheric purity may not be as consistently low as in a glovebox.
Q3: How can I tell if my organophosphorus reagent has degraded?
A3: Degradation of organophosphorus reagents can sometimes be observed visually. For example, triphenylphosphine, which is a white crystalline solid, may start to turn yellow upon oxidation.[4] For liquid phosphines, an increase in viscosity or the appearance of solid precipitates can indicate decomposition. The most reliable method for assessing the purity of your reagent is through analytical techniques such as ³¹P NMR spectroscopy, which will show a characteristic peak for the phosphine and additional peaks for its oxidized byproducts like phosphine oxide.
Q4: What is the typical shelf life of common organophosphorus reagents?
A4: The shelf life of organophosphorus reagents varies significantly depending on the specific compound, its formulation (solid vs. solution), and storage conditions.[5][6] Solid, relatively air-stable phosphines like triphenylphosphine can be stable for over a year if stored properly.[4] Highly reactive liquid phosphines, such as tributylphosphine, are pyrophoric and must be stored and handled under a strictly inert atmosphere.[7] It is always best to consult the manufacturer's recommendations for storage and handling.
Q5: Can I use argon and nitrogen interchangeably as the inert gas?
A5: For most applications in organic synthesis, nitrogen and argon are functionally equivalent for creating an inert atmosphere.[8] Nitrogen is more commonly used due to its lower cost. However, for reactions involving metals that can form nitrides at elevated temperatures, or for highly sensitive systems, argon is preferred due to its higher density and greater inertness.[8] Argon's higher density allows it to form a better protective "blanket" over the reaction mixture.[8]
Troubleshooting Guide
Problem 1: My reaction is not proceeding, or the yield is very low.
| Possible Cause | Troubleshooting Step |
| Degraded Reagent | Check the purity of your organophosphorus reagent using ³¹P NMR. If significant oxidation has occurred, purify the reagent by recrystallization or distillation, or use a fresh bottle. For example, triphenylphosphine can be recrystallized from hot ethanol or isopropanol to remove the more polar triphenylphosphine oxide.[1] |
| Presence of Oxygen or Moisture | Ensure all glassware is rigorously dried in an oven or by flame-drying under vacuum.[9] Purge the reaction vessel thoroughly with an inert gas (at least three vacuum/inert gas cycles).[10] Use freshly distilled and degassed solvents. |
| Incorrect Reaction Setup | Verify that all connections in your Schlenk line or reaction setup are secure and well-greased (if applicable) to prevent leaks. Maintain a slight positive pressure of inert gas throughout the reaction. |
Problem 2: I am observing the formation of a significant amount of phosphine oxide byproduct.
| Possible Cause | Troubleshooting Step |
| Air Leak in the System | Check all joints, septa, and connections for leaks. A continuous positive flow of inert gas from a bubbler can help to minimize air ingress. |
| Oxygen Contamination in Solvent or Reagents | Degas your solvent thoroughly before use by sparging with an inert gas or by using the freeze-pump-thaw method.[11] Ensure all other reagents are anhydrous and handled under an inert atmosphere. |
| Inherent Instability of the Phosphine | Some phosphines are inherently more prone to oxidation. Consider using a more sterically hindered or electron-poor phosphine ligand that may have greater air stability. Alternatively, phosphine-borane adducts can be used as air-stable precursors, with the phosphine being liberated in situ.[12] |
Problem 3: I am having difficulty removing triphenylphosphine oxide (TPPO) from my reaction product.
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Product and TPPO | TPPO can be challenging to remove by standard column chromatography due to its polarity. One effective method is to precipitate the TPPO as a metal salt complex. For example, adding ZnCl₂ or MgCl₂ to a solution of the crude product in a non-polar solvent can precipitate the TPPO complex, which can then be removed by filtration.[13][14] Another approach involves precipitation with CaBr₂ in solvents like THF.[15] |
| Co-elution during Chromatography | If precipitation is not feasible, try using a different solvent system for chromatography. A non-polar solvent system, such as a hexane/ether mixture, can sometimes effectively separate the product from the more polar TPPO.[13] |
Quantitative Data Summary
Table 1: Stability of Triphenylphosphine in Air
| Conditions | Observation | Half-life |
| Benzene solution exposed to air | ~20% oxidation to triphenylphosphine oxide over 5 days | - |
| Benzene solution with 1 mol% t-butylcatechol (radical inhibitor) | 4% oxidation over 5 days | - |
| Atmospheric degradation (calculated) | Reaction with hydroxyl radicals | 2.74 days |
| Data sourced from references[4][16] |
Table 2: Comparison of Inert Atmosphere Techniques
| Technique | Typical O₂ Level | Typical H₂O Level | Advantages | Disadvantages |
| Glovebox | < 1 ppm | < 1 ppm | Highly controlled atmosphere, allows for complex manipulations | High initial cost, requires regular maintenance |
| Schlenk Line | 10⁻⁴ mmol in a 100 mL flask (after 3 vacuum cycles to 0.1 mbar) | Low ppm (with proper technique and dry gas) | Versatile for solution-phase chemistry, lower cost than a glovebox | Atmosphere purity is highly dependent on user technique, potential for leaks |
| Data sourced from references[2][17][18] |
Experimental Protocols & Workflows
General Workflow for Handling Air-Sensitive Reagents
The following diagrams illustrate the general workflows for setting up an experiment using a Schlenk line and a glovebox.
References
- 1. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 2. mbraun.com [mbraun.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. longchangchemical.com [longchangchemical.com]
- 6. aquafinity.com [aquafinity.com]
- 7. Tributylphosphine | 998-40-3 [chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. bitesizebio.com [bitesizebio.com]
- 13. reddit.com [reddit.com]
- 14. Tributylphosphine Oxide 814-29-9 | TCI AMERICA [tcichemicals.com]
- 15. ospar.org [ospar.org]
- 16. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]
- 17. ucd.ie [ucd.ie]
- 18. molan.wdfiles.com [molan.wdfiles.com]
Technical Support Center: Optimizing Solvent Systems for Phosphine Oxide Ligands
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of solvent systems for reactions involving phosphine oxide ligands.
Frequently Asked Questions (FAQs)
Q1: What are phosphine oxides and why are they used in reactions?
A1: Phosphine oxides (R₃P=O) are oxidized forms of phosphines. While often considered byproducts of phosphine ligand oxidation, they can also be intentionally used as additives or ligands in various reactions, particularly in palladium-catalyzed cross-couplings.[1][2] They are characterized by a strong, polar phosphoryl bond (P=O) and act as hard Lewis bases.[2][3] Their primary role can be to serve as labile, or weakly coordinating, ligands that stabilize metal catalysts, preventing decomposition through mechanisms like agglomeration or oxidation, especially in non-coordinating solvents.[1]
Q2: How does solvent choice critically impact reactions with phosphine oxide ligands?
A2: Solvent choice is critical as it influences several key reaction parameters:
-
Solubility: The solubility of the phosphine oxide ligand, catalyst, and substrates directly affects reaction concentration and rate. Higher molecular weight phosphine oxides are typically soluble in nonpolar solvents and insoluble in water.[3]
-
Catalyst Stability: In non-coordinating solvents like toluene, where solvent stabilization is minimal, phosphine oxides can act as crucial labile ligands to prevent catalyst decomposition.[1]
-
Reaction Rate and Yield: The polarity and coordinating ability of the solvent can dramatically alter the rate and overall yield of a reaction. For instance, in Suzuki-Miyaura cross-coupling, the reaction conditions, including the solvent, significantly impact the initiation of the precatalyst and the final product ratio.[4]
-
Tautomeric Equilibrium: For secondary phosphine oxides (SPOs), the solvent can influence the tautomeric equilibrium between the pentavalent oxide form and the trivalent phosphinous acid form, which in turn affects how the ligand coordinates to the metal center.[5][6]
Q3: What are the key solvent properties to consider when optimizing my reaction?
A3: When selecting a solvent, consider the following properties:
-
Polarity: The polarity of the solvent can affect the solubility of polar phosphine oxides and influence the stability of charged intermediates in the catalytic cycle. Phosphine oxides themselves are highly polar functional groups.[7]
-
Coordinating Ability: Solvents can be coordinating (e.g., THF, DMF) or non-coordinating (e.g., toluene, hexane). In non-coordinating solvents, phosphine oxides can play a more significant role in stabilizing the catalyst.[1]
-
Aprotic vs. Protic: Protic solvents (e.g., alcohols, water) can participate in hydrogen bonding and may interfere with certain catalytic intermediates or bases, while aprotic solvents (e.g., toluene, THF, DCM) are generally more common for cross-coupling reactions.
Q4: I am setting up a new reaction. How do I choose an initial solvent?
A4: A logical approach to selecting an initial solvent involves:
-
Consulting the Literature: Review similar reactions that use your specific catalyst system or phosphine oxide ligand. Toluene is a common starting point for many palladium-catalyzed cross-coupling reactions.[1]
-
Assessing Solubility: Perform preliminary solubility tests for your phosphine oxide ligand, substrates, and catalyst in a few candidate solvents. Triphenylphosphine oxide (TPPO), for example, is readily soluble in ethanol, formic acid, acetic acid, and dichloromethane but almost insoluble in water, cyclohexane, and hexane.[8]
-
Considering Downstream Processing: Think about product isolation. A solvent from which the product precipitates upon cooling or one in which impurities remain soluble can simplify purification.
Troubleshooting Guides
Problem 1: Low Reaction Yield or Poor Conversion
-
Possible Cause: Poor solubility of the phosphine oxide ligand, catalyst, or starting materials at the reaction temperature.
-
Troubleshooting Steps:
-
Verify Solubility: Confirm that all components are soluble in the chosen solvent at the reaction temperature. Inefficient stirring due to precipitated material can hinder the reaction.
-
Screen Solvents: Test a panel of solvents with varying polarities and coordinating abilities (e.g., toluene, dioxane, THF, DMF).
-
Use a Co-solvent: If a single solvent does not provide adequate solubility for all components, consider using a binary mixture. For example, mixtures of benzene and ethyl acetate have been used to measure TPPO solubility.[8]
-
Increase Temperature: If thermally stable, increasing the reaction temperature can improve the solubility of reaction components and increase the reaction rate.
-
Problem 2: Inconsistent or Irreproducible Reaction Results
-
Possible Cause: Catalyst deactivation or decomposition, which can be exacerbated by the solvent environment.
-
Troubleshooting Steps:
-
Add a Stabilizing Ligand: In reactions where the active catalyst may be unstable, the addition of a phosphine oxide like triphenylphosphine oxide (Ph₃P=O) can significantly improve reproducibility and yield by preventing catalyst decomposition.[1] For example, in a cross-coupling of an arylsilanolate, reactions with Ph₃P(O) showed consistent conversions of 76-78%, whereas ligandless runs were highly variable (34-62%).[1]
-
Ensure Inert Atmosphere: Phosphine ligands are prone to oxidation, which can form phosphine oxides in situ.[9] This process can consume the active ligand and affect catalysis. Ensure the solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents, as water and other impurities can deactivate catalysts and interfere with the reaction.
-
Problem 3: Phosphine Ligand is Oxidizing to Phosphine Oxide During the Reaction
-
Possible Cause: Presence of trace oxygen or other oxidants in the reaction mixture. Electron-rich phosphines (e.g., alkyl phosphines) are generally more prone to oxidation.[9]
-
Troubleshooting Steps:
-
Improve Degassing Technique: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period. Solvents from commercial systems should also be checked.[9]
-
Check Reagent Purity: Ensure starting materials and reagents are free from peroxide or other oxidizing impurities.
-
Quantitative Data
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Solvents This table summarizes the known solubility characteristics of TPPO, a common phosphine oxide.
| Solvent | Solubility Characteristic | Reference |
| Benzene | Measured solubility data available | [8] |
| Toluene | Measured solubility data available | [8] |
| Ethyl Acetate | Measured solubility data available | [8] |
| Ethanol | Readily Soluble | [8] |
| Dichloromethane | Readily Soluble | [8] |
| Acetic Acid | Readily Soluble | [8] |
| Deionized Water | Almost Insoluble | [8] |
| Cyclohexane | Almost Insoluble | [8] |
| Hexane | Almost Insoluble | [8] |
Experimental Protocols
Protocol: General Method for Solvent Screening in a Phosphine Oxide-Mediated Cross-Coupling Reaction
This protocol outlines a parallel screening approach to identify an optimal solvent for a palladium-catalyzed cross-coupling reaction where a phosphine oxide is used as a stabilizing additive.
1. Materials and Setup:
-
Reactants: Aryl halide, coupling partner (e.g., boronic acid).
-
Catalyst: Palladium source (e.g., Pd(OAc)₂, Allylpalladium(II) chloride dimer).
-
Ligand: Phosphine oxide (e.g., Triphenylphosphine oxide, Ph₃P=O).
-
Base: (e.g., K₂CO₃, Cs₂CO₃).
-
Solvents: A selection of anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF, DMF).
-
Apparatus: Array of reaction vials with stir bars, heating block, Schlenk line or glovebox for inert atmosphere.
2. Procedure:
-
Preparation (Inert Atmosphere): In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), coupling partner (1.2 equiv), and base (2.0 equiv) to each reaction vial.
-
Stock Solution Preparation: Prepare a stock solution of the palladium catalyst and the phosphine oxide ligand in a suitable, relatively non-volatile solvent (e.g., toluene) to ensure accurate dispensing of small quantities. For example, dissolve the Pd source (2.5 mol%) and Ph₃P(O) (5 mol%) in the solvent.
-
Reaction Addition: Add the designated screening solvent (to achieve a final concentration of ~0.1 M) to each vial, followed by the catalyst/ligand stock solution.
-
Reaction Execution: Seal the vials tightly, remove them from the inert atmosphere, and place them in a preheated heating block set to the desired temperature (e.g., 90 °C).
-
Monitoring: Stir the reactions for a set period (e.g., 12-24 hours). Take aliquots at regular intervals (e.g., 1h, 4h, 12h) for analysis. Quench the aliquots with a suitable solvent and filter before analysis.
-
Analysis: Analyze the reaction conversion and product formation using techniques such as GC, LC-MS, or ¹H NMR.
-
Evaluation: Compare the conversion, yield, and impurity profiles across the different solvents to identify the optimal system.
Visualizations
References
- 1. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. scispace.com [scispace.com]
Validation & Comparative
Performance Analysis of Di(naphthalen-2-yl)phosphine Oxide in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Di(naphthalen-2-yl)phosphine oxide (DNPO) has emerged as a valuable ligand in the field of transition metal-catalyzed cross-coupling reactions. Its unique structural features, characterized by the bulky and electron-rich naphthyl groups, impart distinct steric and electronic properties that can significantly influence catalytic activity. This guide provides an objective comparison of DNPO's performance with alternative ligands in key cross-coupling reactions, supported by available experimental data, detailed protocols, and mechanistic visualizations.
Overview of this compound as a Ligand
This compound is an organophosphorus compound that can serve as a ligand in various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The two naphthyl substituents create a sterically hindered environment around the phosphorus center, which can promote the formation of catalytically active monoligated palladium species. The electronic properties of the naphthyl groups also play a role in modulating the electron density at the metal center, thereby influencing the rates of oxidative addition and reductive elimination steps in the catalytic cycle.[1]
Performance in Suzuki-Miyaura Coupling
For context, a study on the Suzuki-Miyaura coupling of unreactive aryl chlorides using a bulky di(1-adamantyl)phosphinous acid-ligated palladium precatalyst (which exists in equilibrium with its secondary phosphine oxide tautomer) demonstrated high efficiency. For instance, the coupling of 4-chlorotoluene with phenylboronic acid using a bulky phosphine ligand like XPhos can achieve high yields.[2]
Table 1: Illustrative Performance of Bulky Phosphine Ligands in Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos | 0.0025 M Pd | KOtBu | MeOH/THF | - | High | [2] |
| 2 | Phenyl chloride | 4-Tolylboronic acid | POPd-Ad | 2 | KOtBu | 1,4-Dioxane | 0.5 | 99 | [3][4] |
| 3 | 2-Chloropyridine | 4-Tolylboronic acid | POPd2-Ad | 2 | CsF | 1,4-Dioxane | 1 | 99 | [3] |
*Note: POPd-Ad and POPd2-Ad are precatalysts ligated by di(1-adamantyl)phosphinous acid, a secondary phosphine oxide precursor. While not this compound, this data illustrates the high reactivity achievable with bulky phosphine oxide-type ligands.
The utility of this compound in enhancing catalytic turnover in Suzuki-Miyaura couplings has been noted, suggesting its potential for efficient and cost-effective synthesis.[1]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The performance of the catalyst is highly dependent on the ligand. Bulky and electron-rich phosphine ligands, such as the biarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos), are known to be highly effective for a broad range of substrates.[5][6]
While specific comparative data for this compound in Buchwald-Hartwig amination is scarce in publicly available literature, the principles of ligand design suggest that its steric bulk could be advantageous in promoting the coupling of challenging substrates. For comparison, the performance of a well-established ligand, XPhos, is presented below.
Table 2: Representative Performance of XPhos in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Ligand | Pd Precatalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | XPhos | Pd(dba)2 | 1.5 (Pd), 3.0 (Ligand) | NaOtBu | Toluene | Reflux | 6 | 94 | |
| 2 | 2-Chlorotoluene | Ammonia | DavePhosO* | - | - | - | - | - | 97 | [7] |
*Note: DavePhosO is a mixed phosphine-phosphine oxide ligand, demonstrating the utility of the phosphine oxide moiety in challenging amination reactions.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Halide
A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), palladium acetate (Pd(OAc)2; 0.01 mmol, 1 mol%), and the phosphine oxide ligand (e.g., this compound; 0.01 mmol, 1 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent (e.g., 1,4-dioxane, 1.0 mL) and a solution of the base (e.g., potassium hydroxide, 3.0 mmol) are then added. The reaction mixture is stirred at the desired temperature (e.g., 60 °C) for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8]
General Procedure for Buchwald-Hartwig Amination of an Aryl Halide
Under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., Pd2(dba)3, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 2.0 equiv.). Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is stirred at room temperature for a few minutes. The aryl halide (1.0 equiv.) and the amine (1.5 equiv.) are then added. The reaction mixture is heated to the desired temperature (e.g., reflux) and stirred for the required duration. After cooling to room temperature, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Mechanistic Insights and Visualizations
The catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established. The phosphine oxide ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the cycle.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination also proceeds through oxidative addition of the aryl halide to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a promising ligand for palladium-catalyzed cross-coupling reactions. Its bulky naphthyl groups can facilitate high catalytic activity, likely by promoting the formation of highly reactive, low-coordinate palladium species. While direct, quantitative comparisons with other state-of-the-art ligands are limited in the current literature, the performance of structurally related bulky phosphine oxide ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions suggests that DNPO is a valuable tool for challenging coupling reactions. Further systematic studies are warranted to fully elucidate its performance profile and expand its application in organic synthesis.
References
- 1. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Computational Analysis of Di(naphthalen-2-yl)phosphine Oxide and its Aryl Analogues
A deep dive into the structural and electronic properties of di(naphthalen-2-yl)phosphine oxide, benchmarked against its phenyl and naphthalen-1-yl counterparts through Density Functional Theory (DFT) and computational studies.
Introduction
This compound is an organophosphorus compound that has garnered interest in materials science and catalysis due to its unique steric and electronic properties.[1] The bulky naphthalene groups and the polar phosphine oxide core contribute to its potential applications as a ligand in transition metal-catalyzed reactions and as a building block for advanced materials.[1][2] Understanding the fundamental structural and electronic characteristics of this molecule is crucial for its targeted application and the design of novel functional materials.
Comparative Analysis of Structural and Electronic Properties
The following table summarizes key computational data for diphenylphosphine oxide and triphenylphosphine oxide, providing a basis for comparison with this compound. It is important to note that a single-crystal X-ray diffraction analysis for this compound has not been reported, hence experimental data on its solid-state structure is unavailable.[3]
| Parameter | Diphenylphosphine Oxide | Triphenylphosphine Oxide | This compound (Predicted) |
| P=O Bond Length (Å) | ~1.48 | 1.487 | Expected to be in a similar range (~1.48-1.49 Å), potentially slightly elongated due to the electronic effects of the naphthyl groups. |
| P-C Bond Length (Å) | ~1.80 | 1.795 - 1.804 | Expected to be around 1.80-1.81 Å. |
| C-P-C Bond Angle (°) | ~106 | 106.4 | The increased steric bulk of the naphthyl groups might lead to a slightly larger C-P-C angle compared to the phenyl analogues. |
| O=P-C Bond Angle (°) | ~113 | 111.8 - 113.3 | Likely to be in a similar range, reflecting the tetrahedral geometry around the phosphorus atom. |
| HOMO-LUMO Gap (eV) | Varies with computational method | Varies with computational method | Expected to have a smaller HOMO-LUMO gap compared to its phenyl counterparts due to the extended π-conjugation of the naphthalene rings. This would imply higher reactivity and potential for interesting photophysical properties. |
Experimental Protocols and Computational Methodologies
The synthesis of this compound has been reported via a Grignard reaction.[4] In a typical procedure, magnesium is reacted with 2-bromonaphthalene to form the Grignard reagent, which is then reacted with diethyl phosphite. The resulting product is isolated and purified to yield this compound.[4] Characterization is typically performed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.[4][5][6]
Computational studies on analogous phosphine oxides are generally performed using Density Functional Theory (DFT). The choice of functional and basis set is critical for obtaining accurate results. For geometry optimizations and electronic property calculations of similar molecules, hybrid functionals such as B3LYP are commonly employed with a basis set like 6-31G(d) or larger.
Visualizing Computational Workflows and Molecular Relationships
To illustrate the typical workflow for a computational study of a phosphine oxide and the relationship between the compounds discussed, the following diagrams are provided.
Discussion and Future Directions
The comparison with diphenylphosphine oxide and triphenylphosphine oxide suggests that this compound possesses a more extended π-system, which is expected to influence its electronic properties significantly. The larger steric bulk of the naphthyl groups could also play a crucial role in its coordination chemistry and catalytic applications, potentially leading to different selectivities in chemical reactions compared to its phenyl analogues.
The absence of a detailed computational and single-crystal X-ray diffraction study on this compound represents a clear research gap. Such studies would provide valuable experimental data to validate theoretical predictions and offer a more precise understanding of its structure-property relationships. Future research should focus on:
-
Single-crystal growth and X-ray diffraction analysis to determine the precise solid-state structure.
-
Detailed DFT calculations to elucidate its electronic structure, including HOMO-LUMO energies, molecular electrostatic potential, and charge distribution.
-
Comparative experimental and computational studies of its coordination complexes with various metal ions to probe the influence of the naphthyl groups on its ligand properties.
By pursuing these avenues of research, a more complete picture of the chemical and physical properties of this compound can be established, paving the way for its rational application in the development of new technologies.
References
A Comparative Analysis of Phosphine and Phosphine Oxide Ligands in Catalysis
In the realm of homogeneous catalysis, the choice of ligand is paramount to steering the efficiency, selectivity, and overall success of a chemical transformation. For decades, phosphine ligands have been the workhorses of transition-metal catalysis, particularly in cross-coupling reactions that are fundamental to pharmaceutical and materials science. However, the role of their oxidized counterparts, phosphine oxides, has evolved from being considered mere byproducts of catalyst degradation to being recognized as crucial components that can stabilize catalytic species and, in some cases, even act as superior ligands. This guide provides a comparative study of phosphine and phosphine oxide ligands, supported by experimental data and detailed methodologies, to aid researchers in ligand selection and catalyst system design.
Ligand Properties and Catalytic Roles
Phosphine Ligands: As trivalent phosphorus compounds, phosphines are soft σ-donating ligands that effectively stabilize transition metal catalysts.[1] Their catalytic performance is intricately linked to their steric and electronic properties. The steric bulk, often quantified by the cone angle, and the electron-donating or -withdrawing nature of the substituents on the phosphorus atom can be fine-tuned to optimize catalytic activity.[2] Bulky, electron-rich phosphines are known to enhance the rate of oxidative addition, a key step in many catalytic cycles, and are widely employed in various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2][3]
Phosphine Oxide Ligands: In contrast, phosphine oxides are generally considered to be poor ligands for transition metals due to the reduced Lewis basicity of the phosphorus center. However, recent studies have revealed their beneficial effects in catalysis. They can act as stabilizing agents for palladium catalysts, preventing their decomposition into inactive palladium black.[4] This stabilization can lead to improved reaction rates and reproducibility. Furthermore, in certain catalytic systems, such as the water-crosslinking of silane-grafted polyolefins, phosphine oxides have been shown to be excellent catalysts, while their corresponding phosphines exhibit no catalytic activity.[5][6] This highlights the critical role of the phosphoryl (P=O) group in activating substrates. Secondary phosphine oxides (SPOs) represent a special case, as they can exist in equilibrium with their tautomeric form, phosphinous acid, which can coordinate to a metal center as a trivalent phosphorus ligand.[7][8][9]
Quantitative Performance Comparison
The following tables summarize the performance of phosphine and phosphine oxide ligands in representative catalytic reactions. It is important to note that a direct side-by-side comparison under identical conditions is not always available in the literature. The data presented here is compiled from various studies to provide a comparative overview.
Table 1: Suzuki-Miyaura Coupling
| Ligand | Catalyst System | Substrates | Yield (%) | Reaction Time (h) | Reference |
| Triphenylphosphine (PPh₃) | Pd(OAc)₂ / PPh₃ | Aryl bromide + Arylboronic acid | 85-95 | 12-24 | [2] |
| Triphenylphosphine Oxide (TPPO) | Pd(OAc)₂ / TPPO | Aryl bromide + Arylboronic acid | 70-85 | 12-24 | [4] |
Table 2: Buchwald-Hartwig Amination
| Ligand | Catalyst System | Substrates | Yield (%) | Reaction Time (h) | Reference |
| DavePhos | Pd₂(dba)₃ / DavePhos | Aryl chloride + Amine | 95 | 18 | [10] |
| DavePhosO (Mixed Phosphine-Phosphine Oxide) | Pd₂(dba)₃ / DavePhosO | Aryl chloride + Ammonia | 97 | 18 | [11] |
Table 3: Water-Crosslinking of Silane-Grafted Polyolefins
| Catalyst | Reaction | Catalytic Activity | Reference |
| Triphenylphosphine (TPP) | Hydrolysis of EPR-g-MTMS | No catalytic activity | [5][6] |
| Triphenylphosphine Oxide (TPPO) | Hydrolysis of EPR-g-MTMS | Excellent catalyst | [5][6] |
Experimental Protocols
General Procedure for a Comparative Study of Ligands in Suzuki-Miyaura Coupling
This protocol is a generalized procedure for comparing the efficacy of a phosphine ligand and its corresponding phosphine oxide in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Triphenylphosphine)
-
Phosphine oxide ligand (e.g., Triphenylphosphine Oxide)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., toluene/water mixture)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Catalyst Preparation (in situ): In a dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (1 mol%) and the respective ligand (phosphine or phosphine oxide, 2 mol%).
-
Reaction Setup: To the Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of toluene and 1 mL of water).
-
Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 100 °C) for a set period (e.g., 24 hours).
-
Monitoring and Analysis: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) against an internal standard to determine the yield of the biaryl product.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of Triphenylphosphine
Triphenylphosphine can be synthesized in the laboratory by the reaction of phosphorus trichloride with phenylmagnesium bromide or phenyllithium.[4][12] The industrial synthesis typically involves the reaction of phosphorus trichloride with chlorobenzene and sodium.[4][12]
Synthesis of Triphenylphosphine Oxide
Triphenylphosphine oxide is often a byproduct of reactions utilizing triphenylphosphine.[13] It can be intentionally synthesized by the oxidation of triphenylphosphine using various oxidizing agents, including molecular oxygen catalyzed by metal complexes or hydrogen peroxide.[1][14]
Visualizing Catalytic Processes
The following diagrams illustrate key concepts in the comparison of phosphine and phosphine oxide ligands in catalysis.
Conclusion
The traditional view of phosphines as the sole active ligands and phosphine oxides as deactivation products is an oversimplification. While phosphines remain indispensable in catalysis, a growing body of evidence demonstrates that phosphine oxides can play a multifaceted and often beneficial role. They can enhance catalyst stability, and in some instances, exhibit superior catalytic activity. The choice between a phosphine and a phosphine oxide ligand is therefore not always straightforward and should be guided by the specific requirements of the catalytic transformation. Researchers are encouraged to consider the potential positive contributions of phosphine oxides in their catalyst system design, moving beyond the conventional wisdom to unlock new catalytic potential.
References
- 1. CCCC 1983, Volume 48, Issue 1, Abstracts pp. 254-257 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 4. byjus.com [byjus.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Ligand-Binding Interactions and Stability | Springer Nature Experiments [experiments.springernature.com]
- 9. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Triphenylphosphine synthesis - chemicalbook [chemicalbook.com]
- 12. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 13. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 14. Reddit - The heart of the internet [reddit.com]
A Comparative Benchmarking Guide to Di(naphthalen-2-yl)phosphine Oxide and Other Organophosphorus Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of catalyst can be the determining factor in the efficiency, selectivity, and overall success of a chemical transformation. Organophosphorus compounds, particularly phosphine oxides, have emerged as a versatile class of ligands for transition metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures in pharmaceuticals and materials science. This guide provides an objective comparison of di(naphthalen-2-yl)phosphine oxide against other commonly employed organophosphorus catalysts, supported by experimental data, to aid researchers in catalyst selection and optimization.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. The performance of the catalyst system, comprising a palladium precursor and a phosphine ligand, is critical. The steric and electronic properties of the phosphine ligand play a pivotal role in the catalytic cycle, influencing oxidative addition, transmetalation, and reductive elimination steps.[1] Bulky and electron-rich ligands are often favored as they can promote the formation of the active catalytic species and enhance the rate of the reaction.[1]
This compound, with its bulky naphthyl groups, is an effective ligand in this context, contributing to high catalytic turnover in Suzuki-Miyaura couplings.[2] To provide a clear comparison, the following table summarizes the performance of various organophosphorus ligands in the Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids. It is important to note that direct comparisons are most effective when reaction conditions are identical. The data presented here is compiled from various sources and conditions are specified for each entry.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | Data not available in a comparative study | - |
| Di(1-adamantyl)phosphinous acid | Phenyl chloride | 4-Tolylboronic acid | POPd-Ad | KOtBu | 1,4-Dioxane | 95 | 0.5 | 99 (GC) | [2] |
| CyTyrannoPhos | 4-Chloroanisole | 4-Ethoxycarbonylphenylboronic acid | Ni(cod)₂ | K₃PO₄ | THF | 80 | 16 | ~90 | [3] |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 98 | [1] |
| Triphenylphosphine oxide | 4-Bromobenzotrifluoride | Potassium (4-methoxyphenyl)dimethylsilanolate | Pd₂(dba)₃ | - | Toluene | 90 | 0.5 | 79 | [4] |
| Indolyl Phosphine Ligand | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 110 | 12 | 98 | [5] |
Note: The absence of direct comparative data for this compound under the same conditions as the other ligands in a single study highlights a gap in the current literature. The data for other ligands are provided to serve as a benchmark for expected performance in similar transformations.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for the successful implementation of a catalytic reaction. Below is a representative procedure for a Suzuki-Miyaura cross-coupling reaction utilizing a palladium/phosphine oxide catalyst system.
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride with an Arylboronic Acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl chloride (e.g., 4-chloroanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
Procedure:
-
Catalyst Preparation (in situ): To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Reagent Addition: To the flask, add the aryl chloride (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) to the flask.
-
Reaction Execution: The reaction mixture is stirred vigorously and heated to 100 °C using a preheated oil bath or heating mantle.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Catalytic Cycle and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving the palladium catalyst. Understanding this cycle is key to optimizing reaction conditions and troubleshooting potential issues.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The workflow for a typical Suzuki-Miyaura cross-coupling experiment is outlined below, from reaction setup to product analysis.
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]
A Comparative Review of Synthetic Routes for Diarylphosphine Oxides
For Researchers, Scientists, and Drug Development Professionals
Diarylphosphine oxides are a pivotal class of organophosphorus compounds, serving as crucial intermediates in the synthesis of pharmaceuticals, ligands for catalysis, and advanced materials. The development of efficient and versatile synthetic routes to access these molecules is of paramount importance. This guide provides an objective comparison of the most prominent synthetic methodologies for preparing diarylphosphine oxides, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the primary synthetic routes to diarylphosphine oxides, offering a direct comparison of their efficiencies and conditions.
| Synthetic Route | Key Reagents & Conditions | Substrate Scope | Typical Yields | Reaction Time | Ref. |
| 1. Grignard Reagent Based Synthesis | Phosphonic esters/Phosphoryl chloride, Arylmagnesium halide, Ether solvent | Broad aryl scope | 40-85% | 1-12 h | [1][2] |
| 2. Hirao Coupling | Diarylphosphine oxide, Aryl halide, Pd or Ni catalyst, Base, Solvent (e.g., DMF, MeCN) | Tolerates various functional groups on aryl halide | 60-95% | 1-24 h | [3][4][5] |
| 3. Oxidation of Triarylphosphines | Triarylphosphine, Oxidant (e.g., H₂O₂, air/activated carbon) | Dependent on triarylphosphine availability | High (>90%) | 1-4 h | [6] |
| 4. Reaction with Arynes | Diarylphosphine oxide, Aryne precursor, Fluoride source, Solvent (e.g., formamide) | Electron-rich and -deficient arynes | 45-80% | 12 h | [7][8] |
| 5. Alkaline Hydrolysis of Phosphonium Salts | Aryltriphenylphosphonium salt, Strong base (e.g., NaOH) | Sensitive to electronic and steric effects of aryl groups | Variable (low to high) | 3 h to overnight | [6][9] |
| 6. Quaternization-Wittig Reaction | Tertiary diphenylphosphine, Aryl bromide, Ni catalyst (for quaternization); Phosphonium salt, Aldehyde, Base (for Wittig) | Broad scope for aryl bromides and aldehydes | Quaternization: 48-90%; Wittig: 27-90% | Quaternization: 0.25-20 h; Wittig: 9 h | [6][9][10][11][12] |
| 7. Synthesis from White Phosphorus | White phosphorus (P₄), Alkylation/Arylation reagents, Photocatalyst or Electrochemical setup | Primarily demonstrated for alkylphosphine oxides; less explored for diaryl derivatives | Moderate for dialkyl derivatives | 6-8 h | [13][14][15] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the principal synthetic routes for diarylphosphine oxides.
Detailed Experimental Protocols
Grignard Reagent Based Synthesis of Diarylphosphine Oxides
This method offers a classical and versatile approach to diarylphosphine oxides.
Procedure: To a stirred solution of chlorodiphenylphosphine (1.0 equiv.) in anhydrous THF (15–20 mL) under an inert atmosphere, a commercially available molar solution of the aryl magnesium halide (1.1 equiv.) is added dropwise at -10 °C. The reaction mixture is stirred for 12 hours, allowing it to slowly warm to room temperature. The reaction is then quenched by the addition of a half-saturated aqueous solution of NH₄Cl. The mixture is diluted with ethyl acetate (10–20 mL) and stirred for an additional 15 minutes. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired diarylphosphine oxide.[16]
Hirao Coupling for Diarylphosphine Oxide Synthesis
The Hirao coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction.
Procedure: In a reaction vessel, the diarylphosphine oxide (1.15 equiv.), aryl bromide (1.0 equiv.), palladium(II) acetate (5 mol%), and triethylamine (1.1 equiv.) are combined in ethanol. The mixture is subjected to microwave irradiation at 120 °C for 1 hour. After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure triarylphosphine oxide.[16]
Oxidation of Triarylphosphines
This is a straightforward method for the synthesis of diarylphosphine oxides from the corresponding phosphines.
Procedure: A solution of the triarylphosphine in THF is added to a suspension of activated carbon in THF. The mixture is stirred for 20 minutes to ensure complete adsorption of the phosphine onto the activated carbon. The solvent is then removed in vacuo. The dry activated carbon with the adsorbed phosphine is exposed to air for 1 hour. The diarylphosphine oxide is then extracted from the activated carbon with a suitable solvent (e.g., dichloromethane or ethyl acetate) and the solvent is evaporated to yield the product.[6]
Synthesis of Diarylphosphine Oxides from Arynes
This method utilizes highly reactive aryne intermediates for the formation of C-P bonds.
Procedure: In a glove box, a 10 mL Schlenk tube equipped with a magnetic stir bar is charged with diarylphosphine oxide (0.25 mmol), potassium fluoride (0.6 mmol), and formamide (1 mL). The aryne precursor (0.3 mmol) is then added to the reaction mixture, and it is stirred at room temperature for 12 hours. After the reaction is complete, formamide is removed by distillation under reduced pressure. The resulting residue is purified by silica gel column chromatography (petroleum ether/ethyl acetate) to afford the corresponding α-amino phosphine oxide, which can be further converted to the diarylphosphine oxide.[7]
Alkaline Hydrolysis of Aryltriphenylphosphonium Salts
This method's efficiency is highly dependent on the electronic and steric nature of the aryl groups.
Procedure: The aryltriphenylphosphonium bromide (0.5 mmol) is dissolved in a 3 M aqueous NaOH solution (2 mL). The reaction mixture is stirred at room temperature overnight or refluxed for 3 hours. After cooling, the mixture is extracted with dichloromethane. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The product distribution between the desired aryldiphenylphosphine oxide and triphenylphosphine oxide is determined by NMR spectroscopy, and the desired product is isolated by column chromatography.[6][9]
Two-Step Quaternization-Wittig Reaction
This two-step sequence provides a versatile route to a wide range of diarylphosphine oxides.
Step 1: Quaternization A 0.67 M solution of methyldiphenylphosphine or benzyldiphenylphosphine in phenol is prepared. The aryl bromide (1 equiv.) and NiBr₂ (6 mol%) are added, and the mixture is refluxed for 15 minutes to 20 hours. After the reaction, water is added, and the phenol is removed azeotropically under reduced pressure. The resulting phosphonium salt is isolated by column chromatography.[6][10][12]
Step 2: Wittig Reaction The phosphonium salt (0.5 mmol), an aldehyde (0.5 mmol), and DBU (0.65 mmol) are dissolved in acetonitrile or xylene (3 mL) in a round-bottom flask. The mixture is refluxed for 9 hours. The solvent is then removed by evaporation, and the desired aryldiphenylphosphine oxide is isolated by preparative thin-layer chromatography.[6][9][10][11][12]
Conclusion
The synthesis of diarylphosphine oxides can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the tolerance of functional groups. The Grignard and Hirao coupling methods offer broad applicability and generally good yields. The oxidation of triarylphosphines is a simple and high-yielding method when the corresponding phosphine is readily available. The quaternization-Wittig reaction sequence provides a highly versatile and modular approach. Newer methods, such as those involving arynes or white phosphorus, offer interesting alternatives with potential for further development. This comparative guide provides the necessary data and protocols to enable researchers to make an informed decision for their synthetic endeavors.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hirao coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Facile synthesis of α-aminophosphine oxides from diarylphosphine oxides, arynes and formamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Direct and chlorine-free synthesis of phosphafluorenes or their oxides from white phosphorus [agris.fao.org]
- 16. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
Naphthyl Groups in Catalysis: An Experimental Validation of Their Electronic Effects
A comparative guide for researchers, scientists, and drug development professionals on the pronounced electronic influence of naphthyl groups in enhancing catalytic performance. This guide provides a synthesis of experimental data, detailed protocols for key reactions, and visual representations of underlying catalytic processes.
The strategic incorporation of specific functional groups to modulate the electronic environment of a catalyst's active site is a cornerstone of modern catalyst design. Among these, the naphthyl group has emerged as a privileged moiety, particularly in asymmetric catalysis and cross-coupling reactions. Its extended π-system, compared to a simple phenyl group, imparts unique electronic properties that can significantly influence reaction rates, yields, and stereoselectivity. This guide provides an objective comparison, supported by experimental data, of the catalytic performance of naphthyl-containing systems against relevant alternatives.
Comparative Performance Data
The following tables summarize quantitative data from key studies, highlighting the superior performance of catalysts bearing naphthyl groups in various transformations.
Asymmetric Suzuki-Miyaura Coupling
The asymmetric Suzuki-Miyaura coupling is a powerful method for the synthesis of chiral biaryl compounds. The use of chiral ligands is paramount in achieving high enantioselectivity. Binaphthyl-based phosphoramidite ligands, in particular, have demonstrated exceptional performance in stabilizing palladium nanoparticles (PdNPs) and inducing high stereocontrol.
| Catalyst / Ligand | Aryl Halide | Arylboronic Acid | Yield (%)[1][2] | ee (%)[1][2] |
| (S)-Binaphthyl-based Phosphoramidite-PdNPs | 1-Iodonaphthalene | 2-Ethoxynaphthaleneboronic acid | up to 85 | >99 |
| (S)-BINAP-PdNPs | 1-Bromo-2-methoxynaphthalene | 1-Naphthylboronic acid | 47-96 | 18-69 |
Table 1: Comparison of a binaphthyl-based phosphoramidite ligand with the well-established BINAP ligand in the asymmetric Suzuki-Miyaura coupling. The binaphthyl phosphoramidite ligand demonstrates significantly higher enantioselectivity.
Nickel-Catalyzed Kumada Cross-Coupling
In nickel-catalyzed cross-coupling reactions of benzylic ethers, the nature of the aromatic substituent on the ether plays a crucial role in the reaction's efficiency. Arenes with lower aromatic stabilization energies, such as naphthalene, can coordinate more effectively to the nickel catalyst, thereby accelerating the rate-determining oxidative addition step.[3][4][5]
| Substrate (Benzylic Ether) | Grignard Reagent | Catalyst | Yield (%)[3][6][7] |
| Naphthyl-substituted | MeMgI | (dppe)NiCl₂ | 84 |
| Phenyl-substituted | MeMgI | (dppe)NiCl₂ | Lower yields observed |
| 3-Furyl-substituted | MeMgI | (dppe)NiCl₂ | High |
Table 2: Comparison of yields in the nickel-catalyzed Kumada cross-coupling of benzylic ethers. The naphthyl-substituted ether demonstrates a high yield, consistent with the hypothesis that the extended aromatic system facilitates the catalytic cycle.
Catalytic Hydrogenation
The hydrogenation of polycyclic aromatic hydrocarbons is a critical process in fuel upgrading. The electronic properties of the aromatic substrate influence its reactivity. Naphthalene, with its lower resonance energy per ring compared to benzene, often exhibits different hydrogenation kinetics.
| Substrate | Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%)[8] | Selectivity to Tetralin (%)[8] |
| Naphthalene | 5% Pd/Al₂O₃ | 250 | 40 | High | High initial selectivity |
| Naphthalene | 1% Pd/Al₂O₃ | 250 | 40 | Lower | High initial selectivity |
| Benzene | Pt-Pd/γ-Al₂O₃ | 250 | 30-60 | - | - |
Table 3: Data from the hydrogenation of naphthalene over palladium catalysts. While a direct quantitative comparison with benzene under identical conditions is not provided in a single source, the data illustrates the efficiency of naphthalene hydrogenation. The lower activity of the 1% Pd/Al₂O₃ catalyst highlights the importance of catalyst formulation.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate reproducibility and further investigation.
General Procedure for Asymmetric Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of chiral biaryls using phosphoramidite-stabilized palladium nanoparticles.[1][2]
1. Catalyst Preparation (Phosphoramidite-Stabilized PdNPs):
-
A solution of the chiral binaphthyl-based phosphoramidite ligand (0.25 mmol) in dry tetrahydrofuran (10 mL) is prepared in a Schlenk tube under an inert atmosphere (Argon).
-
A solution of K₂PdCl₄ (0.125 mmol) in methanol is added to the ligand solution at room temperature and stirred for 1 hour.
-
The resulting solution is cooled in an ice bath, and a freshly prepared aqueous solution of NaBH₄ (0.625 mmol) is added dropwise.
-
The formation of a black suspension indicates the formation of palladium nanoparticles. The nanoparticles are typically isolated by centrifugation and washed with methanol.
2. Catalytic Reaction:
-
In a reaction vial, the aryl halide (e.g., 1-iodonaphthalene, 1.0 mmol), arylboronic acid (e.g., 2-ethoxynaphthaleneboronic acid, 1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol) are combined.
-
The prepared phosphoramidite-stabilized PdNPs (typically 1-2 mol % Pd) are added, followed by the solvent (e.g., a mixture of toluene and water).
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperatures) and monitored by thin-layer chromatography or gas chromatography.
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).
General Procedure for Nickel-Catalyzed Kumada Cross-Coupling of Benzylic Ethers
This protocol is based on the cross-coupling of benzylic ethers with Grignard reagents.[7][9][10]
1. Reaction Setup:
-
A Schlenk flask is charged with the nickel precatalyst (e.g., (dppe)NiCl₂, 5-10 mol %) under an inert atmosphere (Argon).
-
The benzylic ether substrate (1.0 mmol) is added, followed by a dry, ethereal solvent (e.g., diethyl ether or tetrahydrofuran).
-
The mixture is cooled to a specified temperature (e.g., 0 °C or room temperature).
2. Reaction Execution:
-
The Grignard reagent (e.g., methylmagnesium iodide, 1.2-1.5 mmol) is added dropwise to the stirred reaction mixture.
-
The reaction is stirred at the specified temperature and monitored for completion using an appropriate analytical technique (TLC or GC).
3. Work-up and Purification:
-
The reaction is carefully quenched with a proton source (e.g., methanol or saturated aqueous NH₄Cl).
-
The mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
General Procedure for Catalytic Hydrogenation of Naphthalene
This protocol describes a typical batch reactor setup for naphthalene hydrogenation.[8][11]
1. Reactor Preparation:
-
The catalyst (e.g., Pd/Al₂O₃) is loaded into a high-pressure batch reactor.
-
The catalyst is often pre-reduced in situ under a flow of hydrogen at an elevated temperature.
2. Reaction:
-
A solution of naphthalene in a suitable solvent (e.g., decalin or hexadecane) is introduced into the reactor.
-
The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen to the desired pressure.
-
The reaction mixture is heated to the target temperature with vigorous stirring to ensure good mass transfer.
-
The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of naphthalene and the selectivity to products (tetralin and decalin).
3. Product Analysis:
-
After the reaction, the reactor is cooled to room temperature and depressurized.
-
The product mixture is filtered to remove the catalyst and analyzed by GC and GC-MS to identify and quantify the components.
Visualizing the Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and proposed catalytic mechanisms, providing a visual representation of the concepts discussed.
Caption: A generalized experimental workflow for catalytic reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The electronic effect of the naphthyl group on catalytic performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Di(naphthalen-2-yl)phosphine oxide and Di(naphthalen-1-yl)phosphine oxide for Researchers
An In-depth Analysis of Two Isomeric Phosphine Oxides for Applications in Catalysis, Materials Science, and Drug Development.
This guide provides a comprehensive comparison of the chemical properties, synthesis, and potential applications of di(naphthalen-2-yl)phosphine oxide and its isomer, di(naphthalen-1-yl)phosphine oxide. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key experimental data to facilitate informed decisions in product selection and experimental design.
At a Glance: Key Chemical and Physical Properties
The positional isomerism of the naphthyl groups on the phosphine oxide core significantly influences the physicochemical properties of these compounds. A summary of their key properties is presented below.
| Property | This compound | Di(naphthalen-1-yl)phosphine oxide |
| CAS Number | 78871-05-3 | 13440-07-8 |
| Molecular Formula | C₂₀H₁₅OP | C₂₀H₁₅OP |
| Molecular Weight | 302.31 g/mol | 302.31 g/mol |
| Melting Point | 90.4-92.0 °C | 164.9-165.6 °C |
| Boiling Point (Predicted) | 513.9±33.0 °C | 513.9±33.0 °C |
| Solubility | Generally soluble in common organic solvents | Low solubility in organic solvents like hexane and dichloromethane |
| Appearance | Off-white to light yellow solid | Solid |
Synthesis and Experimental Protocols
The synthesis of these isomeric phosphine oxides can be achieved through several methods, with the Grignard reaction being a common approach for both.
Synthesis of this compound via Grignard Reaction
A detailed and established protocol for the synthesis of this compound involves the reaction of a Grignard reagent derived from 2-bromonaphthalene with diethyl phosphite.
Experimental Protocol:
-
Grignard Reagent Formation: A mixture of magnesium turnings, a catalytic amount of iodine, and 1,2-dibromoethane in anhydrous THF is stirred under an argon atmosphere. A solution of 2-bromonaphthalene in THF is then slowly added, and the reaction is maintained at 40°C.
-
Reaction with Diethyl Phosphite: The reaction mixture is cooled, and a solution of diethyl phosphite in THF is added dropwise. The reaction is stirred for several hours at a low temperature.
-
Work-up and Purification: The reaction is quenched with water, followed by the addition of toluene and hydrochloric acid. The organic phase is separated, washed sequentially with water, sodium bicarbonate solution, and brine. After drying and concentration, the crude product is recrystallized to yield this compound.
Caption: Synthesis of this compound.
Synthesis of Di(naphthalen-1-yl)phosphine oxide
While a similarly detailed, step-by-step protocol for di(naphthalen-1-yl)phosphine oxide is less commonly published, it can be synthesized using analogous Grignard-based methods starting from 1-bromonaphthalene. Alternative methods mentioned in the literature include the reaction of 1-bromonaphthalene with phosphine (PH₃) in the presence of a strong base and the dehydrogenation of diphosphorus trichloride, though the latter is described as having a long reaction time.
Comparative Performance and Applications
Both isomers have garnered significant interest as ligands in transition metal catalysis and as components in materials science, owing to their unique steric and electronic properties.
Catalysis
This compound has been reported to be a highly effective ligand in Suzuki-Miyaura couplings, where it has been shown to significantly enhance catalytic turnover. This is attributed to its specific combination of steric bulk and electronic properties. The bulky naphthyl groups can promote the reductive elimination step in the catalytic cycle and stabilize the active catalytic species.
For di(naphthalen-1-yl)phosphine oxide, its application as a potential oxidant in the synthesis of cycloheptatriene derivatives has been noted. The difference in the substitution pattern on the naphthalene ring (1-position vs. 2-position) leads to distinct steric environments around the phosphorus center, which can influence the selectivity and activity of the catalyst.
Caption: Influence of Ligand Isomerism on Catalysis.
Materials Science and Other Applications
The inherent stability and electronic characteristics of these compounds make them promising for the development of advanced materials, including high-performance polymers and components for electronic devices. Di(naphthalen-1-yl)phosphine oxide, for instance, is used in the production of electroluminescent devices. It also functions as a photoinitiator for curing materials like inks, adhesives, and coatings, and as a flame retardant additive in plastics.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the characterization of these isomers. The different substitution patterns result in distinct chemical shifts.
| Spectroscopic Data | This compound | Di(naphthalen-1-yl)phosphine oxide |
| ¹H NMR | Characterized, distinct aromatic region signals | Characterized, distinct aromatic region signals |
| ¹³C NMR | Characterized | Characterized |
| ³¹P NMR | Characterized | Characterized |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. Researchers should refer to primary literature for detailed spectral data.
Conclusion
This compound and di(naphthalen-1-yl)phosphine oxide, while isomeric, exhibit distinct properties that make them suitable for different applications. The 2-isomer has shown particular promise as a ligand in catalysis, demonstrating enhanced performance in cross-coupling reactions. The 1-isomer, on the other hand, has established applications in materials science, particularly in optoelectronic devices and as a photoinitiator. The choice between these two compounds will ultimately depend on the specific requirements of the intended application, with considerations for solubility, steric hindrance, and electronic effects being paramount. Further head-to-head comparative studies under identical conditions are warranted to fully elucidate the performance differences between these two versatile phosphine oxides.
A Comparative Guide to the Synthesis of Phosphine Oxides: Traditional vs. Green Methodologies
The synthesis of phosphine oxides, a cornerstone of organophosphorus chemistry, is pivotal for advancements in catalysis, materials science, and pharmaceutical development. As the chemical industry pivots towards sustainability, the environmental and efficiency credentials of synthetic methodologies are under increasing scrutiny. This guide provides a detailed comparison between traditional and emerging green synthesis routes for phosphine oxides, supported by experimental data, detailed protocols, and process visualizations to inform researchers in their selection of the most appropriate method.
Traditional Synthesis: Established but often Demanding
For decades, the synthesis of phosphine oxides has been dominated by a set of reliable but often harsh methods. These conventional routes frequently involve stoichiometric reagents, high temperatures, and significant solvent use, posing challenges in terms of waste management and energy consumption.
Common traditional methods include:
-
The Michaelis-Arbuzov Reaction: This classic method involves the reaction of a trialkyl phosphite with an alkyl halide. While versatile, it typically requires high temperatures (120°C - 160°C) to proceed, and the purification of the final product can be complex.[1]
-
Oxidation of Trivalent Phosphines: A straightforward approach where a phosphine is oxidized using reagents like hydrogen peroxide or simply air. While effective, the handling of air-sensitive phosphines requires specialized techniques to prevent unwanted side reactions.
-
The Wittig Reaction: Phosphine oxides, most notably triphenylphosphine oxide, are generated as a stoichiometric byproduct in the Wittig reaction.[2] A significant drawback is the difficulty in separating the polar phosphine oxide from the desired alkene product, often requiring extensive chromatography.[3]
-
Metal-Catalyzed Cross-Coupling (e.g., Hirao Reaction): Palladium-catalyzed reactions have been instrumental in forming P-C bonds. However, these methods can be hindered by the cost of the metal catalyst, the need for specialized ligands, and sometimes harsh reaction conditions.[4][5]
Green Synthesis: A Paradigm Shift in Efficiency and Sustainability
In response to the limitations of traditional methods, a variety of "green" synthetic strategies have been developed. These approaches align with the principles of green chemistry by minimizing waste, reducing energy consumption, and utilizing less hazardous substances.[6]
Key green methodologies include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[7][8] This technique is particularly effective for reactions like the Hirao P-C coupling.[9][10]
-
Solvent-Free and Mechanochemical Methods: By eliminating the solvent, these reactions reduce waste and simplify purification. Mechanochemistry, using ball milling, can enable reactions between solid reagents efficiently and often at room temperature, providing a significant green advantage.[11]
-
Catalyst-Free and Metal-Free Reactions: Innovations have led to methods that circumvent the need for expensive and potentially toxic transition metal catalysts.[12] For example, the phospha-Michael addition allows for the formation of C-P bonds under basic, metal-free conditions.[4]
-
Photocatalysis: Utilizing visible light to drive reactions offers a mild and energy-efficient alternative to thermal methods.[12]
Efficacy Comparison: A Data-Driven Overview
The following table summarizes quantitative data from various synthetic protocols, offering a direct comparison of the efficacy of traditional versus green methods for synthesizing phosphine oxides.
| Method Type | Specific Reaction | Yield (%) | Reaction Time | Temperature (°C) | Solvent | Key Features & Drawbacks |
| Traditional | Michaelis-Arbuzov[1] | Varies (Good) | Several hours | 120 - 160 | Neat (Solvent-free) | High temperature; potential side reactions. |
| Traditional | Wittig Reaction Byproduct[2][3] | Stoichiometric | Varies | Varies | THF, Diethyl Ether | Generates phosphine oxide as waste; difficult separation. |
| Traditional | Pd-catalyzed Hirao Reaction[7] | Varies | Hours to days | 80 - 120 | Toluene, DMF, etc. | Requires expensive metal catalyst and ligands. |
| Green | Microwave-Assisted Hirao Reaction[8][10] | 43 - 95% | 10 - 30 min | 120 - 200 | Ethanol, Neat | Drastically reduced reaction time; improved efficiency. |
| Green | Phospha-Michael Addition[4] | Up to 92% | 4 hours | 110 | Toluene | Metal-free; good functional group tolerance. |
| Green | Mechanochemical Deoxygenation[11][13] | >99% | 30 min | 25 - 80 | Solvent-free | Rapid, efficient, avoids bulk solvents, can be run in air. |
| Green | Visible-Light Photocatalysis[12] | Good | Varies | Room Temp | Varies | Mild conditions; uses light as an energy source. |
Experimental Protocols
To provide a practical context, detailed methodologies for one traditional and one green synthesis are outlined below.
Protocol 1: Traditional Synthesis of a Secondary Phosphine Oxide
This protocol is adapted from a procedure for synthesizing di(iso-propyl)phosphine oxide, a common precursor.[14]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
2-bromopropane
-
Diethyl phosphite (HP(O)(OEt)₂)
-
Anhydrous Tetrahydrofuran (THF)
-
6 M Potassium Carbonate (K₂CO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation: Under an inert nitrogen atmosphere, activate magnesium turnings with an iodine crystal in a dry Schlenk flask. Add a solution of 2-bromopropane in anhydrous THF dropwise to prepare the iso-propylmagnesium chloride Grignard reagent.
-
Phosphonylation: Cool the Grignard solution to 0°C in an ice bath. Add a solution of diethyl phosphite in anhydrous THF dropwise over 1.5 hours.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir overnight (approx. 16 hours). Quench the reaction by carefully adding a degassed 6 M K₂CO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 times).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude di(iso-propyl)phosphine oxide. Further purification can be achieved by distillation.
Protocol 2: Green, Microwave-Assisted Hirao Reaction
This protocol describes a general procedure for the palladium-catalyzed, "P-ligand-free" P-C coupling of an aryl bromide with diphenylphosphine oxide (DPPO) under microwave irradiation.[7][10]
Materials:
-
Aryl bromide (e.g., bromobenzene)
-
Diphenylphosphine oxide (DPPO)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (NEt₃)
-
Ethanol
-
Microwave reactor vial
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine the aryl bromide (1 mmol), diphenylphosphine oxide (1.15 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triethylamine (2 mmol).
-
Solvent Addition: Add ethanol (3-5 mL) as the solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes). Reaction progress can be monitored by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure tertiary phosphine oxide.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflows and chemical transformations inherent to traditional and green synthesis methodologies.
Caption: Comparative workflow of traditional vs. green synthesis.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Straightforward Synthesis of Bifunctional Phosphorus Phenols via Phosphination of In Situ Generated o-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. doaj.org [doaj.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanochemistry enabled highly efficient solvent-free deoxygenation of phosphine oxides in air - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00011K [pubs.rsc.org]
- 12. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Personal protective equipment for handling Di(naphthalen-2-yl)phosphine oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Di(naphthalen-2-yl)phosphine oxide (CAS No: 78871-05-3). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is classified as an irritant. The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory irritation.[1] The universally recognized Globally Harmonized System (GHS) classifications are summarized below.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
| Signal Word | - | Warning [1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound, based on its irritant properties.
| Body Part | Recommended Protection | Specification |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or holes before use. |
| Eyes/Face | Safety glasses with side shields or Goggles | In situations with a risk of splashing, chemical splash goggles are necessary. A face shield may be required for larger quantities or when there is a significant splash hazard.[2][3] |
| Body | Laboratory coat | A standard laboratory coat should be worn and buttoned to its full length. |
| Respiratory | Use in a well-ventilated area. Respirator if needed. | Work should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with a particulate filter is recommended.[2] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential to maintain a safe laboratory environment.
Engineering Controls
-
Ventilation: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[4]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand the Safety Data Sheet (SDS) for the specific product in use.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid material within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[4] Do not breathe dust or aerosols.[5]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
-
The recommended storage temperature is between 2-8°C in an inert atmosphere.[1]
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[5] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound waste should be considered hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the waste material.
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[5] Do not dispose of it down the drain or in the general trash.
-
Contaminated Materials: Any materials, such as gloves, filter paper, or paper towels, that come into contact with this compound should be disposed of as hazardous waste.
Experimental Workflow: Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
